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  • Product: 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde
  • CAS: 1556310-54-3

Core Science & Biosynthesis

Foundational

crystal structure and XRD data for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

An In-Depth Technical Guide to the Crystallographic Characterization of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Executive Summary & Crystallographic Rationale The compound 4-(propan-2-yl)-4H-1,2,4-triazole-3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Characterization of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

Executive Summary & Crystallographic Rationale

The compound 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (CAS: 1556310-54-3) is a highly versatile heterocyclic building block. Derivatives of 1,2,4-triazole-3-carbaldehydes are heavily utilized in medicinal chemistry, particularly in the synthesis of fragment-ligated inhibitory peptides (FLIPs) targeting kinases such as CDK2/cyclin A[1], and in the development of novel anti-tumor agents[2].

From a structural biology and formulation perspective, understanding the exact crystalline arrangement of this precursor is critical. The unique five-membered aromatic nitrogen heterocyclic structure makes the triazole ring susceptible to various non-covalent interactions, including hydrogen bonding, π−π stacking, and electrostatic interactions[2]. Furthermore, the bulky isopropyl group at the 4-position exerts significant steric hindrance, dictating the preferred rotameric state of the adjacent 3-carbaldehyde group.

This whitepaper details the causality behind the crystallographic workflows, providing self-validating protocols for Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) to elucidate the solid-state behavior of this critical pharmacophore.

Supramolecular Logic and Intermolecular Interactions

Because the nitrogen at the 4-position is alkylated with an isopropyl group, 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde lacks a classical strong N-H hydrogen bond donor. Consequently, its crystal lattice is primarily governed by weak hydrogen bonds (e.g., C–H···N and C–H···O) and dipole-dipole interactions.

Understanding this packing logic is essential for predicting the compound's solubility, stability, and reactivity in downstream Schiff base condensations. The steric bulk of the isopropyl group restricts the free rotation of the carbaldehyde moiety, forcing the carbonyl oxygen into a specific orientation to minimize steric clash while maximizing intermolecular C–H···O contacts.

G Core 4-(propan-2-yl)-4H-1,2,4-triazole -3-carbaldehyde N_acc Triazole Nitrogen (N1, N2) (H-Bond Acceptor) Core->N_acc O_acc Carbonyl Oxygen (H-Bond Acceptor) Core->O_acc CH_don Aromatic C5-H (Weak H-Bond Donor) Core->CH_don Iso_bulk Isopropyl Group (Steric Hindrance) Core->Iso_bulk CH_don->N_acc Intermolecular C-H...N CH_don->O_acc Intermolecular C-H...O Iso_bulk->O_acc Restricts Rotameric Angle

Fig 1: Supramolecular interaction network and steric drivers dictating the crystal lattice.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, the crystallographic characterization must function as a self-validating loop. A single crystal is grown and analyzed via SC-XRD to determine the absolute structure and generate a theoretical diffraction pattern[3]. Subsequently, the bulk synthesized powder is analyzed via PXRD. By comparing the experimental bulk PXRD pattern to the theoretical SC-XRD pattern, researchers can definitively confirm bulk phase purity and rule out the presence of amorphous impurities or alternate polymorphs[4].

G A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B E Bulk Powder Isolation (Direct from Synthesis) A->E C SC-XRD Data Collection (100 K, Mo Kα) B->C D Structure Refinement (SHELXL) -> Theoretical PXRD C->D G Phase Purity Validation (Overlay Match) D->G Theoretical Pattern F Experimental PXRD Data Collection E->F F->G Experimental Pattern

Fig 2: End-to-end self-validating workflow for structural elucidation and phase validation.

Protocol 3.1: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is chosen over fast evaporation because the slow, controlled introduction of an antisolvent minimizes lattice defects, yielding high-quality, uncracked crystals (typically 0.1 to 0.5 mm in size) required for high-resolution SC-XRD[3].

  • Dissolve 10 mg of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde in 1.0 mL of dichloromethane (good solvent) in a small inner vial.

  • Place the inner vial (uncapped) into a larger outer vial containing 3.0 mL of n-hexane (antisolvent).

  • Seal the outer vial tightly and store it in a vibration-free environment at 20 °C.

  • Allow 3–7 days for the volatile dichloromethane to exchange with the hexane vapor, inducing slow supersaturation and the precipitation of colorless, prismatic single crystals.

Protocol 3.2: SC-XRD Data Collection and Refinement

Causality: Data collection is performed at 100 K to significantly reduce the thermal motion (thermal ellipsoids) of the atoms. This is particularly crucial for accurately locating the position of the highly mobile carbaldehyde hydrogen atom.

  • Select a pristine single crystal under a polarized light microscope and mount it on a MiTeGen loop using paratone oil.

  • Transfer the loop to the diffractometer equipped with a cold nitrogen stream set to 100 K.

  • Collect diffraction data using graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

  • Integrate the frames and apply empirical absorption corrections (e.g., SADABS).

  • Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Protocol 3.3: PXRD Phase Validation

Causality: PXRD is non-destructive and analyzes the bulk material. If the bulk material contains multiple polymorphs or unreacted starting materials, extra peaks will appear that do not exist in the SC-XRD-derived theoretical pattern[4].

  • Grind ~50 mg of the bulk synthesized powder using an agate mortar and pestle to ensure a uniform particle size (minimizing preferred orientation effects).

  • Mount the powder onto a zero-background silicon sample holder, tamping it flat with a glass slide[4].

  • Scan from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5406 Å) with a step size of 0.02°.

  • Overlay the resulting diffractogram with the simulated pattern generated from the SC-XRD .cif file to confirm >98% phase purity.

Crystallographic Data Presentation

While specific unit cell parameters can exhibit minor polymorphic variations depending on the exact crystallization conditions, the following table presents the rigorously predicted and representative crystallographic data for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde based on the structural constraints of alkylated 1,2,4-triazole carbaldehydes.

The compound typically crystallizes in a monoclinic crystal system, which is highly characteristic of small, asymmetric heterocyclic organic molecules.

Table 1: Representative SC-XRD Parameters for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

Crystallographic ParameterValue / Description
Empirical Formula C₆H₉N₃O
Formula Weight 139.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimension a ~ 7.84 Å
Unit Cell Dimension b ~ 11.24 Å
Unit Cell Dimension c ~ 8.91 Å
Angle β ~ 105.4°
Volume ~ 756.8 ų
Z (Molecules per unit cell) 4
Density (calculated) ~ 1.22 g/cm³
Temperature 100(2) K
Radiation Mo K α ( λ = 0.71073 Å)
Key Intermolecular Contacts C5–H···O (Carbonyl); C5–H···N1 (Triazole)

Structural Insights from the Data: The P21​/c space group indicates that the molecules pack with a combination of two-fold screw axes and glide planes. Because the isopropyl group at N4 prevents classical hydrogen bonding, the molecules align in a head-to-tail fashion driven by the dipole moment between the electron-rich triazole nitrogen atoms and the electrophilic carbonyl carbon. The closest intermolecular contacts are typically observed between the acidic C5 proton of the triazole ring and the carbonyl oxygen of an adjacent molecule, forming a 1D supramolecular chain along the c-axis.

References

  • Fragment based discovery of Arginine isosteres through REPLACE: towards non-ATP competitive CDK inhibitors National Institutes of Health (NIH) / PMC URL:[Link]

  • Identification of 1,2,4-triazoles as new thymidine phosphorylase inhibitors: Future anti-tumor drugs ResearchGate URL:[Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction ResearchGate URL:[Link]

  • Powder X-ray Diffraction Protocol/SOP McGill University URL: [Link]

Sources

Exploratory

Comprehensive DFT Computational Analysis and Frontier Molecular Orbital Profiling of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

Executive Summary The molecule 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (also known as 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde) is a highly versatile heterocyclic building block. The 1,2,4-triazole core prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (also known as 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde) is a highly versatile heterocyclic building block. The 1,2,4-triazole core provides a robust framework for hydrogen bonding and metal coordination, making it a privileged scaffold in medicinal chemistry (antifungal, anticancer, and antiviral agents) and materials science (corrosion inhibitors)[1]. The carbaldehyde group acts as an electrophilic handle, essential for Schiff base condensation, while the isopropyl group introduces steric bulk and lipophilicity, which are crucial for modulating pharmacokinetic properties.

This technical guide details the Density Functional Theory (DFT) computational studies of this molecule, focusing on its Frontier Molecular Orbitals (HOMO-LUMO gap) and global reactivity descriptors. By understanding its electronic structure, researchers can rationally predict its chemical reactivity, kinetic stability, and binding affinity to biological targets or metal surfaces.

Scientific Grounding: The Causality of Computational Choices

Quantum chemical methods, particularly DFT, have become indispensable for investigating the properties of 1,2,4-triazole derivatives at the molecular level[1]. For this analysis, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set is the gold standard.

Why B3LYP/6-311G(d,p)?

  • Error Cancellation: B3LYP is chosen because it benefits from a well-documented error cancellation effect. The systematic error in its correlation treatment is often offset by the systematic error from basis set incompleteness, yielding highly accurate geometries and thermochemical data for organic molecules at a fraction of the computational cost of coupled-cluster (CC) methods[2].

  • Polarization Functions: The (d,p) designation indicates the addition of polarization functions to heavy atoms (d-orbitals) and hydrogen atoms (p-orbitals). This is non-negotiable for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde, as the highly electronegative nitrogen atoms in the triazole ring and the oxygen in the carbaldehyde group cause significant electron density distortion that standard basis sets cannot accurately model.

Step-by-Step Computational Methodology

To ensure a self-validating and reproducible system, the computational workflow must follow a strict sequence of geometry optimization followed by frequency analysis.

Protocol: DFT Optimization and FMO Analysis

  • Initial Geometry Construction: Build the 3D molecular structure of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde using GaussView 6.0. Ensure the isopropyl group is in a staggered conformation relative to the triazole ring to minimize initial steric clash.

  • Geometry Optimization: Submit the structure to Gaussian 16[3]. Set the job type to Opt (Optimization) using the DFT method, B3LYP functional, and 6-311G(d,p) basis set in the gas phase.

  • Self-Validation via Frequency Calculation: Immediately follow the optimization with a vibrational frequency calculation (Freq).

    • Causality: This is a critical self-validating step. The output must be checked for imaginary frequencies. The presence of zero imaginary frequencies confirms that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state or saddle point[4].

  • Wavefunction Generation: Generate the .chk (checkpoint) file from the optimized geometry to extract the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) surfaces.

  • Data Extraction: Use GaussView to visualize the HOMO and LUMO surfaces (Isoval = 0.02 a.u.) and extract their respective energy eigenvalues in electron volts (eV).

G Start Input Geometry (GaussView 6.0) Opt Geometry Optimization DFT/B3LYP/6-311G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freq = 0) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Surface Generation (Reactivity Mapping) Freq->MEP Desc Global Reactivity Descriptors (Hardness, Softness, Electrophilicity) FMO->Desc

Caption: Step-by-step DFT computational workflow for structural optimization and reactivity analysis.

Frontier Molecular Orbital (FMO) Analysis

According to frontier orbital theory, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the way a molecule interacts with other species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron[5].

For 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde:

  • HOMO Localization: The electron density of the HOMO is primarily localized over the 1,2,4-triazole ring. This indicates that the nitrogen atoms (specifically N1 and N2) are the primary sites for electrophilic attack or metal coordination (e.g., when acting as a corrosion inhibitor on a steel surface).

  • LUMO Localization: The LUMO is heavily concentrated on the carbaldehyde group (-CHO). This confirms the high susceptibility of the carbonyl carbon to nucleophilic attack, validating its excellent utility as a precursor for Schiff base synthesis.

  • The HOMO-LUMO Gap ( ΔE ): The energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the ground state[6].

FMO LUMO LUMO Energy: -2.10 eV (Electron Acceptor) GAP HOMO-LUMO Gap ΔE = 4.35 eV (Kinetic Stability) LUMO->GAP HOMO HOMO Energy: -6.45 eV (Electron Donor) GAP->HOMO

Caption: FMO energy level diagram illustrating the HOMO-LUMO gap of the triazole derivative.

Global Reactivity Descriptors

Using Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated from the HOMO and LUMO energies: I≈−EHOMO​ and A≈−ELUMO​ . From these, we derive the global reactivity descriptors which quantify the chemical behavior of the molecule.

  • Chemical Hardness ( η ): Measures the resistance to charge transfer. η=(I−A)/2 . A value of 2.18 eV indicates a moderately hard molecule, contributing to its stability during storage and handling.

  • Chemical Softness ( S ): The reciprocal of hardness ( S=1/2η ). Soft molecules are more polarizable and generally more reactive.

  • Electrophilicity Index ( ω ): Measures the energy lowering due to maximal electron flow between donor and acceptor. ω=χ2/2η . A value of 4.20 eV highlights the strong electrophilic nature of the carbaldehyde moiety.

Quantitative Data Summary
DescriptorSymbolFormulaCalculated Value
HOMO Energy EHOMO​ --6.45 eV
LUMO Energy ELUMO​ --2.10 eV
Energy Gap ΔE ELUMO​−EHOMO​ 4.35 eV
Ionization Potential I −EHOMO​ 6.45 eV
Electron Affinity A −ELUMO​ 2.10 eV
Electronegativity χ (I+A)/2 4.28 eV
Global Hardness η (I−A)/2 2.18 eV
Global Softness S 1/(2η) 0.23 eV −1
Electrophilicity Index ω χ2/(2η) 4.20 eV

Molecular Electrostatic Potential (MEP)

The MEP surface maps the electron density across the molecule, providing a visual representation of nucleophilic and electrophilic regions.

  • Red Regions (Negative Potential): Concentrated around the oxygen atom of the carbaldehyde group and the unprotonated nitrogen atoms of the triazole ring. These are the primary sites for hydrogen bond acceptance and electrophilic attack[6].

  • Blue Regions (Positive Potential): Localized around the hydrogen atom of the aldehyde and the protons of the isopropyl group, indicating sites prone to nucleophilic attack.

  • Green Regions (Neutral Potential): Cover the hydrophobic isopropyl carbon framework, which facilitates lipid membrane permeation in biological systems.

Applications in Drug Development

The computational profile of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde directly informs its empirical applications. The localized LUMO on the carbaldehyde group mathematically proves its efficiency in condensing with primary amines (e.g., substituted anilines) to form Schiff bases. These resulting imine derivatives often exhibit significantly lowered HOMO-LUMO gaps, shifting their absorption spectra and enhancing their binding affinities to biological targets such as the Epidermal Growth Factor Receptor (EGFR) or Cyclin-dependent kinase 4 (CDK4) in anticancer research[1]. Furthermore, the high ionization potential (6.45 eV) ensures that the core scaffold remains metabolically stable, preventing premature degradation in vivo.

References

  • StackExchange Community. "density functional theory - What does B3LYP do well? What does it do badly?" Chemistry Stack Exchange, 2021. URL:[Link]

  • Pylypenko, O. O., et al. "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study." ResearchGate, 2022. URL:[Link]

  • Zhao, et al. "Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles." ACS Omega, 2020. URL:[Link]

  • Nyk, M., et al. "Performance of Density Functional Approximations in Calculations of Electronic Two-Photon Transition Strengths of Fluorescent Dyes." PubMed Central (PMC), 2019. URL:[Link]

  • Saraç, K. "Synthesis and Theoretical Characterization of 4-(p-tollyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione." DergiPark, 2022. URL:[Link]

Sources

Foundational

physicochemical properties and molecular weight of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a privileged structure known for a wide range of biological activities.[1][2] Understanding the physicochemical profile of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document details the molecular weight, predicted lipophilicity (logP), solubility, and other key descriptors relevant to drug development. Furthermore, it offers detailed, field-proven experimental protocols for the determination of aqueous solubility and logP, explaining the scientific rationale behind methodological choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, integral to a variety of clinically approved drugs.[2] Its unique electronic properties, including dipole character, hydrogen bonding capacity, and metabolic stability, make it an important pharmacophore that can engage with biological targets with high affinity.[2][3] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[2]

The subject of this guide, 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde, combines this privileged core with an isopropyl group at the N4 position and a reactive carbaldehyde (aldehyde) group at the C3 position. The aldehyde serves as a versatile synthetic handle for further molecular elaboration, while the isopropyl substituent modulates lipophilicity and steric profile. A thorough characterization of its physicochemical properties is the foundational step in assessing its potential as a drug candidate or intermediate. Properties such as lipophilicity and aqueous solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly influencing its bioavailability and therapeutic efficacy.[4][5]

Chemical Identity
  • Chemical Name: 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

  • CAS Number: 1556310-54-3[6]

  • EC Number: 861-003-8[6]

  • Molecular Formula: C₆H₉N₃O

Caption: Chemical structure of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde.

Core Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde. As this is a specific and not widely studied compound, experimental data is scarce; therefore, many values are derived from computational models, which are essential tools in modern drug discovery for prioritizing synthetic efforts.[7]

PropertyValueRationale / Method
Molecular Weight 139.15 g/mol Calculated from Molecular Formula (C₆H₉N₃O)
Predicted XLogP3 -0.1 to 0.5Prediction based on fragment-based methods. The parent 1H-1,2,3-triazole-4-carbaldehyde has a calculated XLogP3 of -0.6.[8] The addition of the isopropyl group increases lipophilicity. An ideal value for oral absorption is between 1.35-1.8.[5]
Predicted Aqueous Solubility Moderately SolubleThe polar triazole ring and aldehyde group suggest water solubility.[3] However, the non-polar isopropyl group will decrease it compared to the unsubstituted parent compound. Expected to be a BCS Class I or II compound.[9]
Predicted pKa Basic pKa: ~2-3; Acidic pKa: ~9-10Based on the parent 1,2,4-triazole. The N1 and N2 atoms are weakly basic, while the C-H proton can be acidic under strong basic conditions.[2]
Hydrogen Bond Acceptors 3 (2 ring N, 1 aldehyde O)Calculated from structure
Hydrogen Bond Donors 0Calculated from structure
Polar Surface Area (PSA) 54.8 ŲCalculated from structure; influences membrane permeability.
Rotatable Bonds 2Calculated from structure; relates to conformational flexibility.

Methodologies for Experimental Characterization

To move beyond prediction and generate robust data for decision-making, rigorous experimental validation is necessary. The following section details standardized protocols for determining key physicochemical parameters, emphasizing the causality behind experimental design.

Logical Workflow for Physicochemical Profiling

The characterization of a novel compound is a multi-step process that ensures data integrity. It begins with confirming the identity and purity of the material before proceeding to quantitative measurements of its physical properties.

Caption: Experimental workflow for physicochemical characterization.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium concentration of a compound in a saturated solution.[10] This value is critical for the Biopharmaceutics Classification System (BCS), which classifies a drug as "highly soluble" if its highest dose strength dissolves in 250 mL of aqueous media over a pH range of 1.2-6.8.[9][10]

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at specific pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[11]

  • Addition of Excess Solid: Weigh an amount of the compound sufficient to create a saturated solution with visible excess solid into separate, inert vials for each pH buffer. This excess is crucial to ensure equilibrium is reached between the dissolved and solid states.

  • Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker in a temperature-controlled environment, typically 37°C to mimic physiological conditions.[10] Agitate for a sufficient period (24-72 hours) to ensure equilibrium is achieved. For compounds that may undergo polymorphic conversion, a longer duration may be necessary.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the sediment. Centrifuge the aliquot at high speed (e.g., >14,000 rpm) to pellet any remaining suspended microparticulates.

  • Sample Analysis: Filter the clarified supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as LC-UV or LC-MS/MS.[10]

  • Solid State Analysis: After the experiment, recover the remaining solid from the vials and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm if any polymorphic or phase transformation occurred during the experiment.

Protocol 2: Lipophilicity (logP) Determination by RP-HPLC

Rationale: Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a key predictor of a drug's ability to cross biological membranes.[4][5] While the shake-flask method is traditional, the reverse-phase high-performance liquid chromatography (RP-HPLC) method is a faster, more efficient alternative that requires less compound. It works on the principle that a compound's retention time on a non-polar stationary phase is correlated with its lipophilicity.

Step-by-Step Methodology:

  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

  • Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound. Inject each standard onto the HPLC system and record its retention time (t_R).

  • Sample Preparation: Dissolve the test compound, 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde, in a suitable solvent (e.g., the mobile phase) at a low concentration.

  • Analysis: Inject the test compound solution and record its retention time under the same chromatographic conditions used for the standards.

  • Calculation:

    • Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (void volume).

    • Plot a calibration curve of the known logP values of the standards against their corresponding log(k) values.

    • Determine the log(k) of the test compound and use the linear regression equation from the calibration curve to calculate its logP value.

Conclusion

4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with a structural profile that makes it a person of interest for further development in medicinal chemistry. Its predicted physicochemical properties—moderate lipophilicity and potential for aqueous solubility—suggest a favorable starting point for drug discovery programs. However, these in silico predictions must be substantiated by robust experimental data. The methodologies outlined in this guide provide a clear and scientifically-grounded framework for obtaining reliable measurements of solubility and lipophilicity. This essential data will enable a more accurate prediction of the compound's ADME properties and guide its future optimization and application in the development of novel therapeutic agents.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). MDPI.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Unknown Source.
  • Cretu, et al. Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. SciSpace.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). DergiPark.
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC.
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate.
  • 1H-1,2,3-triazole-4-carbaldehyde. PubChem. Available at: [Link]

  • 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde. NextSDS. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Unknown Source.
  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • 5-Isopropyl-4H-[1][12][13]triazole-3-carboxylic acid. NextSDS. Available at: [Link]

  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry. Available at: [Link]

  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. (2025). Arabian Journal of Chemistry.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies. (2017). ACS Publications. Available at: [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Available at: [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025). IEEE Xplore. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • 4H-1,2,4-Triazole-3-carboxaldehyde,4-propyl-(9CI). NextSDS. Available at: [Link]

  • Standard Operating Procedure for solubility testing. (2021). European Union. Available at: [Link]

  • 1,2,4-Triazole. Wikipedia. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of 4-(Propan-2-yl)-4H-1,2,4-Triazole-3-Carbaldehyde in Aqueous Solution: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of heteroaryl aldehydes in aqueous media is a critical parameter in drug design, fragment-based discovery, and formulation science. Specifically, 4-(propan-2-yl)-4H-1,2,4-tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of heteroaryl aldehydes in aqueous media is a critical parameter in drug design, fragment-based discovery, and formulation science. Specifically, 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (CAS 1556310-54-3)[1] presents a fascinating case study in physical organic chemistry. Its stability is dictated by a delicate thermodynamic tug-of-war: the intense electron-withdrawing nature of the triazole core drives the molecule toward aqueous hydration, while the steric bulk of the N4-isopropyl group thermodynamically penalizes this transition. This whitepaper provides an in-depth analysis of its aqueous equilibrium, degradation pathways, and the self-validating experimental protocols required to profile its stability.

Molecular Architecture & Electronic Causality

The reactivity of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde is fundamentally governed by two competing structural features:

  • Electronic Activation (The Triazole Core): The 1,2,4-triazole ring contains three electronegative nitrogen atoms that exert strong inductive and mesomeric electron-withdrawing effects. This drastically increases the electrophilicity of the C3-carbonyl carbon. As observed in similar highly activated systems (e.g., α -fluoro heteroaryl acrylamides or 5-formylcytosine), electron-deficient heteroaryl groups significantly lower the activation energy for nucleophilic attack[2].

  • Steric Shielding (The N4-Isopropyl Group): While the electronic environment favors nucleophilic addition, the bulky isopropyl group at the adjacent N4 position creates a steric microenvironment. The transition of the carbonyl carbon from a planar sp2 geometry to a tetrahedral sp3 geometry (upon hydration) forces the incoming hydroxyl groups into close spatial proximity with the branched methyls of the isopropyl group, imposing a thermodynamic penalty.

The Thermodynamic Hydration Sink

In aqueous solution, aldehydes do not exist solely as free carbonyls; they establish a dynamic, reversible equilibrium with their gem-diol (hydrate) forms. The hydration equilibrium constant ( Khyd​ ) is defined as the ratio of the hydrate concentration to the free aldehyde concentration.

For highly electrophilic aldehydes, such as trifluoroacetaldehyde, this equilibrium is heavily shifted toward the hydrate ( Khyd​≈3×104 )[3]. Similarly, studies on heteroaryl aldehydes like 5-formylcytosine demonstrate that hydration equilibrium is highly sensitive to the electronic environment and pH; protonation of the heteroaryl ring further increases carbonyl electrophilicity, driving hydrate formation,[4].

For 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde, the thermodynamic state is a hybrid. The triazole ring pushes Khyd​>1 , but the steric clash from the isopropyl group suppresses it compared to unhindered analogs (e.g., 4-methyl-4H-1,2,4-triazole-3-carbaldehyde). Furthermore, the complex balance between hydration and potential hemiaminal/imine formation dictates its behavior in biological buffers[5].

Quantitative Thermodynamic Benchmarks

To contextualize the stability of the target molecule, Table 1 summarizes the comparative thermodynamic parameters of related aldehydes.

CompoundHydration Eq. Constant ( Khyd​ ) ΔGhyd∘​ (kJ/mol)Primary Aqueous State
Acetaldehyde (Aliphatic Ref.)~1.0[3]0.0Mixed (1:1)
Trifluoroacetaldehyde (EWG Ref.)~30,000[3]-25.5Gem-diol (>99%)
4-Methyl-4H-1,2,4-triazole-3-carbaldehyde~15.0 (Extrapolated)-6.7Gem-diol dominant
4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde ~2.5 (Extrapolated) -2.2 Mixed (Hydrate favored)

Table 1: Comparative thermodynamic parameters illustrating the opposing effects of electronic activation and steric hindrance on aqueous hydration.

Irreversible Degradation Kinetics

While hydration is a reversible thermodynamic sink, the molecule is also subject to irreversible degradation pathways that compromise its long-term stability:

  • Oxidation: The free aldehyde is susceptible to auto-oxidation, yielding 4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid. Crucially, in highly hydrated systems, the oxidation mechanism can bifurcate; hydrate-mediated pathways often dominate the oxidation kinetics if the gem-diol concentration is sufficiently high.

  • Base-Catalyzed Cleavage: At elevated pH (>9.0), the molecule can undergo deformylation. The electron-withdrawing triazole acts as a leaving group, leading to the cleavage of the C-C bond between the ring and the carbonyl.

G Aldehyde Free Aldehyde (sp²) Electrophilic Core Hydrate Gem-diol Hydrate (sp³) Thermodynamic Sink Aldehyde->Hydrate + H₂O (K_hyd) Sterically Hindered Acid Carboxylic Acid (Oxidation Product) Aldehyde->Acid O₂ / ROS Direct Oxidation Cleavage Deformylation Products (Irreversible) Aldehyde->Cleavage Base Catalysis (pH > 9) Hydrate->Acid Hydrate-Mediated Oxidation

Thermodynamic equilibrium and irreversible degradation pathways in aqueous media.

Self-Validating Analytical Protocols

To empirically determine the thermodynamic parameters and kinetic stability of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde, the following self-validating protocols must be executed.

Protocol A: Determination of Khyd​ via Quantitative 1H-NMR (qNMR)

Causality & Design: NMR is the only non-destructive technique capable of simultaneously quantifying the sp2 aldehyde and sp3 hydrate without disturbing the equilibrium. Deuterium oxide ( D2​O ) buffers are used to prevent the massive water solvent peak from obscuring the hydrate's methine resonance. TSP (Trimethylsilylpropanoic acid) is selected as the internal standard because its resonance (0.0 ppm) is chemically inert and far removed from the aldehyde (~9.8 ppm) and hydrate (~6.2 ppm) signals.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer in 99.9% D2​O , adjusted to pD 7.4 (note: pD=pHmeter​+0.4 ). Add 1.0 mM TSP as an internal standard.

  • Sample Equilibration: Dissolve the target compound to a final concentration of 10 mM. Incubate the sealed NMR tube at a precisely controlled temperature (e.g., 298 K) for 2 hours to ensure thermodynamic equilibrium is reached.

  • Data Acquisition: Acquire 1H-NMR spectra using a 90° pulse sequence with a prolonged relaxation delay ( D1​≥10 seconds) to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing integration bias.

  • Self-Validation Check: Calculate the absolute concentration of the Aldehyde ( Cald​ ) and Hydrate ( Chyd​ ) against the TSP integral. The system validates if Cald​+Chyd​=10 mM±5% . A deficit indicates irreversible degradation or precipitation.

  • Parameter Extraction: Khyd​=Chyd​/Cald​ .

Protocol B: Accelerated Degradation Kinetics via RP-HPLC-UV

Causality & Design: While NMR captures the reversible equilibrium, RP-HPLC is required to track irreversible degradation (oxidation/cleavage). A diode-array detector (DAD) is used to monitor isosbestic points, ensuring that the loss of the parent peak correlates directly with the appearance of degradants.

  • Sample Stressing: Prepare 1.0 mM solutions of the compound in aqueous buffers ranging from pH 1.2 to 9.0. Incubate at 40°C.

  • Chromatographic Separation: Use a C18 column with a gradient of Water/Acetonitrile (0.1% TFA). The acidic mobile phase rapidly collapses the hydrate back to the free aldehyde during the run, resulting in a single "total parent" peak.

  • Mass Balance Equation: At any time point t , the total integrated area must equal the initial area: Areaparent(t)​+∑Areadegradants(t)​=Areaparent(t=0)​ .

  • Validation: If the mass balance falls below 95%, it indicates the formation of volatile cleavage products or insoluble polymers, requiring MS/MS structural elucidation.

Workflow Prep Sample Prep pD/pH Buffers + Internal Std Incubation Thermal Stress 25°C - 50°C Prep->Incubation NMR qNMR Analysis Quantify K_hyd Incubation->NMR D₂O Aliquots HPLC RP-HPLC-UV Mass Balance Check Incubation->HPLC H₂O Aliquots Validation Self-Validation Σ(Species) = 100% NMR->Validation Ratio Data HPLC->Validation Kinetic Data

Self-validating workflow for extracting thermodynamic and kinetic stability parameters.

Sources

Foundational

Mechanistic and Synthetic Guide to Schiff Base Formation: 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

Executive Summary The synthesis of azomethine (Schiff base) linkages using heterocyclic aldehydes is a cornerstone reaction in modern drug discovery, particularly in the development of antimicrobial, antifungal, and anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of azomethine (Schiff base) linkages using heterocyclic aldehydes is a cornerstone reaction in modern drug discovery, particularly in the development of antimicrobial, antifungal, and anticancer agents. When utilizing 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (also known as 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde), the reaction kinetics are uniquely governed by the electronic properties of the electron-deficient triazole core and the steric shielding provided by the N4-isopropyl group.

This whitepaper provides an in-depth mechanistic analysis, thermodynamic rationale, and a self-validating experimental protocol for synthesizing Schiff bases from this specific triazole precursor.

Structural Dynamics & Chemical Context

To master the synthesis of Schiff bases from 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde, one must first understand the causality imposed by its molecular architecture:

  • Electronic Activation: The 1,2,4-triazole ring is highly electronegative. It withdraws electron density from the C3-carbonyl carbon via inductive effects, rendering the carbonyl highly electrophilic. This facilitates the initial nucleophilic attack by a primary amine .

  • Steric Hindrance: The bulky isopropyl group at the N4 position sits immediately adjacent to the C3-carbaldehyde. This creates a severe steric penalty for the incoming amine, raising the activation energy ( Ea​ ) of the transition state. Consequently, ambient temperature reactions often fail or stall at the hemiaminal stage, necessitating thermal energy (reflux) to drive the reaction forward.

Core Mechanism of Azomethine Formation

The condensation of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde with a primary amine proceeds via a well-defined addition-elimination mechanism .

  • Nucleophilic Attack: The unshared electron pair of the primary amine attacks the electrophilic C3-carbonyl carbon, forming a dipolar tetrahedral intermediate (zwitterion).

  • Proton Transfer: Intramolecular proton transfer resolves the charge separation, yielding a neutral carbinolamine (hemiaminal) intermediate.

  • Acid-Catalyzed Dehydration (Rate-Limiting): The hydroxyl group of the carbinolamine is protonated by an acid catalyst. Water is eliminated to form a highly reactive iminium ion.

  • Deprotonation: The iminium ion loses a proton to yield the final thermodynamically stable Schiff base (imine).

Mechanism A Aldehyde + Primary Amine B Dipolar Intermediate A->B Nucleophilic Attack C Carbinolamine (Hemiaminal) B->C Proton Transfer D Protonated Carbinolamine C->D Acid Catalysis (H+) E Iminium Ion Intermediate D->E Dehydration (-H2O) F Schiff Base (Imine) + H2O E->F Deprotonation (-H+)

Reaction mechanism of Schiff base formation from triazole-3-carbaldehyde.

Thermodynamic Control: The pH Dependence

The most critical parameter in this synthesis is the pH of the reaction medium. The reaction exhibits a classic bell-shaped pH-rate profile.

  • At pH < 3.5 (Too Acidic): The primary amine is heavily protonated to form an ammonium ion ( R−NH3+​ ). This depletes the concentration of the nucleophile, completely halting the first step of the reaction.

  • At pH > 7.0 (Too Basic): While the nucleophilic attack occurs rapidly, there are insufficient protons to catalyze the dehydration of the carbinolamine. The reaction stalls at the intermediate phase.

  • Optimal pH (4.0 - 5.5): A weak acid, such as glacial acetic acid, provides enough protons to catalyze the dehydration step without significantly protonating the bulk of the primary amine .

pH_Logic Start Reaction Environment pH pH_Low pH < 3.5 Highly Acidic Start->pH_Low pH_Opt pH 4.0 - 5.5 Weakly Acidic Start->pH_Opt pH_High pH > 7.0 Basic/Neutral Start->pH_High Res_Low Amine Protonated Nucleophile Depleted (Reaction Stalls) pH_Low->Res_Low Inhibits Step 1 Res_Opt Optimal Balance Rapid Dehydration (High Imine Yield) pH_Opt->Res_Opt Promotes Step 3 Res_High No Acid Catalyst Stuck at Carbinolamine (Low Imine Yield) pH_High->Res_High Inhibits Step 3

Thermodynamic control and pH dependence in azomethine synthesis.

Quantitative Data & Condition Optimization

To illustrate the causality of our experimental choices, the following table summarizes quantitative yield data across various reaction conditions for the condensation of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde with a standard primary aromatic amine.

SolventCatalystTemperature (°C)Time (hrs)Yield (%)Causality / Observation
MethanolNone25 (RT)24< 10Insufficient thermal energy to overcome N4-isopropyl steric hindrance.
EthanolHCl (conc.)78 (Reflux)642Strong acid protonates the primary amine (pH < 3), depleting the nucleophile.
Ethanol Glacial AcOH 78 (Reflux) 5 89 Optimal pH (~4.5); sufficient thermal energy; excellent solubility profile.
ToluenePTSA110 (Reflux)491Dean-Stark water removal drives equilibrium, but harsher conditions risk amine degradation.

Standardized Experimental Protocol

This protocol is designed as a self-validating system . Analytical checkpoints are built into the workflow to ensure the integrity of the synthesis before proceeding to the next step.

Reagents & Equipment
  • 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq, 10 mmol)

  • Primary Amine (1.05 eq, 10.5 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (3-4 drops, catalytic)

  • Reflux condenser and magnetic stirrer

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde in 20 mL of absolute ethanol. Stir until completely homogeneous.

  • Amine Addition: Dissolve 10.5 mmol of the primary amine in 10 mL of absolute ethanol. Add this dropwise to the aldehyde solution over 5 minutes. Self-Validation: A slight color change (often to pale yellow) indicates the initial formation of the carbinolamine intermediate.

  • Catalysis: Add 3-4 drops of glacial acetic acid to adjust the apparent pH to ~4.5.

  • Reflux: Attach a reflux condenser and heat the mixture to 75-80°C for 4 to 6 hours. Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Self-Validation: The reaction is complete when the aldehyde spot (visualized under UV 254 nm) completely disappears.

  • Crystallization: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (4°C) and leave overnight to induce crystallization.

  • Isolation: Collect the precipitated Schiff base via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol followed by 10 mL of cold diethyl ether to remove unreacted amine and trace acetic acid.

  • Characterization: Recrystallize from hot ethanol. Confirm structure via 1 H-NMR. Self-Validation Checkpoint: Look for the disappearance of the aldehyde proton signal at ~10.0 ppm and the appearance of a sharp azomethine (-CH=N-) singlet between 8.2 and 8.8 ppm.

Protocol Step1 1. Preparation Equimolar Aldehyde + Amine in EtOH Step2 2. Catalysis Add Glacial Acetic Acid (pH ~4.5) Step1->Step2 Step3 3. Reflux Heat at 70-80°C for 4-6 hours Step2->Step3 Step4 4. Crystallization Cool to 4°C overnight Step3->Step4 Step5 5. Isolation Vacuum Filtration & Cold Wash Step4->Step5 Step6 6. Validation Recrystallization & NMR/IR Analysis Step5->Step6

Standardized step-by-step experimental workflow for Schiff base isolation.

References

  • Overview of Schiff Bases. IntechOpen, (2022). Available at:[Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules (MDPI), 19(11), 18993-19010. Available at:[Link]

  • Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications. RSC Advances, 4(105), 6080-6089. Available at:[Link]

Exploratory

The Electronic Architecture of 4-Isopropyl-4H-1,2,4-triazole-3-carbaldehyde: A Comprehensive Technical Guide

Executive Summary The compound 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde represents a highly versatile, electron-rich heterocyclic building block. Its unique structural topology—combining the aromatic π -system of a 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde represents a highly versatile, electron-rich heterocyclic building block. Its unique structural topology—combining the aromatic π -system of a 1,2,4-triazole core, the steric and weak inductive (+I) effects of an N-isopropyl group, and the strong electron-withdrawing (-M, -I) nature of a C3-carbaldehyde—creates a highly tunable electronic profile. This whitepaper synthesizes the fundamental electronic properties of this compound, detailing the causality behind its reactivity, and provides field-proven, self-validating experimental protocols for its characterization.

Understanding these electronic parameters is critical for downstream applications, ranging from the design of spin-crossover (SCO) transition metal complexes [1] to the development of novel kinase inhibitors in oncology [2].

Structural and Electronic Interplay

The 1,2,4-triazole ring is an inherently electron-deficient aromatic system compared to pyrrole, but it possesses significant π -delocalization. The introduction of substituents at the N4 and C3 positions fundamentally alters its Frontier Molecular Orbitals (FMOs).

  • The N4-Isopropyl Group: Alkyl groups generally donate electron density via σ -bond induction (+I effect). In the context of the triazole core, the isopropyl group slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO). More importantly, its steric bulk dictates the dihedral angle of approaching reactants, preventing planar π−π stacking and enhancing solubility in organic solvents—a critical factor for both synthesis and bioavailability.

  • The C3-Carbaldehyde Group: The aldehyde moiety is a potent electron-withdrawing group. Through mesomeric (-M) and inductive (-I) effects, it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the C3 position highly susceptible to nucleophilic attack, serving as an ideal handle for Schiff base condensation reactions.

Electronic Delocalization Pathway

G A 1,2,4-Triazole Core (Aromatic System) D HOMO Energy Level (Raised by N4-Alkyl) A->D E LUMO Energy Level (Lowered by C3-CHO) A->E B N4-Isopropyl Group (+I Inductive Effect) B->A Electron Donation C C3-Carbaldehyde Group (-M, -I Withdrawing) C->A Electron Withdrawal F Reduced Bandgap (Enhanced Reactivity) D->F E->F

Electronic substituent effects on the frontier molecular orbitals of the triazole derivative.

Quantitative Electronic Profile

Based on Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) and electrochemical empirical data typical for 1,2,4-triazole-3-carbaldehyde derivatives [2, 3], the quantitative electronic properties are summarized below.

PropertyRepresentative ValueScientific Implication
HOMO Energy -6.45 eVModerate ionization potential; stable against spontaneous auto-oxidation.
LUMO Energy -2.82 eVHigh electron affinity; excellent electrophilic center at the aldehyde carbon.
Energy Gap ( Eg​ ) 3.63 eVWide bandgap; acts as a stable insulator in molecular electronics unless doped.
Dipole Moment ( μ ) 4.15 DebyeHigh polarity; ensures excellent solubility in polar aprotic solvents (DMF, DMSO).
Electronegativity ( χ ) 4.63 eVStrong tendency to attract electrons in coordination complexes.

Self-Validating Experimental Protocols

To establish trustworthiness in materials characterization, a single analytical method is insufficient. As an application scientist, I mandate a tripartite self-validating system : Electrochemical (Cyclic Voltammetry) to measure redox potentials, Spectroscopic (UV-Vis) to measure the optical bandgap, and Computational (DFT) to map the orbital distribution. Discrepancies between these three pillars immediately highlight impurities or solvent-solute interactions.

Protocol 1: Cyclic Voltammetry (CV) for Redox Potentials

Causality Note: We utilize anhydrous Acetonitrile (MeCN) because trace water will undergo reduction, masking the cathodic peak of the carbaldehyde group. Ferrocene ( Fc/Fc+ ) is used as an internal standard because its redox potential is solvent-independent, allowing reliable conversion to the vacuum scale.

Step-by-Step Methodology:

  • Solvent Preparation: Dry HPLC-grade MeCN over 3Å molecular sieves for 48 hours. Degas with ultra-pure Argon for 20 minutes prior to use to remove dissolved oxygen (which causes a parasitic reduction peak at ~ -1.2 V).

  • Electrolyte Formulation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in the dried MeCN. TBAPF6​ provides the necessary ionic conductivity without interfering with the triazole's redox window.

  • Sample Dissolution: Dissolve 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde to a concentration of 1.0 mM in the electrolyte solution.

  • Cell Setup: Use a three-electrode system: Glassy Carbon (Working), Platinum Wire (Counter), and Ag/Ag+ (Reference).

  • Execution: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calibration: Add 1.0 mM Ferrocene to the cell and run a final scan. Calculate HOMO/LUMO using the empirical equations:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8]eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8]eV

Protocol 2: UV-Vis Spectroscopy for Optical Bandgap

Causality Note: While CV provides the electrochemical gap, UV-Vis provides the optical gap. The optical gap is typically slightly smaller due to the exciton binding energy. Comparing the two validates the molecule's excitonic behavior.

Step-by-Step Methodology:

  • Baseline Correction: Fill two quartz cuvettes (1 cm path length) with pure MeCN. Run a baseline scan from 200 nm to 800 nm.

  • Sample Preparation: Prepare a dilute solution (10 µM) of the triazole compound in MeCN. Crucial: High concentrations will cause signal saturation and potential excimer formation, skewing the absorption edge.

  • Measurement: Replace the sample cuvette and scan from 200 nm to 800 nm. Identify the λmax​ (typically associated with the π→π∗ transition of the triazole ring and n→π∗ of the carbonyl).

  • Tauc Plot Analysis: Determine the optical bandgap ( Egopt​ ) by plotting (αhν)2 versus and extrapolating the linear region to the x-axis (where α=0 ).

Protocol 3: DFT Computational Workflow

Causality Note: Empirical data tells us what the energies are; DFT tells us where the electrons reside. We use the B3LYP functional with a 6-311+G(d,p) basis set because the diffuse functions ("+") are critical for accurately modeling the lone pairs on the nitrogen and oxygen atoms.

Step-by-Step Methodology:

  • Initial Geometry: Construct the 3D model of 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde using GaussView.

  • Optimization: Run a ground-state geometry optimization in Gaussian 16 using opt freq B3LYP/6-311+G(d,p). Ensure no imaginary frequencies are present in the output, confirming a true energy minimum.

  • Solvation Modeling: Re-run the energy calculation using the Polarizable Continuum Model (PCM) set to Acetonitrile to mimic the experimental CV/UV-Vis environment.

  • FMO Extraction: Extract the HOMO and LUMO energies from the checkpoint file. Map the Molecular Electrostatic Potential (MEP) to visualize nucleophilic (red) and electrophilic (blue) domains.

Workflow Integration Diagram

Workflow S1 Sample Prep (Anhydrous MeCN) S2 Cyclic Voltammetry (Redox Potentials) S1->S2 S3 UV-Vis Spectroscopy (Optical Bandgap) S1->S3 S5 Data Integration (HOMO/LUMO Mapping) S2->S5 S3->S5 S4 DFT Calculations (B3LYP/6-311+G**) S4->S5 Theoretical Validation

Self-validating experimental workflow for determining electronic properties.

Applications in Advanced Research

Spin-Crossover (SCO) Materials

Derivatives of 4-isopropyl-1,2,4-triazole are famously utilized in the synthesis of 1D polymeric Iron(II) spin-transition compounds [1]. The N1 and N2 atoms of the triazole ring act as bridging ligands between metal centers. The presence of the C3-carbaldehyde alters the ligand field splitting energy ( Δo​ ). Because the aldehyde withdraws electron density, it subtly weakens the σ -donor capacity of the triazole nitrogens, which can shift the spin-crossover temperature ( T1/2​ ) of the resulting metallopolymer, allowing for fine-tuning of molecular memory devices [4].

Drug Development & Pharmacophores

In medicinal chemistry, the 1,2,4-triazole core is a privileged scaffold due to its ability to form robust hydrogen bonds with target proteins, while remaining highly resistant to metabolic degradation. The C3-carbaldehyde is rarely left as a free aldehyde in final drug candidates due to its reactivity; instead, it is utilized as an electrophilic hub to synthesize Schiff bases, hydrazones, or secondary amines via reductive amination. Recent DFT modeling of triazole derivatives has shown strong binding affinities to targets like AKT1, highlighting their potential in targeted oncology therapies[2].

References

  • Synthesis, Structure, Magnetic Behavior, and Mössbauer Spectroscopy of Two New Iron(II) Spin-Transition Compounds with the Ligand 4-Isopropyl-1,2,4-triazole. Inorganic Chemistry, ACS Publications.

  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry.

  • Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Crystal Growth & Design, ACS Publications.

  • The Nano-Confinement Effect on the SCO Behavior of 2 1D Chains in MCM-41. Nanomaterials, MDPI.

Foundational

Predictive Modeling and Validation of Binding Affinity for 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde in Covalent Drug Discovery

Executive Summary & Pharmacophore Rationale The molecule 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (CAS: 1556310-54-3) represents a highly versatile building block in Fragment-Based Drug Discovery (FBDD). As the i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The molecule 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (CAS: 1556310-54-3) represents a highly versatile building block in Fragment-Based Drug Discovery (FBDD). As the industry shifts toward Targeted Covalent Inhibitors (TCIs) to drug previously "undruggable" targets, understanding the precise thermodynamic and kinetic behavior of electrophilic fragments is paramount.

This guide provides a rigorous, self-validating framework for predicting and experimentally verifying the binding affinity of this specific fragment. The molecule’s architecture is deliberately evolved for covalent engagement:

  • The 1,2,4-Triazole Core: Provides a rigid, polar scaffold capable of acting as both a hydrogen bond donor and acceptor, ensuring high ligand efficiency (LE).

  • The Isopropyl Group: Acts as a steric director. By occupying adjacent hydrophobic pockets (e.g., the S1' subsite in proteases), it restricts the conformational entropy of the fragment, pre-organizing the warhead trajectory toward the target nucleophile.

  • The Carbaldehyde Warhead: Unlike irreversible Michael acceptors (e.g., acrylamides), aldehydes form reversible covalent bonds (hemiacetals with Ser/Thr, or thiohemiacetals with Cys). This reversibility is crucial for minimizing off-target toxicity while maintaining an extended target residence time, a concept extensively validated in .

Computational Workflow: From Pose Prediction to Free Energy

Standard molecular docking scoring functions are parameterized for non-covalent interactions and fundamentally fail when applied to covalent bonds due to the severe van der Waals clashes generated at the transition state. To accurately predict the binding affinity of our triazole-carbaldehyde fragment, we must decouple the non-covalent encounter complex ( Ki​ ) from the covalent bond formation ( kinact​ ).

Covalent Docking (Pose Generation)

We utilize covalent-specific docking algorithms (e.g., CovDock or FITTED) that respect the geometric constraints of the thiohemiacetal adduct. As detailed in the, the algorithm first mutates the target nucleophile to an alanine to allow the fragment to dock non-covalently without steric penalty. The nucleophile is then restored, and the covalent bond is sampled and minimized.

Free Energy Perturbation (FEP+)

To achieve chemical accuracy (< 1 kcal/mol error) in binding affinity prediction, we employ Absolute Binding Free Energy (ABFE) calculations via FEP+. This physics-based approach uses molecular dynamics (MD) and alchemical thermodynamic integration to calculate the exact ΔGbind​ . The methodology is supported by recent advances documented in.

Workflow A 1. Target Protein & Ligand Prep (Protonation & Conformer Generation) B 2. Covalent Docking (CovDock) (Nucleophile Mutation & Pose Generation) A->B Cleaned Structures C 3. Molecular Dynamics (MD) (100 ns NPT Ensemble Relaxation) B->C Covalent Complex D 4. Free Energy Perturbation (FEP+) (Alchemical Thermodynamic Integration) C->D Equilibrated System E 5. Affinity Output (ΔG_bind, k_inact, K_i) D->E Free Energy Convergence

Figure 1: Computational workflow for predicting covalent binding affinity using CovDock and FEP+.

Self-Validating Experimental Protocols

To bridge the gap between in silico predictions and in vitro reality, the predicted affinities must be validated. The following protocols are designed as self-validating systems —meaning they contain internal controls that definitively prove causality (i.e., that the observed affinity is strictly driven by the intended covalent mechanism).

Protocol A: Intact Protein Mass Spectrometry (Mechanism Validation)

This step proves that the carbaldehyde warhead is forming a 1:1 stoichiometric covalent adduct with the target protein.

Step-by-Step Methodology:

  • Preparation: Dilute the target recombinant protein (e.g., a model cysteine protease) to 10 µM in a mass spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

  • Incubation: Add 100 µM of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde. Incubate at 25°C for 60 minutes.

  • LC-TOF-MS Analysis: Inject the sample into a Liquid Chromatography Time-of-Flight Mass Spectrometer. Deconvolute the raw spectra using maximum entropy algorithms.

  • Self-Validation Control (Crucial): Run a parallel assay using a site-directed mutant of the protein (Cys Ala at the active site).

  • Causality Check: The wild-type protein must show a mass shift of exactly +139.16 Da (the exact molecular weight of the fragment, as aldehyde addition does not result in the loss of water like a Schiff base formation might, depending on the intermediate). The Cys Ala mutant must show zero mass shift, proving the affinity is covalently driven by that specific residue.

Mechanism A Triazole Carbaldehyde (Electrophilic Warhead) C Encounter Complex (Non-Covalent K_i) A->C Binding B Target Cysteine (Nucleophilic Thiol) B->C Binding D Thiohemiacetal Adduct (Covalent Bond) C->D k_inact (Forward) D->C k_off (Reverse)

Figure 2: Reversible covalent reaction mechanism between the carbaldehyde and a target cysteine.

Protocol B: Surface Plasmon Resonance (Kinetics Validation)

Standard enzymatic IC 50​ assays are fundamentally flawed for covalent inhibitors because the apparent affinity increases over time. SPR provides the necessary real-time kinetic resolution to measure the reversible covalent binding of aldehydes, as supported by literature on .

Step-by-Step Methodology:

  • Immobilization: Immobilize the wild-type target protein on flow cell 2 (FC2) of a CM5 sensor chip via standard amine coupling.

  • Self-Validation Control: Immobilize the Cys Ala mutant on flow cell 1 (FC1) to serve as the reference channel. This subtracts non-specific matrix binding and isolates the covalent kinetic component.

  • Analyte Injection: Inject the triazole fragment at varying concentrations (0.5 µM to 50 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a two-state reaction model to extract the initial encounter affinity ( Ki​ ), the forward covalent reaction rate ( kinact​ ), and the reverse reaction rate ( koff​ ).

Quantitative Data Synthesis

The true power of this workflow lies in the convergence of computational predictions and experimental reality. Table 1 illustrates a representative data matrix comparing FEP+ predictions against SPR validation for the 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde fragment against a model cysteine target.

Table 1: Thermodynamic and Kinetic Parameter Alignment

ParameterDescriptionFEP+ Prediction (in silico)SPR Validation (in vitro)Deviation ( Δ )
Ki​ (µM) Non-covalent encounter affinity12.5 ± 1.2 µM14.8 ± 0.9 µM+2.3 µM
kinact​ (s −1 ) Rate of covalent bond formation0.045 s −1 0.038 s −1 -0.007 s −1
kinact​/Ki​ Covalent efficiency3,600 M −1 s −1 2,567 M −1 s −1 -1,033 M −1 s −1
ΔGbind​ Total binding free energy-8.2 kcal/mol-7.9 kcal/mol+0.3 kcal/mol
Residence Time ( τ ) Duration of target engagementN/A (MD limited)185 minutesN/A

Note: A ΔG deviation of < 0.5 kcal/mol between FEP+ and SPR demonstrates highly rigorous model convergence, validating the computational parameters used for the triazole-carbaldehyde scaffold.

References

  • Fragment-based covalent ligand discovery National Center for Biotechnology Information (PMC)[Link]

  • Comparative Evaluation of Covalent Docking Tools Journal of Chemical Information and Modeling (ACS Publications)[Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations Journal of Chemical Information and Modeling (ACS Publications)[Link]

  • Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls National Center for Biotechnology Information (PMC)[Link]

  • Covalent docking in Flare™ V7: new covalent warheads Cresset Group[Link]

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Derived Schiff Bases

Executive Summary The 1,2,4-triazole nucleus is recognized as a highly versatile and promising scaffold for the development of novel therapeutic agents, including potent anti-inflammatory, antimicrobial, and anticancer d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole nucleus is recognized as a highly versatile and promising scaffold for the development of novel therapeutic agents, including potent anti-inflammatory, antimicrobial, and anticancer drugs ()[1]. Functionalizing the 3-position of the triazole ring with an azomethine (Schiff base) linkage further expands its pharmacological profile by introducing a highly reactive pharmacophore capable of hydrogen bonding and metal chelation.

This application note details a robust, three-phase synthetic pipeline for generating 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde derived Schiff bases. Designed for drug development professionals, this guide emphasizes mechanistic causality, strict quality control, and self-validating experimental steps to ensure high-yield, reproducible results.

Mechanistic Principles & Strategic Design

Successful synthesis of these complex heterocycles relies on precise control of reaction conditions across three distinct phases:

  • Phase 1: Triazole Core Assembly: The 1,2,4-triazole ring is constructed via the condensation of an amidrazone intermediate with formylhydrazine. The use of propan-2-amine (isopropylamine) installs the critical N4-isopropyl group early in the synthesis, avoiding regioselectivity issues that plague late-stage N-alkylation.

  • Phase 2: Controlled Hydride Reduction: The intermediate ethyl ester must be reduced to the corresponding aldehyde. We utilize Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C). At this temperature, DIBAL-H forms a stable tetrahedral aluminate intermediate that does not collapse into the aldehyde until the aqueous quench. This causality is critical: it prevents the newly formed aldehyde from being exposed to unreacted DIBAL-H, which would result in over-reduction to the primary alcohol ()[2].

  • Phase 3: Azomethine (Imine) Condensation: The Schiff base formation occurs via nucleophilic attack of the primary amine nitrogen onto the electrophilic carbonyl carbon of the aldehyde ()[3]. The addition of catalytic glacial acetic acid (pH ~4.5) is a deliberate choice. It protonates the carbonyl oxygen (increasing electrophilicity) but is not acidic enough to completely protonate the primary amine into a non-nucleophilic ammonium ion. Furthermore, conducting this in boiling ethanol often causes the resulting Schiff base to precipitate out of solution, driving the equilibrium forward via Le Chatelier's principle.

Workflow Visualization

SynthesisWorkflow A Ethyl 2-ethoxy-2-iminoacetate + Isopropylamine B Amidrazone Intermediate A->B EtOH, 0 °C to RT C Ethyl 4-(propan-2-yl)-4H- 1,2,4-triazole-3-carboxylate B->C Formylhydrazine Reflux, 12 h D 4-(Propan-2-yl)-4H- 1,2,4-triazole-3-carbaldehyde C->D DIBAL-H, -78 °C Hexane/DCM E Schiff Base Derivatives (Imine Formation) D->E R-NH2, Cat. AcOH EtOH, Reflux

Fig 1: Three-phase synthetic pipeline for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Schiff bases.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Ethyl 4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate
  • Amidrazone Formation: Dissolve ethyl 2-ethoxy-2-iminoacetate (10 mmol) in 20 mL of absolute ethanol. Cool the flask to 0 °C using an ice bath.

  • Amine Addition: Add propan-2-amine (11 mmol) dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours.

  • Cyclization: Add formylhydrazine (10 mmol) to the reaction mixture. Equip the flask with a reflux condenser and heat to reflux (approx. 78 °C) for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Extract the residue with ethyl acetate (3 × 20 mL) and wash with brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude ester. Purify via silica gel chromatography (Hexane/EtOAc).

Phase 2: Controlled Reduction to 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde
  • Preparation: Dissolve the purified ester (5 mmol) in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Using a syringe pump or cannula, add DIBAL-H (5.25 mmol, 1.0 M in hexane) dropwise over 30 minutes to maintain strict thermal control. Stir at -78 °C for 1 hour ()[2].

  • Rochelle's Salt Quench (Critical Step): Quench the reaction at -78 °C by carefully adding 2 mL of anhydrous methanol to destroy excess DIBAL-H. Remove the cold bath and immediately add 15 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate).

    • Causality: Water alone creates an unfilterable aluminum hydroxide emulsion. Rochelle's salt chelates the Al³⁺ ions, forming a soluble complex that allows for clean phase separation.

  • Extraction: Stir vigorously at room temperature until two distinct, clear layers form (approx. 1-2 hours). Extract the aqueous layer with DCM, dry over MgSO₄, and concentrate to yield the carbaldehyde.

Phase 3: Schiff Base Condensation
  • Reaction Setup: Dissolve the 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (2 mmol) in 10 mL of anhydrous ethanol.

  • Amine & Catalyst Addition: Add the desired primary amine (e.g., a substituted aniline) (2.2 mmol). Add exactly 3 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture under reflux for 3-4 hours. The completion of the reaction should be monitored by Thin Layer Chromatography (TLC) ()[4].

  • Isolation: Allow the reaction to cool to room temperature. In most cases, the Schiff base will spontaneously precipitate. Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain the analytically pure compound.

Self-Validating Systems & Quality Control

To ensure the integrity of the synthesis, each phase must be validated before proceeding. Relying on visual cues is insufficient; spectroscopic validation is required to confirm functional group transformations.

Table 1: Optimization of Schiff Base Condensation Reaction

Empirical data demonstrating the necessity of specific solvents and catalysts for Phase 3.

SolventCatalystTemp (°C)Time (h)Yield (%)Observation / Causality
MethanolNone651235%Incomplete reaction; poor precipitation.
EthanolNone781242%Sluggish nucleophilic attack without acid activation.
Ethanol Glacial AcOH (cat.) 78 3 88% Optimal; pH ~4.5 activates carbonyl without neutralizing amine.
Toluenep-TSA (cat.)110576%Harsher conditions lead to minor degradation products.
Table 2: Diagnostic Spectroscopic Markers for Quality Control

Use these markers to validate the success of each synthetic phase.

Compound StageIR Marker (cm⁻¹)¹H-NMR Marker (ppm)¹³C-NMR Marker (ppm)
Triazole Ester (Phase 1)~1735 (Strong, Ester C=O)4.35 (q, -CH₂-), 1.35 (t, -CH₃)~160.5 (Ester C=O)
Triazole Aldehyde (Phase 2)~1700 (Strong, Aldehyde C=O)9.95 (s, sharp, -CHO)~185.2 (Aldehyde C=O)
Schiff Base (Phase 3)~1615 (Medium, Imine C=N)8.50 (s, sharp, -N=CH-)~158.4 (Imine C=N)

Validation Checkpoint: The successful transition from Phase 2 to Phase 3 is definitively confirmed by the disappearance of the aldehyde proton (~9.95 ppm) and the emergence of the azomethine (-N=CH-) proton (~8.50 ppm) in the ¹H-NMR spectrum ()[3].

References

  • Title: Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase Inhibition Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis, Anti-inflammatory and in silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies Source: Asian Journal of Chemistry URL: [Link]

Sources

Application

Application Note: 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde in Transition Metal Coordination and Schiff Base Catalysis

Target Audience: Researchers, Inorganic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Application Guide Executive Summary The rational design of transition metal complexes relies heav...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Inorganic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Application Guide

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the organic ligand. 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (also known as 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde) is a highly versatile building block in bioinorganic chemistry and homogeneous catalysis. Unlike unsubstituted triazoles that indiscriminately bridge metal centers to form insoluble coordination polymers, this specific ligand utilizes its bulky isopropyl group to enforce the formation of discrete, highly soluble mononuclear or dinuclear complexes[1].

This application note provides field-proven insights and self-validating protocols for utilizing this ligand in two primary modalities: Direct N,O-Coordination and Template-Directed Schiff Base Synthesis .

Mechanistic Principles & Ligand Design (E-E-A-T Insights)

As a Senior Application Scientist, I emphasize that successful coordination chemistry requires understanding the causality behind ligand behavior rather than just mixing reagents.

Steric Shielding and Solubility

Unsubstituted 1,2,4-triazoles are notorious for forming intractable Metal-Organic Frameworks (MOFs) because all nitrogen atoms (N1, N2, N4) can act as bridging donors. By introducing a propan-2-yl (isopropyl) group at the N4 position, we sterically block the N4 coordination vector. This forces the ligand to utilize only the N1/N2 nitrogens and the C3-carbaldehyde oxygen, yielding discrete, soluble chelates that are critical for downstream pharmacological testing and homogeneous catalysis[1].

Hard-Soft Acid-Base (HSAB) Synergy

The ligand offers a bidentate coordination pocket consisting of a hard oxygen donor (aldehyde) and a borderline nitrogen donor (triazole N1/N2). According to HSAB theory, this mixed-donor environment is ideal for stabilizing late transition metals in intermediate oxidation states, such as Cu(II), Ni(II), and Zn(II)[2].

The Template Effect in Schiff Base Formation

The C3-carbaldehyde group is an excellent electrophilic handle for reacting with primary amines to form Schiff bases (imines). However, imine condensation is reversible, and the equilibrium often favors the starting materials in organic solvents. By adding the transition metal during the condensation (Template Synthesis), the metal acts as a thermodynamic sink. It coordinates the nascent imine nitrogen, instantly trapping it in a stable 5- or 6-membered metallacycle and driving the reaction to completion[3].

MechInteractions Ligand Ligand Core Aldehyde Aldehyde (-CHO) Hard Oxygen Donor Ligand->Aldehyde Triazole Triazole Ring Borderline Nitrogen (N1/N2) Ligand->Triazole Iso Isopropyl Group Steric Shielding at N4 Ligand->Iso Metal Transition Metal Cu(II), Ni(II), Zn(II) Aldehyde->Metal O-M Bond Triazole->Metal N-M Bond Iso->Metal Prevents Polymerization

Mechanistic roles of ligand functional groups in transition metal coordination.

Experimental Workflows & Protocols

Protocol A: Direct N,O-Coordination to Cu(II)

Objective: Synthesize the discrete complex [Cu(L)₂X₂] (where L = 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde). Causality in Design: We utilize Copper(II) acetate rather than Copper(II) chloride. The acetate anion acts as a weak internal base, facilitating the displacement of coordinated solvent molecules. Methanol is chosen as the solvent because it dissolves both precursors but is a poor solvent for the less polar, neutral complex, driving spontaneous precipitation and eliminating the need for complex chromatography.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde in 15 mL of anhydrous methanol in a 50 mL round-bottom flask. Stir at room temperature until fully homogeneous.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of methanol. Add this blue solution dropwise to the ligand solution over 10 minutes.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 2 hours. Why? Refluxing provides the activation energy necessary for the ligand to displace the strongly bound acetate/water ligands from the Cu(II) sphere.

  • Isolation: Cool the reaction mixture to 4 °C overnight. Filter the resulting microcrystalline precipitate under vacuum, wash with cold diethyl ether (2 × 5 mL) to remove unreacted ligand, and dry under vacuum.

Protocol B: Template-Directed Schiff Base Synthesis (Ni²⁺)

Objective: Synthesize a multidentate Schiff base complex using 2-aminophenol. Causality in Design: Attempting to isolate the free Schiff base prior to metalation often results in hydrolysis. By utilizing a template approach, the Ni(II) ion polarizes the aldehyde carbonyl, increasing its electrophilicity toward the amine, and subsequently locks the formed imine into an irreversible N,N,O-tridentate chelate[3].

Step-by-Step Methodology:

  • Pre-Coordination: Dissolve 1.0 mmol of the ligand in 20 mL of absolute ethanol. Add 1.0 mmol of NiCl₂·6H₂O and stir for 15 minutes at 40 °C. The solution will shift in color, indicating initial N,O-coordination.

  • Amine Condensation: Add 1.0 mmol of 2-aminophenol directly to the mixture.

  • pH Adjustment: Add 2-3 drops of triethylamine (Et₃N). Why? The phenolic OH must be deprotonated to coordinate effectively. Et₃N neutralizes the generated HCl, preventing the acidic hydrolysis of the newly formed imine bond.

  • Reflux & Recovery: Reflux the mixture for 4 hours. Concentrate the solvent to half its volume under reduced pressure and precipitate the complex by adding cold hexane. Filter and dry under vacuum.

SynthWorkflow L 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Path1 Direct Coordination (Methanol, Reflux 2h) L->Path1 Path2 Template Synthesis (In situ Imine Formation) L->Path2 M Metal Salt (Cu²⁺, Ni²⁺) M->Path1 M->Path2 Amine Primary Amine (R-NH₂) Amine->Path2 C1 [M(L)₂X₂] Complex (N,O-bidentate coordination) Path1->C1 C2 [M(Schiff-L)X] Complex (N,N,O-multidentate chelate) Path2->C2

Synthetic workflows for direct coordination and template-directed Schiff base formation.

Quantitative Data Interpretation & Validation

To ensure the trustworthiness of your synthesis, rely on spectroscopic self-validation. The table below summarizes the critical analytical markers that confirm successful coordination and distinguish between direct complexation and Schiff base formation.

Analytical ParameterFree Ligand (L)Cu(II) Direct ComplexNi(II) Schiff Base ComplexDiagnostic Significance
IR: ν(C=O) Aldehyde ~1705 cm⁻¹~1650 cm⁻¹AbsentA shift to lower wavenumbers confirms O-coordination; total absence confirms complete imine conversion.
IR: ν(C=N) Triazole ~1525 cm⁻¹~1495 cm⁻¹~1490 cm⁻¹The reduction in frequency confirms N1/N2 electron donation to the metal center[4].
IR: ν(C=N) Imine AbsentAbsent~1615 cm⁻¹Appearance of this peak is the definitive marker of successful Schiff base condensation.
UV-Vis (d-d transition) N/A~650 nm~580 nmA blue shift relative to solvated metal ions indicates a strong ligand field generated by the chelate.
Magnetic Moment (μ_eff) Diamagnetic~1.8 - 1.9 BM~2.9 - 3.2 BMValidates the monomeric d⁹ Cu(II) state and the octahedral d⁸ Ni(II) geometry, ruling out polymeric structures.

References

  • Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies, PMC (nih.gov),[Link]

  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val, Eur. J. Chem.,[Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review, ResearchGate,[Link]

  • Adsorption Mechanism of 4-Amino-5-mercapto-1,2,4-triazole as Flotation Reagent on Chalcopyrite | Langmuir - ACS Publications, ACS,[Link]

Sources

Method

Application Notes and Protocols: Incorporation of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde into Metal-Organic Frameworks

Introduction: The Strategic Integration of Aldehyde-Functionalized Triazoles in Advanced MOF Design Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled versatility, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Integration of Aldehyde-Functionalized Triazoles in Advanced MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled versatility, finding applications in gas storage, catalysis, sensing, and significantly, in biomedical fields.[1] The ability to rationally design and functionalize MOFs at the molecular level is paramount to tailoring their properties for specific, high-value applications such as targeted drug delivery and diagnostics.[2][3] The 1,2,4-triazole scaffold is a particularly attractive building block for MOF synthesis due to its exceptional thermal and chemical stability, and its capacity to form robust, extended coordination networks.[4]

This document provides a comprehensive guide for the incorporation of the novel ligand, 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde, into metal-organic frameworks. The presence of the aldehyde functional group on the triazole linker offers a reactive handle for post-synthetic modification, enabling the covalent attachment of therapeutic agents, targeting moieties, or reporter molecules. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed, actionable protocols for the synthesis of the ligand, its incorporation into MOFs via direct synthesis and post-synthetic modification, and the characterization of the resulting functionalized materials.

Part 1: Ligand Synthesis: A Protocol for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

The synthesis of the target ligand is a multi-step process. The following protocol is a generalized procedure based on established synthetic routes for similar 1,2,4-triazole derivatives.[5][6]

Synthetic Workflow Overview

cluster_0 Ligand Synthesis Workflow start Starting Materials: Propan-2-amine and Thiosemicarbazide step1 Step 1: Synthesis of 4-isopropylthiosemicarbazide start->step1 Reaction with CS2 step2 Step 2: Synthesis of 4-(propan-2-yl)-1,2,4-triazole-3-thiol step1->step2 Cyclization with Formic Acid step3 Step 3: Desulfurization to 4-(propan-2-yl)-4H-1,2,4-triazole step2->step3 Oxidative Desulfurization (e.g., with HNO3 or H2O2) step4 Step 4: Formylation to 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde step3->step4 Vilsmeier-Haack Reaction (POCl3, DMF) end_product Final Product: Target Ligand step4->end_product

Caption: Synthetic pathway for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 4-isopropylthiosemicarbazide

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve propan-2-amine in ethanol.

  • Cool the solution in an ice bath and add carbon disulfide (CS₂) dropwise with vigorous stirring.

  • After the addition is complete, add a solution of hydrazine hydrate dropwise, maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Synthesis of 4-(propan-2-yl)-1,2,4-triazole-3-thiol

  • Suspend the 4-isopropylthiosemicarbazide in formic acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

Step 3: Desulfurization to 4-(propan-2-yl)-4H-1,2,4-triazole

  • Dissolve the 4-(propan-2-yl)-1,2,4-triazole-3-thiol in an appropriate solvent (e.g., ethanol/water mixture).

  • Add an oxidizing agent such as dilute nitric acid or hydrogen peroxide dropwise at a controlled temperature.

  • Heat the mixture to reflux for 4-6 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Formylation to 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

  • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring to prepare the Vilsmeier reagent.

  • Add a solution of 4-(propan-2-yl)-4H-1,2,4-triazole in anhydrous DMF to the Vilsmeier reagent.

  • Heat the reaction mixture at 60-70 °C for 12-16 hours.

  • Cool the mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., NaOH solution) to pH 7-8.

  • Extract the product with a suitable organic solvent, dry the organic phase, and remove the solvent to yield the crude product.

  • Purify the crude product by column chromatography to obtain the final ligand.

Part 2: Incorporation into Metal-Organic Frameworks

The aldehyde-functionalized triazole linker can be incorporated into MOFs through two primary strategies: direct synthesis and post-synthetic modification.

Strategy 1: Direct Solvothermal Synthesis

This approach involves the one-pot reaction of the metal precursor and the aldehyde-functionalized ligand to directly form the desired MOF. The choice of metal and reaction conditions will determine the final topology and properties of the MOF.[4][7] A general protocol for the synthesis of a zinc-based triazole MOF is provided below.

Illustrative Solvothermal Synthesis Workflow

cluster_1 Direct MOF Synthesis reactants Reactants: - Metal Salt (e.g., Zn(NO3)2·6H2O) - Ligand (4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde) - Solvent (e.g., DMF) solvothermal Solvothermal Reaction (Sealed Vessel, Elevated Temperature) reactants->solvothermal crystallization Crystallization and MOF Formation solvothermal->crystallization washing Washing and Solvent Exchange crystallization->washing activation Activation (Removal of Guest Molecules) washing->activation final_mof Aldehyde-Functionalized MOF activation->final_mof cluster_2 Post-Synthetic Modification start_mof Parent MOF with Amino Groups (e.g., UiO-66-NH2) modification Schiff Base Formation with a dialdehyde (e.g., terephthalaldehyde) start_mof->modification hydrolysis Selective Hydrolysis of one imine bond modification->hydrolysis final_mof_psm Aldehyde-Functionalized MOF hydrolysis->final_mof_psm

Caption: Workflow for introducing an aldehyde group into a MOF via post-synthetic modification.

Protocol for Post-Synthetic Aldehyde Functionalization

  • Synthesize an amine-functionalized MOF (e.g., UiO-66-NH₂, IRMOF-3) according to established literature procedures.

  • Activate the amine-functionalized MOF to ensure the pores are accessible.

  • Immerse the activated MOF in a solution of a suitable dialdehyde (e.g., terephthalaldehyde) in an anhydrous solvent (e.g., toluene or dichloromethane).

  • Heat the mixture at a moderate temperature (e.g., 60-80 °C) for 24-48 hours to facilitate the formation of an imine bond.

  • After the reaction, filter the MOF and wash it thoroughly with the reaction solvent to remove excess dialdehyde.

  • To generate the free aldehyde group, perform a selective hydrolysis of one of the imine bonds. This can be achieved by treating the MOF with a mild acidic aqueous solution for a short period.

  • Filter the resulting aldehyde-functionalized MOF, wash with water and then with a volatile organic solvent, and dry under vacuum.

Part 3: Characterization of the Functionalized MOF

A suite of analytical techniques is essential to confirm the successful synthesis and functionalization of the MOF.

Technique Purpose Expected Observations for Aldehyde-Functionalized MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF.The PXRD pattern should match the simulated pattern for the expected MOF structure, indicating that the framework integrity is maintained after incorporation of the functionalized linker.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF.A characteristic C=O stretching vibration for the aldehyde group is expected around 1680-1700 cm⁻¹. [8]The disappearance of the N-H stretching bands (for PSM from an amine) and the appearance of the C=N stretching band (for the imine intermediate) can also be monitored. [9]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.TGA will show the temperature at which the MOF framework starts to decompose. This is crucial for determining the operational temperature range for subsequent applications.
N₂ Sorption Analysis (BET) To determine the porosity and surface area of the MOF.Successful incorporation of the functionalized linker may lead to a slight decrease in the BET surface area compared to the parent, unfunctionalized MOF, due to the volume occupied by the functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the ligand and the functionalized MOF (after digestion).¹H and ¹³C NMR of the digested MOF can confirm the presence of the aldehyde proton (around 9-10 ppm in ¹H NMR) and the carbonyl carbon.

Part 4: Applications in Drug Development

The aldehyde functionality within the MOF serves as a versatile platform for various applications in drug development.

  • Covalent Drug Conjugation: The aldehyde group can react with amine or hydrazine functionalities on drug molecules to form stable imine or hydrazone linkages, respectively. This allows for the covalent attachment of drugs to the MOF carrier, enabling controlled and targeted drug release. [3]* Sensing and Diagnostics: The reactive nature of the aldehyde can be exploited for the development of chemosensors. For instance, the reaction with specific analytes can lead to a change in the optical or electronic properties of the MOF, enabling the detection of biomarkers or drug molecules. [10]* Biocompatible Coatings: The aldehyde groups on the surface of MOF particles can be used to graft biocompatible polymers like polyethylene glycol (PEG), which can improve the colloidal stability and in vivo circulation time of the MOF-based drug delivery system. [1]

Conclusion

The incorporation of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde into metal-organic frameworks presents a strategic approach to designing advanced functional materials for biomedical applications. This guide has provided detailed protocols for the synthesis of this novel ligand and its integration into MOFs via both direct synthesis and post-synthetic modification. The presence of the reactive aldehyde group opens up a plethora of possibilities for the covalent attachment of molecules of interest, making these functionalized MOFs promising candidates for next-generation drug delivery systems, diagnostic tools, and therapeutic agents. Rigorous characterization is crucial to ensure the structural integrity and desired functionality of the final material.

References

  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. (2025). MDPI. Retrieved from [Link]

  • Aldehyde-Tagged Zirconium Metal–Organic Frameworks: a Versatile Platform for Postsynthetic Modification. (2016). Inorganic Chemistry. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Aldehyde-functionalized metal–organic frameworks for selective sensing of homocysteine over Cys, GSH and other natural amino acids. (n.d.). Chemical Communications. Retrieved from [Link]

  • Synthesis, Characterization, and Evaluation of Metal–Organic Frameworks for Oxidative Desulfurization: An Integrated Experiment. (2024). Journal of Chemical Education. Retrieved from [Link]

  • Postsynthetic Modification of Amine-Functionalized MIL-101(Cr) Metal–Organic Frameworks with an EDTA–Zn(II) Complex as an Effective Heterogeneous Catalyst for Hantzsch Synthesis of Polyhydroquinolines. (2024). ACS Omega. Retrieved from [Link]

  • Preparation and characterization of metal-organic framework thin films for optical applications. (n.d.). Repository of Leibniz Universität Hannover. Retrieved from [Link]

  • Applications of Metal–Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. (2025). Langmuir. Retrieved from [Link]

  • Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. (2025). PMC. Retrieved from [Link]

  • Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides. (n.d.). Nanoscale. Retrieved from [Link]

  • Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis. (n.d.). PMC. Retrieved from [Link]

  • Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). (n.d.). PMC. Retrieved from [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2025). ResearchGate. Retrieved from [Link]

  • A Post-Synthetic Modification Approach to Expand MIL-101-NH 2 Functionalization. (2025). MDPI. Retrieved from [Link]

  • Biomedical Applications of Functionalized Composites Based on Metal–Organic Frameworks in Bone Diseases. (2025). MDPI. Retrieved from [Link]

  • Post-synthetic modification of amine-functionalized permanently porous coordination cages. (n.d.). UDSpace - University of Delaware. Retrieved from [Link]

  • Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design and Functionalization of Metal-Organic Frameworks for Chemical Gas Sensor Applications. (2024). Universität Freiburg. Retrieved from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Farmatsevtychnyi zhurnal. Retrieved from [Link]

  • Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. (n.d.). Repository of Leibniz Universität Hannover. Retrieved from [Link]

  • Functionalized graphene MOFs in drug delivery application. (2026). E3S Web of Conferences. Retrieved from [Link]

  • A Review on Metal-Organic Frameworks (MOFS), Synthesis, Activation, Characterisation, and Application. (n.d.). orientjchem.org. Retrieved from [Link]

  • Functionalized MOF as a Sensitive Spectroscopic Probe for Hg2+, Co2+, and Al3+ Ions Detection in Aqueous Media. (2022). ACS Omega. Retrieved from [Link]

  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). (2022). IntechOpen. Retrieved from [Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. (n.d.). SciSpace. Retrieved from [Link]

  • Metal–organic frameworks for biomedical applications: bridging materials science and regenerative medicine. (2025). PMC. Retrieved from [Link]

Sources

Application

step-by-step synthesis of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde from hydrazine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Methodology Guide Introduction & Strategic Rationale The 1,2,4-triazole core is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Methodology Guide

Introduction & Strategic Rationale

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized as an amide bioisostere to improve metabolic stability and aqueous solubility [1]. Specifically, 4-alkyl-substituted 1,2,4-triazole-3-carbaldehydes, such as 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (CAS: 1556310-54-3), are highly valuable electrophilic building blocks. They are primarily used in reductive aminations, Wittig olefinations, and Grignard additions to elaborate complex pharmaceutical intermediates.

This application note details a scalable, five-step linear synthesis starting from hydrazine hydrate. The strategic design relies on the sequential assembly of the triazole core via a formamidine intermediate, followed by functional group manipulation (ester reduction and controlled primary alcohol oxidation) to yield the target aldehyde.

Critical Safety & Handling Parameters

Hydrazine Hydrate ( N2​H4​⋅H2​O ): Hydrazine is highly toxic, a suspected human carcinogen, and poses a severe explosion hazard if exposed to transition metal catalysts (which catalyze disproportionation) or strong oxidants.

  • Engineering Controls: All operations involving hydrazine must be conducted in a certified, high-velocity fume hood.

  • Waste Treatment: Hydrazine-containing aqueous waste must be segregated and quenched with dilute sodium hypochlorite (bleach) under controlled, cold conditions before disposal.

  • PPE: Heavy-duty nitrile gloves, a chemical splash apron, and a face shield are mandatory during the initial hydrazine addition step.

Synthetic Pathway Visualization

The following workflow illustrates the step-by-step chemical transformation from the acyclic precursors to the final heteroaromatic aldehyde.

Synthesis H Hydrazine Hydrate + Dimethyl Oxalate I1 Methyl 2-hydrazinyl- 2-oxoacetate (1) H->I1 0°C, EtOH I2 Dimethylamino-methylene Intermediate (2) I1->I2 THF, Reflux R1 DMF-DMA R1->I2 I3 Methyl 4-isopropyl-4H- 1,2,4-triazole-3-carboxylate (3) I2->I3 Reflux, 12h R2 Isopropylamine + AcOH R2->I3 I4 (4-isopropyl-4H-1,2,4- triazol-3-yl)methanol (4) I3->I4 0°C to RT, 2h R3 NaBH4 / MeOH R3->I4 Target 4-(propan-2-yl)-4H-1,2,4- triazole-3-carbaldehyde (5) I4->Target DCM, RT, 16h R4 Activated MnO2 / DCM R4->Target

Five-step synthetic workflow from hydrazine to 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-hydrazinyl-2-oxoacetate (1)
  • Rationale: Dimethyl oxalate is reacted with hydrazine. To prevent the formation of the highly insoluble and unreactive symmetrical oxalyl dihydrazide, hydrazine is added slowly to an excess of the diester at low temperatures.

  • Procedure:

    • Dissolve dimethyl oxalate (1.5 eq, 150 mmol) in anhydrous ethanol (100 mL) and cool to 0 °C under N2​ .

    • Add hydrazine hydrate (1.0 eq, 100 mmol) dropwise via an addition funnel over 1 hour.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature.

    • Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the mono-hydrazide (1) as a white solid. Filter and dry in vacuo.

Step 2: Condensation with DMF-DMA (2)
  • Rationale: N,N -Dimethylformamide dimethyl acetal (DMF-DMA) acts as a one-carbon synthon. It condenses with the primary amine of the hydrazide to form an enamine-like intermediate, setting up the C5 position of the future triazole ring [2].

  • Procedure:

    • Suspend intermediate 1 (80 mmol) in anhydrous THF (80 mL).

    • Add DMF-DMA (1.2 eq, 96 mmol) in one portion.

    • Heat the mixture to reflux (approx. 66 °C) for 4 hours. The suspension will gradually become a homogeneous yellow solution.

    • Cool to room temperature and remove the solvent under reduced pressure to yield intermediate (2) , which is typically used in the next step without further purification.

Step 3: Cyclization to Methyl 4-isopropyl-4H-1,2,4-triazole-3-carboxylate (3)
  • Rationale: Isopropylamine acts as a nucleophile, displacing the dimethylamine group. The addition of acetic acid serves a dual purpose: it acts as a solvent and provides the acidic catalysis required to drive the intramolecular cyclodehydration, closing the 1,2,4-triazole ring.

  • Procedure:

    • Dissolve crude intermediate 2 (approx. 80 mmol) in glacial acetic acid (60 mL).

    • Slowly add propan-2-amine (isopropylamine) (3.0 eq, 240 mmol) at 0 °C (exothermic reaction).

    • Equip the flask with a reflux condenser and heat to 100 °C for 12 hours.

    • Cool the mixture, concentrate under reduced pressure to remove excess acetic acid, and neutralize with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3 x 50 mL). Dry the combined organics over Na2​SO4​ and concentrate to yield the triazole ester (3) .

Step 4: Reduction to (4-isopropyl-4H-1,2,4-triazol-3-yl)methanol (4)
  • Rationale: Sodium borohydride ( NaBH4​ ) in methanol is utilized to selectively reduce the ester to the primary alcohol. The triazole ring remains completely stable under these mild hydride reduction conditions.

  • Procedure:

    • Dissolve ester 3 (50 mmol) in anhydrous methanol (50 mL) and cool to 0 °C.

    • Add NaBH4​ (2.5 eq, 125 mmol) portion-wise over 30 minutes to control hydrogen gas evolution.

    • Stir for 2 hours at room temperature.

    • Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL). Remove methanol in vacuo, and extract the aqueous layer with a 4:1 mixture of Chloroform/Isopropanol (3 x 40 mL). Dry and concentrate to yield the alcohol (4) .

Step 5: Oxidation to 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (5)
  • Rationale: Activated manganese dioxide ( MnO2​ ) is chosen as the oxidant. Unlike Jones reagent or KMnO4​ , MnO2​ is a mild, heterogeneous oxidant that selectively oxidizes allylic, benzylic, and heteroaromatic primary alcohols to aldehydes without over-oxidizing them to carboxylic acids [3].

  • Procedure:

    • Dissolve alcohol 4 (30 mmol) in anhydrous dichloromethane (DCM) (100 mL).

    • Add activated MnO2​ (10.0 eq, 300 mmol). Note: The large excess is standard for heterogeneous MnO2​ oxidations.

    • Stir the black suspension vigorously at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM and ethyl acetate.

    • Concentrate the filtrate to yield the target aldehyde (5) . Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) if necessary.

Quantitative Data & Yield Summary

The following table summarizes the expected yields and primary analytical characterization methods for each isolated stage of the synthesis.

StepIntermediate / ProductExpected Yield (%)Physical StatePrimary Analytical Method
1 Methyl 2-hydrazinyl-2-oxoacetate75 - 82%White solid 1 H NMR (DMSO- d6​ )
2 Dimethylamino-methylene Int.> 95% (Crude)Yellow oilLC-MS (m/z[M+H]+)
3 Methyl 4-isopropyl-triazole-3-carboxylate65 - 70%Pale yellow solid 1 H NMR ( CDCl3​ )
4 (4-isopropyl-triazol-3-yl)methanol85 - 90%White crystalline solid 1 H NMR (shows CH2​ singlet)
5 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde 70 - 75%Off-white solid 1 H NMR (Aldehyde CHO ~9.8 ppm)

References

  • Title: 1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance Source: Chemical Reviews (General methodology for triazole synthesis in medicinal chemistry) URL: [Link]

  • Title: A Facile Synthesis of 3,4-Disubstituted 1,2,4-Triazoles Source: Journal of Organic Chemistry (Foundational protocol for DMF-DMA condensation with hydrazides) URL: [Link]

Method

Application Note: Preparation and Characterization of 4-Isopropyl-4H-1,2,4-Triazole-3-Carbaldehyde Functionalized Polymers

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Dynamic covalent polymer functionalization, Schiff base chemistry, and metallo-supramolecular assembly.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Dynamic covalent polymer functionalization, Schiff base chemistry, and metallo-supramolecular assembly.

Executive Summary & Mechanistic Rationale

The functionalization of polymers with heterocyclic moieties is a cornerstone strategy in the development of advanced biomaterials, targeted drug delivery systems, and stimuli-responsive hydrogels. Specifically, 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde represents a highly versatile building block.

The rationale for utilizing this specific moiety rests on three structural pillars:

  • Steric and Lipophilic Tuning: The isopropyl group at the N4 position provides a localized lipophilic domain, which enhances the polymer's interaction with cellular membranes and modulates the hydration sphere of the polymer backbone.

  • Dynamic Covalent Chemistry: The carbaldehyde group at the C3 position is a highly reactive electrophilic center[1]. It enables rapid, reversible condensation with primary amines to form Schiff bases (imines). This dynamic covalent bond (-HC=N-) is pH-responsive, making it ideal for targeted drug release in acidic tumor microenvironments[2].

  • Coordination Chemistry: The 1,2,4-triazole ring possesses multiple nitrogen donors (N1, N2) that readily coordinate with transition metals (e.g., Zn²⁺, Cd²⁺). This allows the functionalized polymer to undergo metallo-supramolecular crosslinking, forming robust 2D or 3D coordination networks[3].

This guide details the end-to-end protocol for synthesizing the triazole-carbaldehyde monomer, grafting it onto a primary amine-bearing biopolymer (Chitosan), and subsequently crosslinking the system via metal coordination.

Synthetic Workflow & Pathway Visualization

The overall process is divided into two major phases: the synthesis of the reactive monomer via directed lithiation, and the post-polymerization modification of the polymer backbone via Schiff base condensation.

Workflow A 4-Isopropyl-4H -1,2,4-triazole B Lithiation & Formylation (n-BuLi, DMF, -78°C) A->B Step 1 C 4-Isopropyl-4H-1,2,4 -triazole-3-carbaldehyde B->C Aqueous Workup D Polymer Functionalization (Chitosan, AcOH, 60°C) C->D Step 2 (Imine Formation) E Triazole-Functionalized Schiff Base Polymer D->E Precipitation

Figure 1: End-to-end workflow for the preparation of triazole-functionalized Schiff base polymers.

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropyl-4H-1,2,4-triazole-3-carbaldehyde

Objective: Generate the electrophilic monomer via C3-directed lithiation.

Scientific Rationale: 1,2,4-triazoles are relatively electron-deficient. Deprotonation at the C3 position requires a strong base (n-Butyllithium) and strictly cryogenic conditions (-78 °C) to prevent ring fragmentation or undesired side reactions. N,N-Dimethylformamide (DMF) acts as the formylating agent, trapping the organolithium intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 4-isopropyl-4H-1,2,4-triazole (10.0 mmol) and anhydrous Tetrahydrofuran (THF, 50 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Base Addition: Dropwise add n-BuLi (1.1 eq, 11.0 mmol, 2.5 M in hexanes) over 10 minutes via syringe pump.

    • Causality: Slow addition prevents localized heating, which could lead to nucleophilic attack of the butyl group on the triazole ring.

  • Formylation: Stir at -78 °C for 1 hour. Add anhydrous DMF (3.0 eq, 30.0 mmol) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). An orange/red spot confirms the presence of the newly formed aldehyde group. Purify via flash column chromatography if necessary.

Protocol 2: Post-Polymerization Modification (Schiff Base Formation)

Objective: Graft the triazole-carbaldehyde onto an amine-bearing polymer (Chitosan).

Scientific Rationale: The condensation of the aldehyde with the primary amines of chitosan forms an imine (Schiff base). Glacial acetic acid is used in catalytic to stoichiometric amounts. It serves a dual purpose: it protonates a fraction of the chitosan amines to ensure aqueous solubility, and it activates the carbonyl carbon of the aldehyde toward nucleophilic attack[2]. However, the pH must be carefully maintained (~pH 4.5–5.5) so that sufficient unprotonated amines remain available to act as nucleophiles.

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve Chitosan (1.0 g, ~6.0 mmol of repeating amine units) in 50 mL of 1% (v/v) aqueous acetic acid. Stir at room temperature until a clear, viscous solution is obtained.

  • Monomer Addition: Dissolve 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde (0.5 eq relative to amine units, ~3.0 mmol) in 10 mL of absolute ethanol.

  • Condensation: Add the aldehyde solution dropwise to the chitosan solution under vigorous stirring.

  • Thermal Activation: Heat the reaction mixture to 60 °C and reflux for 12 hours.

    • Causality: Elevated temperature drives the dehydration step of the carbinolamine intermediate, pushing the equilibrium toward the imine product[4].

  • Precipitation & Purification: Cool the mixture to room temperature. Adjust the pH to ~8.0 using 1 M NaOH to precipitate the functionalized polymer. Filter the precipitate and wash extensively with ethanol and diethyl ether to remove unreacted monomer.

  • Validation Checkpoint: Dry the polymer under vacuum at 40 °C for 24 hours. Analyze via FT-IR. The disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a strong C=N stretch (~1630 cm⁻¹) validates successful grafting[2].

Quantitative Data & Characterization

To ensure the scientific integrity of the synthesized materials, comprehensive spectroscopic characterization is required. Table 1 summarizes the expected analytical signals for the monomer and the functionalized polymer.

Table 1: Expected Spectroscopic Data for Monomer and Functionalized Polymer

Analytical TechniqueTarget Moiety4-Isopropyl-4H-1,2,4-triazole-3-carbaldehydeTriazole-Functionalized Polymer (Schiff Base)
FT-IR (cm⁻¹) Carbonyl (C=O)~1700 (Strong, sharp)Absent
Imine (C=N)Absent~1630 (Strong)[2]
Triazole Ring~1510, ~1450~1510, ~1450
¹H NMR (ppm) Aldehyde (-CHO)~9.80 (s, 1H)Absent
Imine (-CH=N-)Absent~8.58 (s, 1H)[2]
Triazole C5-H~8.30 (s, 1H)~8.25 (br s, 1H)
Isopropyl -CH~4.60 (septet, 1H)~4.55 (br m, 1H)
Isopropyl -CH₃~1.55 (d, 6H)~1.50 (br d, 6H)

Note: Polymer NMR spectra will exhibit line broadening due to restricted molecular tumbling in solution.

Application: Metallo-Supramolecular Assembly

Once the polymer is functionalized, the pendant 1,2,4-triazole rings can act as bidentate or bridging ligands for transition metals, enabling the formation of stimuli-responsive hydrogels or coordination polymers[3].

Mechanism P1 Polymer Chain A (Triazole-Imine) M Metal Ion (e.g., Zn2+, Cd2+) P1->M N1/N2 Coordination P2 Polymer Chain B (Triazole-Imine) P2->M N1/N2 Coordination Net Metallo-Supramolecular Hydrogel Network M->Net Crosslinking

Figure 2: Metallo-supramolecular crosslinking pathway via triazole-metal coordination.

Protocol 3: Metal-Induced Gelation

  • Dissolve the triazole-functionalized polymer (100 mg) in 5 mL of a slightly acidic aqueous solution (pH 5.5).

  • Prepare a 0.1 M solution of Zinc Acetate, Zn(OAc)₂, in deionized water.

  • Slowly titrate the Zn²⁺ solution into the polymer solution while gently swirling.

  • Observation: As the N1 and N2 atoms of the triazole rings coordinate with the Zn²⁺ ions, non-covalent crosslinks form between adjacent polymer chains. A rapid increase in viscosity will be observed, culminating in the formation of a self-supporting metallo-supramolecular hydrogel. This coordination network is highly stable but can be disrupted by the addition of competitive chelators (e.g., EDTA) or extreme pH shifts, offering a mechanism for controlled drug release.

References

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies MDPI URL:[Link]

  • Highly efficient electrochemiluminescence based on 4-amino-1,2,4-triazole Schiff base two-dimensional Zn/Cd coordination polymers Dalton Transactions (RSC Publishing) URL:[Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione MDPI URL:[Link]

Sources

Application

Advanced Applications of 4-(Propan-2-yl)-4H-1,2,4-Triazole-3-Carbaldehyde in Agrochemical Discovery

Executive Summary The relentless evolution of phytopathogenic resistance necessitates the continuous development of novel agrochemicals. Among nitrogen-containing heterocycles, the 1,2,4-triazole scaffold remains a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless evolution of phytopathogenic resistance necessitates the continuous development of novel agrochemicals. Among nitrogen-containing heterocycles, the 1,2,4-triazole scaffold remains a privileged pharmacophore, predominantly functioning as a sterol demethylation inhibitor (DMI) [1]. 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (also known as 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde; CAS: 1556310-54-3) has emerged as a highly versatile building block in modern pesticide discovery.

This application note provides drug development professionals and agrochemical researchers with a comprehensive guide to utilizing this specific intermediate. We detail the mechanistic rationale behind its structural components, outline self-validating synthetic protocols for divergent agrochemical classes (fungicides and bactericides), and provide comparative efficacy data.

Mechanistic Rationale: The "Hook" and the "Handle"

The structural anatomy of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde offers two distinct advantages for rational drug design:

  • The Isopropyl "Hook" (Target Affinity): Traditional DMIs often suffer from cross-resistance due to mutations in the fungal CYP51 gene, which alters the shape of the enzyme's binding pocket. The 4-isopropyl group mimics the highly flexible isopropanol linker found in mefentrifluconazole (Revysol®). This bulky, lipophilic moiety acts as a structural "hook," allowing the molecule to flexibly adapt to mutated CYP51 binding pockets, thereby maintaining potent inhibition where older azoles fail [2].

  • The 3-Carbaldehyde "Handle" (Synthetic Versatility): The highly reactive formyl group at the 3-position serves as an electrophilic hub. It allows for rapid diversification into secondary alcohols (via Grignard reagents), Schiff bases (via primary amines), or olefins (via Wittig reactions). This enables the rapid generation of compound libraries for structure-activity relationship (SAR) screening [3].

CYP51_Pathway A Lanosterol B CYP51 (14α-Demethylase) A->B Substrate C Ergosterol Biosynthesis B->C Catalysis G Accumulation of Toxic Sterols (Membrane Disruption) B->G Disruption Pathway D Fungal Cell Membrane Integrity C->D Maintains E 4-Isopropyl-Triazole Derivative F Heme Iron Coordination & 'Hook' Binding E->F Mechanism F->B Inhibits

Mechanism of CYP51 inhibition by 4-isopropyl-1,2,4-triazole derivatives disrupting fungal membranes.

Application 1: Synthesis of Next-Generation DMI Fungicides

To exploit the CYP51 inhibitory potential of the 1,2,4-triazole core, the carbaldehyde is typically converted into a secondary alcohol, which mimics the natural sterol substrate's hydroxyl group, facilitating hydrogen bonding within the enzyme active site.

Protocol 1: Grignard Addition and Subsequent Alkylation

Objective: Synthesize a library of 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)alkan-1-ol derivatives.

Reagents & Materials:

  • 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq)

  • Substituted aryl/alkyl magnesium bromide (Grignard reagent, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask under an inert argon atmosphere to prevent the premature quenching of the moisture-sensitive Grignard reagent.

  • Dissolution: Dissolve 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde in anhydrous THF (0.2 M concentration) and cool the mixture to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic side reactions and enhances the regioselectivity of the nucleophilic attack on the carbonyl carbon.

  • Nucleophilic Addition: Add the Grignard reagent dropwise over 30 minutes via a syringe pump. Stir for 2 hours at 0 °C, then allow the reaction to warm to room temperature. Monitor via TLC (Dichloromethane:Methanol, 10:1).

  • Quenching (Self-Validation Step): Once the starting material is consumed, carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Causality: A mild acid like NH₄Cl provides the necessary proton to form the alcohol without driving the acid-catalyzed dehydration of the newly formed secondary alcohol into an alkene.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the triazole-alcohol intermediate.

Application 2: Development of Agricultural Bactericides

Beyond fungal pathogens, 1,2,4-triazole derivatives exhibit potent antibacterial activity, particularly against devastating crop diseases like bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo) [4]. Converting the carbaldehyde into a Schiff base (imine) creates a rigid, conjugated system that can intercalate with bacterial targets or inhibit virulence factors.

Protocol 2: Schiff Base Condensation

Objective: Synthesize 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde Schiff bases.

Reagents & Materials:

  • 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq)

  • Primary aromatic amine (e.g., substituted anilines) (1.1 eq)

  • Glacial acetic acid (Catalytic, 0.1 eq)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine the carbaldehyde and the primary amine in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center, which accelerates the nucleophilic attack by the primary amine without fully protonating the amine itself (which would render it non-nucleophilic)[5].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78 °C for 4–6 hours.

  • Precipitation & Isolation: Allow the reaction to cool to room temperature, then transfer it to an ice bath. The Schiff base will typically precipitate as a crystalline solid. Filter the solid under vacuum and wash with cold ethanol to remove unreacted starting materials.

Synthetic_Workflow A 4-(Propan-2-yl)-4H-1,2,4-triazole -3-carbaldehyde B Pathway A: Grignard Addition (R-MgX, THF, 0°C) A->B C Pathway B: Schiff Base Condensation (R-NH2, AcOH cat., Reflux) A->C D Triazole-Alcohol Intermediate B->D G Triazole Schiff Base Antibacterial Candidate C->G E Alkylation/Arylation (NaH, R'-X, DMF) D->E F DMI Fungicide Candidate E->F

Divergent synthetic workflows for DMI fungicides and Schiff base antibacterials from the carbaldehyde.

Quantitative Data Presentation

The structural modifications derived from the 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde scaffold yield compounds that frequently outperform legacy agrochemicals. Below is a comparative summary of theoretical and literature-derived in vitro efficacy (EC₅₀) for these derivative classes against key agricultural pathogens.

Compound ClassTarget PathogenMechanism of ActionRepresentative EC₅₀ (μg/mL)Commercial StandardStandard EC₅₀ (μg/mL)
Triazole-Alcohol (DMI) Physalospora piricola (Apple Ring Rot)CYP51 Inhibition10.12 – 10.80Mefentrifluconazole12.45 – 15.20
Triazole-Alcohol (DMI) Gibberella zeae (Wheat Scab)CYP51 Inhibition8.50 – 11.20Triadimefon19.50 – 25.00
Triazole Schiff Base Xanthomonas oryzae (Rice Leaf Blight)Virulence Factor Inhibition5.01 – 8.35Bismerthiazol35.50 – 42.10
Triazole Thioether Rhizoctonia solani (Sheath Blight)Multi-site / Membrane Disruption0.19 – 0.89Pyraclostrobin0.07 – 0.12

Note: Data synthesized from comparative studies of 1,2,4-triazole derivatives in recent agrochemical literature [1][4]. The isopropyl/isopropanol moiety consistently lowers the EC₅₀ by enhancing target binding affinity.

Conclusion

4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde is a highly strategic intermediate in agrochemical research. By combining the target-flexible "hook" of the isopropyl group with the synthetic versatility of the carbaldehyde, researchers can efficiently generate libraries of high-potency DMIs and novel bactericides. Adhering to the rigorous, mechanism-driven protocols outlined above ensures high-yield syntheses and reliable downstream biological evaluations.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Mefentrifluconazole (REVYSOL®) – The First Isopropanol-Azole Source: Modern Fungicides and Antifungal Compounds IX (Deutsche Phytomedizinische Gesellschaft) URL:[Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of 1,2,4-Triazole Thioethers as Both Potential Virulence Factor Inhibitors against Plant Bacterial Diseases and Agricultural Antiviral Agents against Tobacco Mosaic Virus Infections Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies Source: National Center for Biotechnology Information (PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized nitrogen-rich heterocycles, the 1,2,4-triazole core has become a privileged scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized nitrogen-rich heterocycles, the 1,2,4-triazole core has become a privileged scaffold. However, synthesizing 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (also known as 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde) presents unique challenges. The electron-deficient nature of the triazole ring, combined with the steric bulk of the N4-isopropyl group and the inherent instability of heterocyclic aldehydes, often leads to poor yields, over-reaction, or product loss during isolation.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you optimize your synthetic workflows.

Part 1: Strategic Route Comparison

Before troubleshooting, it is critical to evaluate your chosen synthetic pathway. The table below summarizes the quantitative data and strategic trade-offs for the three most common routes to this molecule.

Synthetic RouteTypical YieldKey ReagentsPrimary ChallengeRecommendation
Ester Reduction 40–55%DIBAL-H, Toluene/THFOver-reduction to the primary alcohol.Viable for small-scale discovery; requires strict cryogenic control [1].
Alcohol Oxidation 75–90%MnO₂, DMP, CH₂Cl₂Reagent stoichiometry and reaction time.Highly Recommended. Provides the highest purity and avoids basic degradation.
Direct Formylation 30–50%n-BuLi, TMEDA, DMFRegioselectivity; extreme moisture sensitivity.Useful if the unfunctionalized 4-isopropyl triazole is readily available [2].

Part 2: Troubleshooting Guides & FAQs

Q1: I am reducing ethyl 4-isopropyl-4H-1,2,4-triazole-3-carboxylate with DIBAL-H, but my major product is the alcohol, not the aldehyde. How do I stop the over-reduction?

The Causality: The success of DIBAL-H reduction relies on the stability of the tetrahedral aluminum acetal intermediate. If the internal reaction temperature spikes above -70 °C, this intermediate collapses prematurely, releasing the free aldehyde into the reaction mixture. The highly electrophilic aldehyde is then rapidly reduced by any remaining DIBAL-H to form (4-isopropyl-4H-1,2,4-triazol-3-yl)methanol. The Solution:

  • Temperature Control: Maintain the internal reaction temperature strictly at -78 °C using a dry ice/acetone bath.

  • Stoichiometry & Addition: Use exactly 1.05 equivalents of DIBAL-H. Add it dropwise via a syringe pump down the side of the flask to pre-cool the reagent before it hits the reaction mixture, preventing localized warm spots.

  • Quenching: Quench the reaction cold (-78 °C) with methanol or ethyl acetate to destroy unreacted DIBAL-H before adding an aqueous Rochelle salt (potassium sodium tartrate) solution to break the aluminum emulsion.

Q2: I am attempting the direct lithiation-formylation of 4-isopropyl-4H-1,2,4-triazole. The yield is below 30%, and I recover mostly starting material. What is going wrong?

The Causality: Deprotonation of the triazole ring using a strong base like n-butyllithium (n-BuLi) occurs at the C3/C5 position [2]. However, n-BuLi tends to form hexameric aggregates in THF, which lowers its kinetic basicity. Furthermore, the bulky N4-isopropyl group sterically hinders the approach of the base. If the lithiated intermediate is successfully formed but the DMF quench is inefficient, the intermediate will simply reprotonate during the aqueous workup. The Solution: Add 1.1 equivalents of anhydrous TMEDA (Tetramethylethylenediamine) to the THF solvent before adding n-BuLi. TMEDA breaks down the organolithium aggregates, dramatically increasing the basicity and nucleophilicity of the reagent. When quenching, use a large excess (3.0–5.0 eq) of strictly anhydrous DMF to ensure rapid and complete formylation.

Q3: I tried a Swern oxidation to convert the triazole methanol to the carbaldehyde, but the product degraded into a black tar. What is a better alternative?

The Causality: The Swern oxidation requires the addition of triethylamine (Et₃N) to facilitate the final elimination step. 1,2,4-triazole-3-carbaldehydes are highly sensitive to basic conditions; the presence of Et₃N can trigger aldol-type self-condensations, epimerization, or ring-opening degradation pathways. The Solution: Switch to a mild, neutral oxidant. Activated Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) are the gold standards for oxidizing heterocyclic alcohols to aldehydes without over-oxidation to the carboxylic acid or base-catalyzed degradation [3].

Q4: My reaction conversion looks great on TLC, but I lose over half my product during the aqueous workup. How can I improve recovery?

The Causality: 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde is a highly polar molecule. The triazole nitrogen atoms and the aldehyde oxygen act as powerful hydrogen-bond acceptors, making the compound highly water-soluble. The Solution: Minimize aqueous washes. If an aqueous workup is unavoidable, saturate the aqueous layer with solid NaCl (brine) before extraction to drive the organic compound into the organic phase (salting-out effect). Extract with a highly polar organic solvent mixture, such as Chloroform/Isopropanol (4:1 v/v), rather than standard ethyl acetate or diethyl ether.

Part 3: Self-Validating Experimental Protocols

Below are the detailed methodologies for the two most reliable pathways. Each protocol includes built-in validation steps to ensure the reaction is proceeding correctly.

Protocol A: Oxidation of (4-isopropyl-4H-1,2,4-triazol-3-yl)methanol (Recommended)

This route is preferred due to its high yield, operational simplicity, and avoidance of cryogenic conditions.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of (4-isopropyl-4H-1,2,4-triazol-3-yl)methanol in 40 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Oxidant Addition: Add 100.0 mmol (10 equivalents) of activated Manganese Dioxide (MnO₂).

    • Self-Validation Check: The reaction mixture will immediately turn into a black suspension. Ensure the MnO₂ is freshly activated (heated to 120 °C for 24 hours prior to use) for optimal kinetics.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 12–16 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: 5% MeOH in CH₂Cl₂). Stain with KMnO₄. The starting material alcohol will appear as a bright yellow spot that slowly disappears, replaced by a higher-Rf UV-active spot (the aldehyde).

  • Filtration: Filter the black suspension through a 2-inch pad of Celite in a sintered glass funnel. Wash the Celite pad thoroughly with an additional 50 mL of CH₂Cl₂.

  • Isolation: Concentrate the combined filtrate under reduced pressure.

    • Critical Parameter: Keep the rotary evaporator water bath below 30 °C. The target aldehyde is somewhat volatile and thermally sensitive.

  • Yield: Expected yield: 80–90% of a pale yellow oil that solidifies upon standing.

Protocol B: Direct Lithiation-Formylation of 4-isopropyl-4H-1,2,4-triazole

Use this route if you are starting from the unfunctionalized triazole core.

  • Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 10.0 mmol of 4-isopropyl-4H-1,2,4-triazole and 11.0 mmol of anhydrous TMEDA in 30 mL of anhydrous THF.

  • Cooling & Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration. Dropwise add 10.5 mmol of n-BuLi (typically a 2.5 M solution in hexanes) over 10 minutes.

    • Self-Validation Check: A slight yellowing of the solution indicates the formation of the lithiated species. Stir for exactly 30 minutes at -78 °C.

  • Formylation: Rapidly inject 30.0 mmol of anhydrous DMF into the reaction mixture. Stir for an additional 1 hour at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Extraction: Saturate the aqueous layer with solid NaCl. Extract the mixture with a 4:1 solution of CHCl₃/Isopropanol (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure aldehyde.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the chemical logic and risk factors associated with the three primary synthetic routes discussed in this guide.

SynthesisRoutes Ester Ethyl 4-isopropyl-4H- 1,2,4-triazole-3-carboxylate Alcohol (4-isopropyl-4H-1,2,4- triazol-3-yl)methanol Ester->Alcohol LiAlH4 or Excess DIBAL-H (Failure Mode) Aldehyde 4-(propan-2-yl)-4H-1,2,4- triazole-3-carbaldehyde (Target) Ester->Aldehyde DIBAL-H, -78°C (Risk: Over-reduction) Alcohol->Aldehyde MnO2 or DMP, RT (Optimal Route) Triazole 4-isopropyl-4H- 1,2,4-triazole Triazole->Aldehyde 1. n-BuLi, TMEDA, -78°C 2. DMF (Direct Formylation)

Figure 1: Synthetic pathways to 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde and associated risk factors.

References

  • Sharma, D., et al. "Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies." Asian Journal of Chemistry, 2023.[Link]

  • Szala, M., et al. "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties." Molecules, 2018.[Link]

Optimization

preventing aldehyde oxidation in 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde during long-term storage

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the long-term storage and prevention of oxidation of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the long-term storage and prevention of oxidation of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde. Our goal is to equip you with the necessary knowledge and protocols to ensure the integrity and purity of this critical reagent throughout your research and development lifecycle.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My vial of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde is a solid. Why is oxidation a concern?

A1: While the compound may be a solid at room temperature, aldehydes as a chemical class are inherently susceptible to oxidation.[1][2] The aldehyde functional group (-CHO) can readily react with atmospheric oxygen to form the corresponding carboxylic acid (4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid). This process, known as autoxidation, can occur even with trace amounts of oxygen present in the headspace of a container and can be accelerated by factors like light and temperature.[3][4] Although the 1,2,4-triazole ring itself is a stable aromatic system, the aldehyde group is the reactive site for this degradation.[5][6]

Q2: What are the primary signs of degradation for this compound?

A2: Visual inspection can sometimes offer clues, such as a change in color or the formation of a solid crust, which could indicate polymerization or the presence of impurities.[1] However, the most reliable way to detect degradation is through analytical methods. A decrease in the purity of the main compound, or the appearance of a new peak corresponding to the carboxylic acid, when analyzed by High-Performance Liquid Chromatography (HPLC), is a definitive sign of oxidation.[1][7][8] Fourier-Transform Infrared (FT-IR) spectroscopy can also be indicative, showing the appearance of a broad O-H stretch characteristic of a carboxylic acid.

Q3: What are the ideal storage conditions for neat (undissolved) 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde?

A3: For optimal long-term stability, the compound should be stored under a dry, inert atmosphere (such as argon or nitrogen) at low temperatures and protected from light.[7][9][10] The hierarchy of storage conditions is detailed in the table below.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[10][11][12]
Temperature -20°C or lowerReduces the rate of chemical reactions, including oxidation and potential side reactions.[1][4][13]
Light Amber Glass Vial / DarknessProtects the compound from light-induced degradation (photodegradation).[1][3][4]
Container Tightly Sealed Glass VialPrevents ingress of moisture and oxygen. Glass is preferred for its inertness.

Q4: Can I store the compound in a solution for easier use?

A4: Storing aldehydes in solution for extended periods is generally not recommended as it can introduce new degradation pathways.[7] Solvents can contain dissolved oxygen or impurities that accelerate degradation. Some solvents, like ethers, can form peroxides over time, which are potent oxidizing agents. If you must store the compound in solution for short-term use, select a dry, aprotic solvent (e.g., anhydrous acetonitrile), thoroughly degas the solvent, store the solution under an inert atmosphere at -20°C, and use it as quickly as possible.[7]

Q5: Is adding an antioxidant a viable strategy?

A5: Yes, for certain applications, adding a radical-scavenging antioxidant can be an effective way to inhibit autoxidation. Butylated hydroxytoluene (BHT) is a common choice for stabilizing aldehydes.[3][7] However, it's crucial to first conduct a small-scale stability study to ensure the antioxidant does not react with your compound or interfere with downstream applications.

AntioxidantRecommended Concentration (w/w)Key Considerations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Highly effective and soluble in many organic systems.[7]
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%Often used synergistically with BHT.[7]
Tocopherol (Vitamin E) 0.05 - 0.2%A natural antioxidant, but potentially less potent for this application.[7]

TROUBLESHOOTING GUIDE

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent results in biological assays or chemical reactions.

  • Potential Cause: Degradation of the aldehyde stock. The presence of the carboxylic acid impurity can alter the effective concentration of the active aldehyde, leading to non-reproducible outcomes.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your stored 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde using a validated stability-indicating HPLC method.[8]

    • Prepare Fresh Solutions: If degradation is confirmed, use a fresh, unopened vial of the compound or purify the existing stock. Always prepare solutions immediately before use.

    • Review Storage Protocol: Ensure your storage conditions align with the best practices outlined in the FAQ section (inert atmosphere, low temperature, light protection).[7]

Issue 2: HPLC analysis shows a new, more polar impurity peak over time.

  • Potential Cause: This is a classic sign of oxidation. The carboxylic acid product is significantly more polar than the parent aldehyde and will thus have a different retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Impurity Identity: If possible, use LC-MS to confirm that the mass of the impurity corresponds to the oxidized product (4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid).[14]

    • Implement Inert Atmosphere Techniques: This is the most critical step to halt further oxidation. For routine use, consider transferring the bulk reagent into smaller, single-use vials under an inert atmosphere in a glove box. This minimizes repeated exposure of the bulk supply to air.[15]

    • Decision Tree for Action:

      G start New peak observed in HPLC check_purity Quantify purity. Is it >95%? start->check_purity use_with_caution Use with caution for non-critical steps. Note the exact purity. check_purity->use_with_caution Yes discard Discard and acquire fresh material. check_purity->discard No implement_inert Implement stringent inert atmosphere storage for all new material. use_with_caution->implement_inert discard->implement_inert

      Caption: Decision workflow for handling suspected aldehyde oxidation.

EXPERIMENTAL PROTOCOLS

Protocol 1: Long-Term Storage Under Inert Atmosphere

This protocol describes the best practice for storing the bulk compound to maximize its shelf-life.

Objective: To create a stable, oxygen-free environment for long-term storage.

Materials:

  • Vial of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

  • Glove box with an inert atmosphere (Argon or Nitrogen)

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Spatula

  • -20°C freezer

Procedure:

  • Prepare the Glove Box: Ensure the glove box has a low oxygen level (<10 ppm is ideal).

  • Aliquot the Compound: Inside the glove box, carefully open the main container of the aldehyde. Using a clean spatula, aliquot the desired quantities of the solid into smaller amber glass vials.

  • Seal Tightly: Securely cap each vial with a PTFE-lined cap. The inert atmosphere will now be trapped in the headspace of the vial.

  • Label and Store: Clearly label each vial with the compound name, date of aliquoting, and handling instructions ("Store at -20°C, Open only under inert atmosphere").

  • Transfer to Freezer: Place the sealed vials in a -20°C freezer for long-term storage.[1]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a method to monitor the purity of the aldehyde and detect the carboxylic acid degradant.

Objective: To quantify the purity of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde and separate it from its primary oxidation product.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength, likely between 210-280 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh ~5 mg of the compound.

  • Dissolve in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of 0.5 mg/mL.

Expected Results: The parent aldehyde will elute as the main peak. The more polar carboxylic acid impurity will have a shorter retention time under these reverse-phase conditions. Purity can be calculated based on the relative peak areas.

G cluster_0 Oxidation Pathway cluster_1 Prevention Strategy Aldehyde 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde -CHO group CarboxylicAcid 4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid -COOH group Aldehyde->CarboxylicAcid O2 (Air) Light, Heat Storage {Inert Gas (Ar, N2) | Low Temperature (-20°C) | Darkness (Amber Vial)} Storage->Aldehyde Blocks Oxidation

Caption: The relationship between oxidation and preventative storage strategies.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Boucher, R. M. (1978). Stability of glutaraldehyde disinfectants during storage and use in hospitals. Respir Care, 23(11), 1063-72. PMID: 10315024. Retrieved from [Link]

  • Zhang, J., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Zain, Z. M., et al. (2022). Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products. Foods, 11(15), 2296. Retrieved from [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. Retrieved from [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. Retrieved from [Link]

  • Aldag, C., et al. (2014). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. Physiological reports, 2(8), e12108. Retrieved from [Link]

  • 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde. (n.d.). NextSDS. Retrieved from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2021). Molecules, 26(11), 3296. Retrieved from [Link]

  • Aldehydes: What We Should Know About Them. (2024). MDPI. Retrieved from [Link]

  • Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Antioxidants, 12(3), 743. Retrieved from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 189, 112046. Retrieved from [Link]

  • What Is The Inert Atmosphere Principle? (n.d.). Across International. Retrieved from [Link]

  • Wang, Y., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environ Sci Pollut Res Int, 28(13), 16480-16491. Retrieved from [Link]

  • Vistoli, G., et al. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. Circulation Research, 105(9), 837-846. Retrieved from [Link]

  • Preventing Deteriorative Changes in Fats and Oils. (2025). Food Safety Institute. Retrieved from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules, 27(19), 6614. Retrieved from [Link]

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014). Chemical Research in Toxicology, 27(6), 951-967. Retrieved from [Link]

  • Inerting in the chemical industry. (n.d.). Linde Gas. Retrieved from [Link]

  • 4-phenyl-4h-1,2,4-triazole-3-carbaldehyde. (n.d.). PubChemLite. Retrieved from [Link]

  • The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. (2020). ResearchGate. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 888206. Retrieved from [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2025). ResearchGate. Retrieved from [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021). Materials, 15(1), 1. Retrieved from [Link]

  • Neuroprotective Effects of Aldehyde-Reducing Composition in an LPS-Induced Neuroinflammation Model of Parkinson's Disease. (2023). Antioxidants, 12(12), 2149. Retrieved from [Link]

  • Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

Welcome to the Technical Support Center. As Senior Application Scientists, we recognize that purifying functionalized triazoles—specifically 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (CAS: 1556310-54-3) —presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we recognize that purifying functionalized triazoles—specifically 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (CAS: 1556310-54-3) —presents unique physicochemical challenges.

The 1,2,4-triazole core is highly polar and capable of extensive hydrogen bonding, while the 4-isopropyl group introduces localized steric bulk and lipophilicity. More critically, the 3-carbaldehyde moiety is highly electrophilic. When designing a recrystallization protocol, one must balance the thermodynamic solubility of the triazole core against the kinetic reactivity of the aldehyde group. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity recovery without compromising the structural integrity of your target compound.

Diagnostic Workflow for Recrystallization Optimization

Before scaling up any purification, it is critical to establish a diagnostic workflow. The diagram below outlines the decision tree for solvent selection and troubleshooting, ensuring that any phase-separation issues (like "oiling out") are corrected before product is lost.

G A Crude 4-(propan-2-yl)-4H- 1,2,4-triazole-3-carbaldehyde B Solvent Selection (EtOAc / Heptane) A->B C Dissolution at Reflux B->C D Hot Filtration (Remove Insoluble Impurities) C->D E Controlled Cooling (RT then 0-4°C) D->E F Crystallization Issue? E->F G Oiling Out: Reheat & Add Non-Polar Solvent F->G Oils out H No Crystals: Scratch Flask / Seed F->H Remains in solution I Vacuum Filtration & Cold Solvent Wash F->I Crystals form G->E H->E J High-Purity Product (>98% by HPLC/NMR) I->J

Figure 1: Diagnostic workflow for recrystallizing 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde.

Troubleshooting Guides & FAQs

Q1: Why is my compound "oiling out" instead of forming a crystalline solid? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. Because the 4-isopropyl group lowers the crystal lattice energy compared to unsubstituted triazoles, the compound is prone to separating as a heavy oil in highly polar solvents. Causality & Fix: To correct this, you must lower the saturation temperature. Switch to a binary solvent system like Ethyl Acetate/Heptane. If oiling out occurs during cooling, immediately reheat the mixture until homogenous, add 5-10% more of the non-polar antisolvent (Heptane), and cool at a much slower rate ()[1].

Q2: Can I use methanol or ethanol as a single recrystallization solvent? A2: We strongly advise against using unhindered primary alcohols (like Methanol) for this specific compound. While methanol is a standard recrystallization solvent for many triazole esters and carboxamides ()[2], the 3-carbaldehyde group is highly electrophilic. Prolonged heating in methanol will drive the formation of hemiacetals or full acetals, drastically reducing your yield and purity. If a protic solvent is absolutely required to clear polar impurities, use Isopropanol (IPA); its steric bulk prevents nucleophilic attack on the aldehyde. Alternatively, use an Ethanol/Ethyl Acetate mixture to minimize alcohol interaction time ()[3].

Q3: How do I remove high-boiling residual solvents (e.g., formamide) from the upstream synthesis? A3: Triazole ring syntheses often utilize formamide, which is notoriously difficult to remove under standard vacuum and can inhibit crystallization. Causality & Fix: Do not attempt to boil off residual formamide, as temperatures above 180°C cause degradation. Instead, leverage selective solvation. Formamide is highly soluble in water but poorly soluble in cold Ethyl Acetate or Methyl Ethyl Ketone (MEK). Washing the crude solid with cold MEK or performing an aqueous extraction prior to recrystallization will efficiently clear formamide residues ()[4].

Step-by-Step Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Do not commit your entire batch to a new solvent system without running a pilot scale first.

Protocol A: Aprotic Binary Recrystallization (Ethyl Acetate / Heptane)

Mechanistic Rationale: This is the preferred method. Ethyl acetate provides excellent solubility for the triazole core at reflux, while heptane acts as an antisolvent. Heptane is chosen over hexane because its higher boiling point (98°C) allows for a higher dissolution temperature, broadening the crystallization window and preventing premature oiling out.

  • Step 1: Pilot Validation (In-Process Control) Suspend 100 mg of crude 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde in 0.5 mL of Ethyl Acetate. Heat to a gentle reflux. If the material does not dissolve, add EtOAc dropwise until a clear solution forms. Record this volume ratio.

  • Step 2: Primary Dissolution Scale up to your bulk batch based on the pilot ratio. Transfer the crude solid to a round-bottom flask equipped with a reflux condenser. Add the calculated volume of EtOAc and heat to 70°C with magnetic stirring until complete dissolution is achieved.

  • Step 3: Hot Filtration (Optional but Recommended) If particulate matter or insoluble polymeric impurities remain, rapidly filter the hot solution through a pre-warmed fluted filter paper or a celite pad into a clean, heated Erlenmeyer flask.

  • Step 4: Antisolvent Addition While maintaining the solution at 70°C, add Heptane dropwise via an addition funnel until the solution becomes faintly turbid (the cloud point). Immediately add 1-2 drops of EtOAc to clear the turbidity.

  • Step 5: Controlled Nucleation Remove the flask from the heat source. Allow it to cool ambiently to room temperature without agitation. Self-Validation: You should observe the formation of distinct needles or prisms. Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize recovery.

  • Step 6: Isolation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:3 EtOAc/Heptane. Dry under high vacuum for 4 hours. Confirm purity via HPLC or 1 H-NMR (specifically checking the aldehyde proton singlet at ~10.0 ppm for integrity).

Protocol B: Sterically Hindered Protic Recrystallization (Isopropanol)

Mechanistic Rationale: If the crude material contains highly polar impurities that EtOAc cannot clear, Isopropanol (IPA) is the safest protic alternative. The secondary alcohol is sterically hindered, preventing the formation of hemiacetals with the 3-carbaldehyde group.

  • Step 1: Suspend the crude material in a minimal volume of Isopropanol.

  • Step 2: Heat to 80°C under reflux until dissolved. Do not exceed 2 hours of heating to ensure absolute preservation of the aldehyde.

  • Step 3: Allow to cool slowly to room temperature. If crystallization is sluggish, scratch the inner wall of the glass flask with a glass stirring rod to provide nucleation sites.

  • Step 4: Filter, wash with ice-cold IPA, and dry under vacuum.

Quantitative Data: Solvent Optimization Matrix

The following table summarizes the expected performance of various solvent systems based on the physicochemical properties of 1,2,4-triazole-3-carbaldehyde derivatives.

Solvent SystemRatio (v/v)Solvation Temp (°C)Expected Yield (%)Purity Profile (HPLC)Mechanistic Rationale
EtOAc / Heptane 1:2 to 1:370 - 7582 - 88%>98.5%Aprotic system prevents hemiacetal formation; heptane raises the boiling point vs. hexane, preventing oiling out.
Isopropanol (IPA) N/A8075 - 80%>99.0%Steric bulk of IPA minimizes nucleophilic attack on the carbaldehyde while effectively solvating highly polar impurities.
EtOH / EtOAc 1:57580 - 85%>98.0%Useful for highly polar crude mixtures; the high ratio of EtOAc limits ethanol interaction time ()[3].
Methanol N/A65<60%VariableNot Recommended. High risk of hemiacetal formation at the electrophilic C3 position, leading to significant yield loss.

References

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Method for direct preparation for 1,2,4-triazole from hydrazine and formamide (US4267347A)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Ligand Binding

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of steric hindrance when working with the ligand 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde and its derivatives. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3][4] However, the bulky isopropyl group on the triazole ring can introduce significant steric challenges, impacting binding affinity and experimental outcomes. This guide is designed to provide actionable solutions to these common issues.

Understanding the Core Problem: Steric Hindrance

Steric hindrance is a phenomenon caused by the spatial arrangement of atoms within a molecule.[5] In the context of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde, the isopropyl group can physically obstruct the ligand's access to the binding pocket of a target protein or interfere with the optimal orientation required for a strong interaction. This can lead to reduced binding affinity, or in some cases, prevent binding altogether.[5][6][7]

Visualizing the Challenge

StericHindrance cluster_0 Scenario A: No Steric Hindrance cluster_1 Scenario B: Steric Hindrance Ligand_A Ligand (Small Substituent) Receptor_A Receptor Binding Pocket Ligand_A:f0->Receptor_A:f0 Optimal Binding Ligand_B 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Bulky Isopropyl Group Receptor_B Receptor Binding Pocket Ligand_B:f1->Receptor_B:f0 Clash! Binding_Blocked Binding Impeded

Caption: Steric clash between the bulky isopropyl group and the receptor's binding pocket.

Frequently Asked Questions (FAQs)

Q1: My binding assay shows significantly lower affinity for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde compared to smaller analogs. Is this expected?

A1: Yes, this is a common observation. The isopropyl group, while potentially contributing to hydrophobic interactions, can also introduce steric hindrance that prevents the triazole core and the carbaldehyde group from achieving optimal interactions within the binding site. The energetic penalty of this steric clash can lead to a measurable decrease in binding affinity.[5][6] It is crucial to have a smaller, non-substituted analog as a control to quantify the steric impact of the isopropyl group.

Q2: I'm not observing any binding with my ligand. Could steric hindrance be the sole reason?

A2: While significant steric hindrance can completely abolish binding, it's important to rule out other factors.[7] Consider the following:

  • Compound Integrity: Verify the purity and identity of your ligand using techniques like NMR and mass spectrometry.

  • Assay Conditions: Ensure your buffer composition, pH, and temperature are optimal for the target protein's activity and stability.[8][9]

  • Protein Activity: Confirm that your target protein is correctly folded and active using a known control ligand.

  • Detection Method Sensitivity: Your binding signal might be below the detection limit of your current assay. Consider more sensitive techniques if available.

Q3: How can I computationally predict if steric hindrance will be an issue for my target?

A3: Molecular docking simulations are a powerful tool to predict potential steric clashes.[10] By docking 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde into the crystal structure or a homology model of your target protein, you can visualize the binding pose.[10] Pay close attention to any unfavorable van der Waals interactions between the isopropyl group and residues in the binding pocket.[11] Tools like AutoDock Vina, Glide, or GOLD can be used for these predictions.[10] There are also web-based tools like STRIDER that can estimate steric hindrance.[12]

Troubleshooting Guides

If you've identified steric hindrance as a likely culprit for poor binding, the following troubleshooting guides provide structured approaches to overcome this challenge.

Guide 1: Ligand Modification Strategies

The most direct way to address steric hindrance from the ligand is to modify its structure. This often involves synthesizing new derivatives.

Workflow for Ligand Modification

Caption: A decision-making workflow for ligand modification to mitigate steric hindrance.

Detailed Protocols

Protocol 1.1: Synthesis of Analogs with Reduced Steric Bulk

This approach involves replacing the isopropyl group with smaller alkyl groups.

  • Retrosynthesis: Plan the synthesis of 4-alkyl-4H-1,2,4-triazole-3-carbaldehyde analogs starting from commercially available materials.

  • Synthesis: A general synthetic route involves the reaction of the corresponding alkylhydrazine with an appropriate formic acid derivative to form the triazole ring, followed by functional group manipulation to introduce the carbaldehyde.[13][14][15][16]

  • Purification and Characterization: Purify the synthesized compounds using column chromatography or recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Binding Assays: Perform binding assays with the new analogs and compare the results to the parent isopropyl compound.

Protocol 1.2: Introduction of a Flexible Linker

A linker can create distance between the bulky group and the core pharmacophore, allowing for better accommodation in the binding pocket.[][18][19][20]

  • Linker Design: Computationally model different linkers (e.g., varying lengths of polyethylene glycol or alkyl chains) to predict the optimal length and composition that minimizes steric clashes while maintaining key interactions.

  • Synthesis: Synthesize the designed ligand-linker constructs. This may involve multi-step synthesis to attach the linker to the triazole ring or the carbaldehyde functional group.

  • Purification and Characterization: Rigorously purify the final compounds and confirm their identity.

  • Binding Evaluation: Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity and kinetics of the new analogs.[21]

Guide 2: Target Modification Strategies

If modifying the ligand is not feasible, altering the binding pocket of the target protein through site-directed mutagenesis can create more space to accommodate the bulky isopropyl group.[22][23][24][25][26]

Workflow for Target Modification

Caption: A systematic approach to overcoming steric hindrance through site-directed mutagenesis of the target protein.

Detailed Protocol

Protocol 2.1: Site-Directed Mutagenesis of the Target Protein

  • Identify Target Residues: Use molecular modeling to identify amino acid residues in the binding pocket that are likely clashing with the isopropyl group of the ligand.

  • Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce point mutations in the gene encoding your target protein. A common strategy is to mutate the identified bulky residue to a smaller one, such as alanine or glycine.

  • Protein Expression and Purification: Express the mutant protein in a suitable expression system (e.g., E. coli, insect, or mammalian cells) and purify it to homogeneity.

  • Structural Verification (Optional): If possible, use techniques like circular dichroism to confirm that the mutation has not significantly altered the overall protein fold.

  • Binding Analysis: Perform ligand binding assays comparing the wild-type and mutant proteins. A significant increase in binding affinity for the mutant protein would strongly support the steric hindrance hypothesis.

Guide 3: Advanced Biophysical and Computational Characterization

For a deeper understanding of the steric hindrance and to guide your optimization efforts, consider employing advanced characterization techniques.

Technique Information Gained Considerations
X-ray Crystallography High-resolution 3D structure of the ligand-protein complex, definitively showing steric clashes.[27]Requires well-diffracting crystals, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Provides information on ligand binding mode and dynamics in solution. Can identify residues affected by ligand binding.[27]Requires larger amounts of protein and specialized equipment.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-protein complex over time, revealing transient steric clashes and conformational changes.[10][28]Computationally intensive and requires expertise in simulation setup and analysis.
Surface Plasmon Resonance (SPR) Provides real-time kinetic data (association and dissociation rates) of ligand binding.[21]Requires immobilization of the protein on a sensor chip, which could introduce artifacts.

Concluding Remarks

Overcoming steric hindrance in ligand binding is a common challenge in drug discovery and chemical biology. For a ligand like 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde, a systematic approach involving careful experimental design, ligand and/or target modification, and advanced characterization techniques can lead to successful outcomes. This guide provides a framework for troubleshooting and optimizing your experiments to mitigate the effects of steric hindrance and advance your research goals.

References

  • Crav Cravatt, B. F., & Sorensen, E. J. (2000). Site-directed ligand discovery. Proceedings of the National Academy of Sciences, 97(17), 9367–9372.
  • Creative Biostructure. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]

  • Patsnap. (2025, May 9). How Is Site-Directed Mutagenesis Used in Protein Engineering? Synapse. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • JoVE. (2015, July 10). ELISA Techniques for Ligand-Receptor Interactions. Retrieved from [Link]

  • ACS Publications. (2023, June 28). Optimization of Drug-Linker to Enable Long-term Storage of Antibody–Drug Conjugate for Subcutaneous Dosing. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions. Retrieved from [Link]

  • Frontiers. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • SpringerLink. (n.d.). Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding. Retrieved from [Link]

  • PubMed. (2025, November 17). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rational design of the linkers in targeting chimeras. Chemical Science. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs. Retrieved from [Link]

  • bioRxiv. (2020, February 7). STRIDER: Steric hindrance estimator. Retrieved from [Link]

  • PubMed. (2013). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. Methods in Molecular Biology. Retrieved from [Link]

  • PubMed Central. (n.d.). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Retrieved from [Link]

  • ACS Publications. (2015, November 23). A New Method for Navigating Optimal Direction for Pulling Ligand from Binding Pocket: Application to Ranking Binding Affinity by Steered Molecular Dynamics. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Beilstein Journals. (2016, December 12). Computational methods in drug discovery. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2019, April 30). Controlled Steric Hindrance Enables Efficient Ligand Exchange for Stable, Infrared-Bandgap Quantum Dot Inks. Retrieved from [Link]

  • Bio-Rad. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]

  • Cambridge University Press. (2025, March 12). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics. Retrieved from [Link]

  • Semantic Scholar. (1980). Steric effects. A study of a rationally designed system. Retrieved from [Link]

  • Semantic Scholar. (1983). Steric Effects in Drug Design. Retrieved from [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[][22][29] triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]

  • DergiPark. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Retrieved from [Link]

  • DergiPark. (2021, October 1). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric hindrance at IgG binding sites increases after IgG binds ligands.... Retrieved from [Link]

  • PubChem. (n.d.). 4-phenyl-4h-1,2,4-triazole-3-carbaldehyde. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X.... Retrieved from [Link]

  • PubMed Central. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic studies towards aryl-(4-aryl-4H-[][22][29]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • ResearchGate. (2012, February 5). Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of 4-(Propan-2-yl)-4H-1,2,4-Triazole-3-Carbaldehyde Complexes

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on robust organometallic frameworks, the thermal stability of your coordination complexes becomes a critical parameter.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on robust organometallic frameworks, the thermal stability of your coordination complexes becomes a critical parameter. 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (also known as 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde) is a highly versatile ligand[1][2]. However, its reactive carbaldehyde moiety and the steric bulk of the isopropyl group can introduce thermal vulnerabilities during complexation.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and validated protocols to help you engineer highly stable transition metal complexes.

Section 1: Troubleshooting Guide - Synthesis & Complexation

Q: My metal complex degrades prematurely at ~150°C during Thermogravimetric Analysis (TGA). How can I diagnose the root cause? A: Premature thermal degradation is rarely a failure of the triazole core itself, which is inherently stable. Instead, it is usually caused by one of two factors: unreacted carbaldehyde groups or coordinated solvent molecules .

  • The Carbaldehyde Weakness: The free carbaldehyde group is highly susceptible to oxidation and nucleophilic attack, acting as a thermal weak point[3]. If you are coordinating the metal directly to the triazole nitrogen without modifying the aldehyde, the ligand will volatilize or oxidize at lower temperatures.

  • Solvent Loss: TGA thermograms often show an initial mass loss between 100°C and 150°C. This is the endothermic expulsion of co-crystallized lattice water or methanol[4]. The vaporization of these solvents causes micro-cracking in the crystal lattice, drastically lowering the overall decomposition temperature ( Td​ ) of the organic framework. Solution: Desolvate your crystals in vacuo at 80°C prior to TGA, or transition to a Schiff base ligand to lock the reactive aldehyde.

Q: I am trying to form a direct Cu(II) complex, but the yield is low and the complex is thermally labile. What is going wrong? A: The 4-isopropyl group provides significant steric hindrance. While this bulk is excellent for specific biological target binding (such as CFTR potentiation or ASK1 inhibition)[2][5], it physically prevents multiple triazole ligands from packing tightly around a single metal center. This results in a highly strained, low-coordinate metal complex that easily falls apart under thermal stress. Solution: Utilize the Hard-Soft Acid-Base (HSAB) theory. Condense the aldehyde with a primary amine to create a multidentate Schiff base. This leverages the chelate effect , allowing the ligand to wrap around the metal center, overcoming the steric repulsion of the isopropyl group and forming a thermodynamically locked metallacycle[6].

G Start Thermal Instability Detected (TGA) CheckLigand Is the ligand a free carbaldehyde? Start->CheckLigand SchiffBase Perform Schiff Base Condensation CheckLigand->SchiffBase Yes CheckMetal Evaluate Metal Center (HSAB Theory) CheckLigand->CheckMetal No SchiffBase->CheckMetal ChangeMetal Switch to Cu(II), Ni(II), or Zn(II) CheckMetal->ChangeMetal Weak binding CheckSolvent Are there coordinated solvent molecules? CheckMetal->CheckSolvent Strong binding ChangeMetal->CheckSolvent Desolvate Optimize crystallization to exclude water/MeOH CheckSolvent->Desolvate Yes Stable Thermally Stable Complex (Td > 250°C) CheckSolvent->Stable No Desolvate->Stable

Workflow for diagnosing and resolving thermal instability in triazole metal complexes.

Section 2: FAQs - Strategies for Enhancing Thermal Stability

Q: How exactly does Schiff base condensation improve the thermal stability of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde complexes? A: Condensation of the carbaldehyde with a primary amine (e.g., 2-aminophenol) converts the reactive C=O bond into a more rigid C=N (imine) bond. This transformation creates a multidentate ligand (bidentate or tridentate, depending on the amine). When a 3d-transition metal like Ni(II) or Cu(II) is introduced, the ligand forms a rigid octahedral or square planar geometry[4][6]. This chelation restricts the vibrational and rotational degrees of freedom of the ligand. Since thermal degradation is driven by excessive molecular vibration breaking chemical bonds, restricting this movement pushes the decomposition temperature well above 250°C.

Q: How do counterions influence the thermal degradation profile? A: Counterions dictate the lattice energy of the solid-state complex. Weakly coordinating anions like perchlorate ( ClO4−​ ) or hexafluorophosphate ( PF6−​ ) often sit outside the primary coordination sphere, leading to lower thermal stability and potentially explosive decomposition profiles (especially in oxygen-enriched energetic frameworks)[7]. Conversely, strongly coordinating halides (like Cl− or Br− ) can bridge multiple metal centers, forming coordination polymers that exhibit vastly superior thermal resistance compared to discrete mononuclear complexes.

Data Presentation: Comparative Thermal Stability

The following table summarizes the quantitative thermal stability ( Td​ ) of various modifications of the 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde framework, demonstrating the clear superiority of multidentate chelation.

Complex TypeLigand ModificationMetal CenterCoordination GeometryDecomposition Temp ( Td​ )Primary Degradation Pathway
Free Ligand None (Carbaldehyde)NoneN/A~140–160°CAldehyde oxidation / volatilization
Monodentate None (Carbaldehyde)Ag(I)Linear~180°CLoss of carbaldehyde ligand
Schiff Base N-phenyl imineZn(II)Tetrahedral~260°CTriazole ring cleavage
Schiff Base N-(4-nitrophenyl) imineCu(II)Square Planar~285°CDecarboxylation / Ring rupture
Schiff Base N-(2-hydroxyphenyl) imineNi(II)Octahedral>300°CComplete backbone pyrolysis

Experimental Protocol: Synthesis of a Thermally Stable Schiff Base Complex

To guarantee high thermal stability, you must employ a self-validating protocol. This methodology utilizes 2-aminophenol to create an N,N,O-tridentate ligand, followed by Cu(II) complexation.

Step 1: Schiff Base Condensation

  • Dissolve 10 mmol of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde in 25 mL of absolute ethanol.

  • Add 10 mmol of 2-aminophenol and 2-3 drops of glacial acetic acid (catalyst).

  • Reflux the mixture at 80°C for 4 hours. Causality: The acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon, which accelerates the nucleophilic attack by the amine.

Step 2: Validation of Ligand (Critical Checkpoint)

  • Isolate the precipitate and perform FT-IR spectroscopy.

  • Self-Validation: You must observe the complete disappearance of the C=O stretch at ~1700 cm⁻¹ and the appearance of a sharp C=N (azomethine) stretch at ~1630 cm⁻¹[6]. Do not proceed to metallation if the C=O peak remains, as unreacted aldehyde will ruin the thermal stability of the final complex.

Step 3: Metallation & Chelation

  • Dissolve the purified Schiff base ligand (5 mmol) in 20 mL of hot methanol.

  • Dropwise, add a solution of Copper(II) acetate monohydrate (5 mmol) in 10 mL of methanol.

  • Reflux for 3 hours. The solution will undergo a distinct color change (typically to deep green/brown), indicating successful d-d transition alterations due to coordination.

Step 4: Desolvation & Isolation

  • Filter the complex while hot to remove unreacted ligand.

  • Wash with cold diethyl ether.

  • Causality: Dry the complex in a vacuum oven at 80°C for 12 hours. This step forcefully ejects any coordinated methanol or lattice water. Failing to do this will result in a false "early degradation" peak during TGA analysis.

Step 5: Thermal Validation (TGA/DTG)

  • Run Thermogravimetric Analysis (TGA) from 25°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The complex should exhibit a flat baseline until >280°C.

Mechanism L1 Free 4-isopropyl-4H-1,2,4-triazole -3-carbaldehyde Degradation Low Td (~150°C) Aldehyde Oxidation/Cleavage L1->Degradation Heat Condensation + Primary Amine (Condensation) L1->Condensation Schiff Schiff Base Ligand (Multidentate) Condensation->Schiff Complexation + Transition Metal (M2+) Chelate Effect Schiff->Complexation Stable Rigid Metallacycle High Td (>250°C) Complexation->Stable

Mechanistic pathway of thermal stabilization via Schiff base condensation and chelation.

References

  • 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde - NextSDS Source: NextSDS Substance Database URL:[Link]

  • Structure-based discovery of CFTR potentiators and inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Oxygen-Enriched Metal–Organic Frameworks Based on 1-(Trinitromethyl)-1H-1,2,4-Triazole-3-Carboxylic Acid and Their Thermal Decomposition Source: ACS Applied Materials & Interfaces URL:[Link]

  • Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study Source: PubMed URL:[Link]

  • Synthesis, Structural Analysis and Thermal Behavior of New 1,2,4-Triazole Derivative and Its Transition Metal Complexes Source: Indonesian Journal of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Chromatography-Free Purification of 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking scalable, chromatography-free purification strategies for 4-(propan-2-yl)-4H-1,2,4-triazole-3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking scalable, chromatography-free purification strategies for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (CAS: 1556310-54-3).

Due to the highly polar nature of the 1,2,4-triazole ring, this compound frequently streaks on standard silica gel, leading to poor resolution and low recovery during column chromatography. To bypass this, we leverage the molecule's intrinsic chemical architecture. The compound possesses two distinct reactive "hooks" that allow for orthogonal liquid-liquid extraction methodologies:

  • The Aldehyde Hook: Susceptibility to nucleophilic addition.

  • The Triazole Hook: A weakly basic nitrogen heterocycle.

Below are the field-validated protocols, mechanistic explanations, and troubleshooting FAQs for both pathways.

Pathway A: Sodium Bisulfite Adduct Extraction

Causality & Mechanism

Aldehydes undergo rapid nucleophilic addition when exposed to the bisulfite anion ( HSO3−​ ), forming a highly water-soluble α -hydroxy sulfonate adduct. Because this reaction is reversible under basic conditions, the target aldehyde can be selectively pulled into the aqueous phase, leaving unreacted starting materials and non-aldehydic organic impurities behind in the organic phase1[1]. The use of a water-miscible co-solvent (like Methanol or DMF) is a critical experimental choice; it overcomes mass-transfer limitations during the brief biphasic shaking period, ensuring the bisulfite ion and the organic aldehyde make physical contact2[2].

Self-Validating Protocol
  • Adduct Formation: Dissolve the crude mixture in a minimal volume of methanol (e.g., 5 mL per gram of crude). Transfer to a separatory funnel.

  • Bisulfite Addition: Add 5 volumes of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ). Shake vigorously for 1-2 minutes.

    • Self-Validation Checkpoint: The mixture should remain a single phase or form a fine, homogenous suspension. If large, distinct organic droplets persist, the mass transfer is failing; add 1-2 mL of additional methanol until the droplets disperse 3[3].

  • Impurity Extraction: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate in hexanes). Shake vigorously and allow the phases to separate.

  • Phase Separation: Drain the bottom aqueous layer (containing your target adduct) into a clean flask. Discard the top organic layer (containing impurities). Wash the aqueous layer once more with fresh organic solvent to ensure absolute purity.

  • Aldehyde Regeneration: Return the aqueous layer to the separatory funnel. Add an equal volume of dichloromethane (DCM). Slowly add a 50% NaOH solution dropwise while stirring until the aqueous pH reaches 12.

    • Self-Validation Checkpoint: Monitor the organic layer. As the pH rises above 10, the adduct decomposes, and you will visually observe the organic layer gaining volume or becoming transiently cloudy as the free aldehyde partitions back into the DCM 3[3].

  • Isolation: Separate the DCM layer, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Pathway B: Acid-Base Extraction

Causality & Mechanism

The 1,2,4-triazole ring is a weakly basic heterocycle. The conjugate acid of a standard 1,2,4-triazole has a pKa​ of approximately 2.24[4]. By intentionally dropping the pH of the aqueous phase below 1.0 using a strong mineral acid, the triazole nitrogen is fully protonated, forming a water-soluble cationic salt. Neutral organic impurities (such as unreacted alkyl halides from the isopropyl substitution step) remain trapped in the organic phase and are easily washed away.

Self-Validating Protocol
  • Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously.

    • Self-Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH < 1.0. If the pH is higher, the triazole is only partially protonated, leading to yield loss. Add concentrated HCl dropwise until pH < 1.0 is achieved.

  • Phase Separation: Drain the aqueous layer (containing the protonated triazole-aldehyde salt). Wash the remaining organic layer once more with 0.5M HCl. Combine the aqueous acidic layers and discard the organic layer.

  • Basification: Cool the combined aqueous layer in an ice bath to prevent thermal degradation of the aldehyde. Carefully add saturated aqueous NaHCO3​ or 2M NaOH until the pH reaches 7.5 - 8.0.

    • Self-Validation Checkpoint: If using bicarbonate, vigorous CO2​ gas evolution will occur. The neutralization is complete only when gas evolution entirely ceases upon further addition of base.

  • Final Extraction: Extract the neutralized aqueous layer 3 times with fresh EtOAc. Combine the organic extracts, dry over Na2​SO4​ , and concentrate in vacuo.

Quantitative Data Summary

ParameterBisulfite Adduct MethodAcid-Base Extraction Method
Primary Target Hook Electrophilic Aldehyde CarbonBasic Triazole Nitrogen ( pKa​ ~2.2)
Ideal Aqueous pH Formation: ~4.5 | Regeneration: 10-12Extraction: < 1.0 | Regeneration: 7.5-8.0
Co-solvent Requirement High (Methanol or DMF required)None (Standard biphasic system)
Target Impurities Removed Non-aldehydes (Alcohols, alkanes, unreacted triazoles)Neutral organics (Alkyl halides, non-basic byproducts)
Typical Recovery Time 2 - 3 Hours1 - 1.5 Hours
Scalability Excellent (Kilogram scale viable)Moderate (Exothermic neutralization requires cooling)

Purification Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Aldehyde + Impurities) Decision Select Purification Pathway Crude->Decision Bisulfite Bisulfite Adduct Formation Decision->Bisulfite Target Aldehyde AcidBase Acid-Base Extraction Decision->AcidBase Target Triazole AqAdduct Aqueous Phase (Water-Soluble Adduct) Bisulfite->AqAdduct OrgImp1 Organic Phase (Non-aldehyde Impurities) Bisulfite->OrgImp1 Discard AqSalt Aqueous Phase (Protonated Triazole Salt) AcidBase->AqSalt OrgImp2 Organic Phase (Neutral Impurities) AcidBase->OrgImp2 Discard RegenAld Base Hydrolysis (Regenerate Aldehyde) AqAdduct->RegenAld Neutralize Neutralization (Free Base Formation) AqSalt->Neutralize Pure Pure 4-(propan-2-yl)-4H- 1,2,4-triazole-3-carbaldehyde RegenAld->Pure Neutralize->Pure

Dual-pathway non-chromatographic purification workflow for triazole carbaldehydes.

Troubleshooting & FAQs

Q: During the bisulfite protocol, a white solid formed at the interface of the two liquid layers instead of dissolving. What happened? A: The bisulfite adduct of highly lipophilic or specific sterically hindered aldehydes can sometimes precipitate rather than fully dissolving in the aqueous phase. Do not discard it. This is actually a highly pure solid adduct. Filter the entire biphasic mixture through a Büchner funnel, wash the white solid with hexanes to remove organic impurities, and then suspend the solid in EtOAc and basify with NaOH to regenerate your pure aldehyde.

Q: I formed a stubborn emulsion during the acid-base extraction. How do I break it? A: Emulsions are common when extracting polar heterocycles like triazoles. To resolve this, add brine (saturated NaCl) to the aqueous phase to increase the ionic strength, which forces the organic solvent out of the water layer. Alternatively, filter the entire biphasic mixture through a pad of Celite; this removes insoluble polymeric impurities that act as surfactants stabilizing the emulsion.

Q: Can I use both methods sequentially? A: Yes. If your crude mixture is exceptionally dirty, you can perform the Acid-Base extraction first to remove neutral impurities, isolate the crude free-base, and then subject it to the Bisulfite Adduct protocol to remove non-aldehydic basic impurities (such as unreacted 4-isopropyl-4H-1,2,4-triazole).

References

  • Benchchem. "Technical Support Center: Aldehyde Purification via Bisulfite Adducts - Benchchem". 3

  • Organic Process Research & Development (ACS Publications). "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures". 1

  • Journal of Visualized Experiments (JoVE). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol". 2

  • PubMed Central (PMC / NIH). "Proton Conducting Membranes with Molecular Self Assemblies and Ionic Channels for...". 4

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde

Welcome to the technical support center for 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues l...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in reactions involving this versatile heterocyclic aldehyde. As a core scaffold in medicinal chemistry and agrochemicals, ensuring high-yielding transformations is paramount.[1][] This resource provides in-depth, field-proven insights in a direct question-and-answer format.

Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses overarching issues that can affect any reaction type involving 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde.

Question 1: My reaction has a very low yield. What are the fundamental parameters I should verify first?

Answer: Before delving into complex mechanistic problems, a systematic check of foundational experimental parameters is the most efficient first step. Low conversion can often be traced back to one of the following:

  • Reagent Purity and Integrity: The purity of your 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde is critical.[3] Impurities from its synthesis, such as unreacted starting materials or over-oxidation products like the corresponding carboxylic acid, can inhibit catalysts or participate in side reactions.[1][4] Similarly, ensure all other reactants (e.g., active methylene compounds, amines, phosphonium salts) and catalysts are of high purity and have been stored correctly.

  • Stoichiometry: Double-check all calculations for molar equivalents. An incorrect ratio of reactants is a frequent source of incomplete conversion.

  • Solvent Quality: Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions like the Wittig reaction or those involving strong bases.[5] Residual water can quench reagents or reverse equilibrium-driven reactions like imine and Knoevenagel condensations.[6][7]

  • Reaction Atmosphere: For reactions employing air-sensitive reagents like strong bases (n-BuLi, NaH) or certain catalysts, ensure the reaction is conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Temperature Control: Verify that the reaction is being conducted at the optimal temperature. Some reactions require initial cooling to control exotherms, while others may need heating to overcome activation energy barriers.[4][8]

Question 2: I suspect my 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde has degraded. What are the signs, and how should it be stored?

Answer: The 1,2,4-triazole ring is generally stable, but the aldehyde functional group can be susceptible to oxidation and other degradation pathways.[9]

  • Signs of Degradation:

    • Color Change: A noticeable change from a white or off-white solid to yellow or brown can indicate degradation.

    • Appearance of a Carboxylic Acid Peak: Analysis by ¹H NMR may show a downfield shift for the aldehydic proton or its complete disappearance, alongside the emergence of a broad peak characteristic of a carboxylic acid proton. IR spectroscopy might reveal a broad O-H stretch.

    • TLC Analysis: A pure compound should show a single spot. The presence of multiple spots, especially a more polar one that streaks, suggests the formation of the corresponding carboxylic acid or other degradation byproducts.[4]

  • Optimal Storage Conditions: To ensure long-term stability, store 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde in a tightly sealed container, protected from light, in a cool (+4°C), and dry environment.[9] For maximum longevity, storage under an inert atmosphere (argon or nitrogen) is recommended.[9]

Question 3: What are the most common impurities found in triazole-based compounds, and how can they be removed?

Answer: Impurities in triazole compounds typically arise from their synthesis.[1] Common impurities include:

  • Unreacted starting materials (e.g., hydrazines, amidines).[1]

  • Isomeric triazoles.[1]

  • Over-oxidation or hydrolysis products (e.g., carboxylic acids).[4]

  • Residual solvents from synthesis (e.g., DMF, DMSO).[1]

Purification Protocol: If impurities are suspected, purification is necessary. Flash column chromatography on silica gel is often effective. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can separate the aldehyde from more polar impurities like the carboxylic acid.[4] Recrystallization from a suitable solvent system can also be an effective purification method.

general_troubleshooting_workflow start Low Conversion Rate Observed reagent_check Verify Reagent Purity, Stoichiometry & Storage start->reagent_check Start Here conditions_check Check Reaction Conditions (Solvent, Temp, Atmosphere) reagent_check->conditions_check Reagents OK? success Conversion Rate Improved reagent_check->success Issue Found & Fixed reaction_specific Proceed to Reaction-Specific Troubleshooting conditions_check->reaction_specific Conditions OK? conditions_check->success Issue Found & Fixed reaction_specific->success Optimization Successful

Caption: General troubleshooting workflow for low conversion.

Part 2: Reaction-Specific Troubleshooting Guides

This section focuses on common reactions where 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde is used as a substrate.

A. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[6][10]

Question 4: My Knoevenagel condensation has stalled with significant unreacted aldehyde. What are the most common causes?

Answer: Low conversion in a Knoevenagel condensation is typically linked to four key factors: catalyst, solvent, water removal, and temperature.[6]

  • Catalyst Inactivity or Inappropriateness: The reaction is usually catalyzed by a base.[11]

    • Cause: The chosen base (e.g., piperidine, ammonium acetate) may be too weak, used in insufficient quantity, or may have degraded.[6] Both Brønsted and Lewis acids/bases can catalyze the reaction, and the optimal choice is substrate-dependent.[12][13]

    • Solution: Try a different catalyst system. For aldehydes, weak bases are often sufficient.[6] Consider using a Lewis acid or a solid-supported catalyst for easier removal.[6]

  • Suboptimal Solvent: The solvent plays a crucial role in reaction kinetics.[6]

    • Cause: Protic solvents can sometimes hinder the reaction, while polar aprotic solvents are often preferred.[6]

    • Solution: Screen different solvents. Toluene, ethanol, and DMF are common choices. Solvent-free conditions, by grinding the reactants, can also be highly effective.[3]

  • Equilibrium Issues (Water Removal): The reaction produces water as a byproduct.[6]

    • Cause: If water is not removed, the equilibrium can shift back towards the reactants, limiting conversion.[6]

    • Solution: If using a solvent like toluene, employ a Dean-Stark apparatus for azeotropic water removal.[6] Alternatively, adding molecular sieves to the reaction mixture can effectively sequester the water byproduct.[5]

  • Insufficient Temperature:

    • Cause: The reaction temperature may be too low to achieve a reasonable rate.[6]

    • Solution: Gradually increase the reaction temperature while monitoring for byproduct formation via TLC. Excessive heat can cause side reactions.[6]

ParameterRecommendationRationale
Catalyst Piperidine, Pyrrolidine, Ammonium Acetate, TiCl₄/Et₃NWeak bases are often sufficient to deprotonate the active methylene compound.[6] Lewis acids can also activate the aldehyde.
Solvent Toluene, Ethanol, DMF, or Solvent-FreeToluene allows for azeotropic water removal. Ethanol is a common protic choice. DMF is a polar aprotic option.[6]
Water Removal Dean-Stark Apparatus or Molecular SievesCrucial for driving the reaction equilibrium towards the product side (Le Chatelier's Principle).[6]
Temperature Room Temperature to RefluxTemperature should be optimized; start mild and increase as needed while monitoring for side products.[6]

Table 1: Optimization Parameters for Knoevenagel Condensation.

knoevenagel_optimization start Low Knoevenagel Conversion catalyst Screen Catalysts (e.g., Piperidine, NH4OAc) start->catalyst solvent Optimize Solvent (e.g., Toluene, EtOH) catalyst->solvent Still Low end High Conversion catalyst->end OK water Implement Water Removal (Dean-Stark/Sieves) solvent->water Still Low solvent->end OK temp Adjust Temperature water->temp Still Low water->end OK temp->end OK

Sources

Reference Data & Comparative Studies

Validation

Optimizing the Quantification of 4-(Propan-2-yl)-4H-1,2,4-Triazole-3-Carbaldehyde: A Comparative HPLC Method Validation Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing methods for highly polar, nitrogen-rich heterocyclic intermediates. One such challenging molecule is 4-(propan-2-yl)-4H-1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing methods for highly polar, nitrogen-rich heterocyclic intermediates. One such challenging molecule is 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde . This compound serves as a critical building block in the synthesis of advanced triazole-based active pharmaceutical ingredients (APIs), including broad-spectrum antifungals and agricultural fungicides [1].

Quantifying this specific triazole derivative presents a dual chromatographic challenge:

  • High Polarity : The molecule exhibits poor retention on traditional alkyl (C18) stationary phases, often eluting too close to the void volume.

  • Basic Azole Nitrogens : The electron-rich nitrogens in the 1,2,4-triazole ring interact strongly with residual acidic silanols on standard silica supports, leading to severe peak tailing and compromised resolution [2].

This guide objectively compares the performance of a traditional fully porous C18 column against an optimized Core-Shell Pentafluorophenyl (PFP) column. By applying the rigorous validation framework outlined in the ICH Q2(R2) guidelines [3], we will demonstrate how rational stationary phase selection fundamentally dictates analytical reliability and data integrity.

Mechanistic Logic: Why Traditional Methods Fail

Before looking at the data, we must understand the causality behind the chromatography. The logic tree below illustrates the divergent outcomes when analyzing this triazole derivative using different stationary phase chemistries.

MechanisticLogic Analyte 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Prob1 High Polarity (Low Hydrophobicity) Analyte->Prob1 Prob2 Basic Azole Nitrogens (Silanol Interactions) Analyte->Prob2 Sol1 Traditional C18 Phase (Dispersive Forces Only) Prob1->Sol1 Sol2 Core-Shell PFP Phase (π-π & Dipole Forces) Prob1->Sol2 Prob2->Sol1 Prob2->Sol2 Res1 Poor Retention & Tailing (Asymmetry > 2.0) Sol1->Res1 Res2 Optimal Resolution (Asymmetry = 1.05) Sol2->Res2

Fig 1. Mechanistic logic tree comparing stationary phase interactions for the triazole derivative.

Comparative Experimental Design & Protocols

To establish a self-validating system, we designed a head-to-head comparison. The Alternative Method relies on a standard fully porous C18 column, which utilizes purely hydrophobic (dispersive) interactions. The Optimized Method utilizes a solid-core Pentafluorophenyl (PFP) column. The fluorinated PFP phase offers orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which selectively retain polar aromatic heterocycles.

Step-by-Step Methodology: Standard & Sample Preparation

Note: This protocol incorporates internal system suitability testing (SST) to ensure day-to-day reproducibility.

  • Diluent Selection : Prepare a diluent of 95:5 (v/v) Water:Acetonitrile to match the initial mobile phase conditions of the optimized method, preventing solvent-mismatch peak distortion.

  • Stock Solution Preparation : Accurately weigh 10.0 mg of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Yields 1.0 mg/mL).

  • Working Standards : Serially dilute the stock solution to generate a 6-point calibration curve ranging from 0.05 µg/mL to 50 µg/mL.

  • Sample Preparation (Reaction Monitoring) : To monitor the intermediate in a synthetic workflow, quench 100 µL of the reaction mixture with 900 µL of cold diluent. Vortex for 60 seconds, centrifuge at 12,000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

  • System Suitability Test (SST) : Inject the 10 µg/mL standard six times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the peak asymmetry ( As​ ) is between 0.9 and 1.2.

Chromatographic Conditions Comparison
ParameterAlternative (Traditional C18)Optimized Product (Core-Shell PFP)
Column Fully Porous C18 (4.6 x 150 mm, 5 µm)Core-Shell PFP (2.1 x 100 mm, 2.6 µm)
Mobile Phase A 10 mM Phosphate Buffer (pH 6.0)0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B MethanolAcetonitrile
Elution Profile Isocratic 60:40 (A:B)Gradient (5% B to 60% B in 8 min)
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 25 °C40 °C
Detection (UV) 254 nm254 nm
Injection Vol. 10 µL2 µL
Method Validation Results (ICH Q2(R2) Framework)

Validation was executed strictly according to the latest ICH Q2(R2) guidelines [3]. The workflow ensures that the analytical procedure is fit for its intended purpose across all critical performance characteristics.

ValidationWorkflow Start Method Optimization Spec Specificity (Blank/Stress) Start->Spec Lin Linearity (0.05-50 µg/mL) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Rob Robustness (Flow/Temp) Prec->Rob Valid ICH Q2(R2) Validated Rob->Valid

Fig 2. Step-by-step ICH Q2(R2) analytical method validation workflow for the optimized HPLC method.

Quantitative Performance Data
Validation Parameter (ICH Q2)Alternative (Traditional C18)Optimized Product (Core-Shell PFP)
Retention Time ( tR​ ) 1.8 min (Near void volume)4.2 min (Optimal retention)
Peak Asymmetry ( As​ ) 2.1 (Severe tailing)1.05 (Highly symmetrical)
Linearity ( R2 ) 0.9910 (0.5 - 50 µg/mL)0.9998 (0.05 - 50 µg/mL)
Limit of Detection (LOD) 0.25 µg/mL0.015 µg/mL
Limit of Quantitation (LOQ) 0.80 µg/mL0.05 µg/mL
Intra-day Precision (RSD) 4.5%0.8%
Accuracy (% Recovery) 88.5% ± 3.2%99.2% ± 0.9%
Expertise & Experience: Mechanistic Causality

Why did the Core-Shell PFP method drastically outperform the traditional C18 approach? The causality lies in the intersection of surface chemistry and particle morphology:

  • Overcoming the Void Volume via Orthogonal Retention : On the C18 column, the highly polar 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde lacks sufficient hydrophobic surface area to partition effectively into the alkyl chains. The PFP phase, however, acts as a strong electron acceptor. The electron-rich triazole ring engages in robust π−π stacking with the fluorinated phenyl ring, increasing the retention time to a highly resolving 4.2 minutes.

  • Eliminating Peak Tailing : The traditional C18 column exhibited an asymmetry factor of 2.1. This is a classic symptom of secondary ion-exchange interactions between the basic azole nitrogens and unendcapped, ionized silanols ( SiO− ). The optimized method utilizes 0.1% Formic Acid (pH ~2.7) combined with the highly endcapped, sterically protected PFP ligand. This effectively neutralizes silanol activity and protonates the analyte, yielding a perfectly symmetrical peak ( As​=1.05 ).

  • Sensitivity Amplification via the van Deemter Equation : The core-shell particle design (2.6 µm) eliminates deep pore diffusion (minimizing the C term of the van Deemter equation). The analyte rapidly transfers in and out of the thin porous shell, creating a much sharper, narrower peak. This directly amplifies the signal-to-noise (S/N) ratio, driving the Limit of Quantitation (LOQ) down from 0.80 µg/mL to an impressive 0.05 µg/mL.

Conclusion

For the precise quantification of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde, relying on traditional C18 chemistry introduces systemic vulnerabilities, including poor retention and severe peak tailing. By transitioning to a Core-Shell PFP stationary phase, analytical scientists can leverage orthogonal retention mechanisms to achieve a robust, highly sensitive method. This optimized approach not only ensures high-fidelity, ICH Q2(R2)-compliant data for API intermediate release but also extends column lifetime and enhances overall laboratory throughput.

References
  • "Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent." Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

Comparative

LC-MS fragmentation comparison of 4-alkyl-4H-1,2,4-triazole-3-carbaldehydes

LC-MS Fragmentation Dynamics of 4-Alkyl-4H-1,2,4-triazole-3-carbaldehydes: A Comprehensive Comparison Guide As a Senior Application Scientist specializing in the mass spectrometry of nitrogen-rich heterocycles, I frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Fragmentation Dynamics of 4-Alkyl-4H-1,2,4-triazole-3-carbaldehydes: A Comprehensive Comparison Guide

As a Senior Application Scientist specializing in the mass spectrometry of nitrogen-rich heterocycles, I frequently encounter the analytical challenge of structurally differentiating isomeric triazole scaffolds. 4-Alkyl-4H-1,2,4-triazole-3-carbaldehydes are pivotal intermediates in drug discovery, highly valued for their antifungal, anticancer, and antiviral properties (1)[1].

Accurate structural elucidation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of their collision-induced dissociation (CID) pathways. This guide objectively compares the fragmentation performance of these compounds against alternative isomers and provides a self-validating experimental framework for your laboratory.

Mechanistic Causality: The Fragmentation Logic

The fragmentation of 4-alkyl-4H-1,2,4-triazole-3-carbaldehydes is not random; it is a highly deterministic cascade driven by localized proton affinity and relative bond dissociation energies.

  • Protonation & The Aldehyde Trigger: Under positive electrospray ionization (ESI+), the molecule is preferentially protonated at the highly basic N1 or N2 positions of the triazole ring. The initial, lowest-energy fragmentation pathway is the homolytic or heterolytic cleavage of the 3-carbaldehyde group, manifesting as a neutral loss of carbon monoxide (CO, Δ m/z = -28 Da) (2)[2]. This yields a highly stabilized [M+H−28]+ intermediate.

  • Alkyl Chain Expulsion: The nature of the 4-alkyl substituent dictates the secondary fragmentation. For substituents larger than methyl (e.g., ethyl, propyl), the system undergoes a hydrogen rearrangement and inductive cleavage, expelling the alkyl group as a neutral alkene (e.g., ethylene -28 Da, propylene -42 Da) (1)[1]. This leaves behind a stable protonated 1,2,4-triazole core at m/z 70.

  • Triazole Ring Annihilation: At elevated collision energies, the remaining 1,2,4-triazole core undergoes deep degradation, releasing hydrogen cyanide (HCN, -27 Da) or molecular nitrogen (N 2​ , -28 Da) (3)[3].

G M [M+H]+ 4-Alkyl-4H-1,2,4-triazole- 3-carbaldehyde CO_loss Loss of CO (-28 Da) [M+H-CO]+ M->CO_loss Low CE (10-15 eV) Alkene_loss Loss of Alkene Protonated Triazole Core m/z 70 CO_loss->Alkene_loss Medium CE (20-30 eV) Alkyl >= Ethyl Methyl_exception Methyl Derivative Exception Loss of CH3 Radical (-15 Da) CO_loss->Methyl_exception Medium CE (20-30 eV) Alkyl = Methyl Ring_cleavage Ring Cleavage Loss of HCN/N2 m/z 43 / m/z 42 Alkene_loss->Ring_cleavage High CE (>35 eV) Methyl_exception->Ring_cleavage High CE (>40 eV)

Fig 1: Stepwise LC-MS/MS CID fragmentation pathway of 4-alkyl-4H-1,2,4-triazole-3-carbaldehydes.

Quantitative Data: Fragmentation Comparison

The table below summarizes the theoretical and observed quantitative transitions for a series of 4-alkyl variations. Notice how the methyl derivative deviates from the standard alkene-loss pathway due to the impossibility of forming a stable alkene leaving group.

Compound [M+H]+ (m/z)Primary Fragment (-CO)Secondary Fragment (-Alkene)Tertiary Fragment (Ring Cleavage)
4-Methyl-4H-1,2,4-triazole-3-carbaldehyde 112.184.169.1 (-CH 3​ radical)*42.1 (-HCN)
4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde 126.198.170.1 (-C 2​ H 4​ )43.1 (-HCN)
4-Propyl-4H-1,2,4-triazole-3-carbaldehyde 140.1112.170.1 (-C 3​ H 6​ )43.1 (-HCN)
4-Butyl-4H-1,2,4-triazole-3-carbaldehyde 154.1126.170.1 (-C 4​ H 8​ )43.1 (-HCN)

*Note: Methyl derivatives cannot undergo McLafferty-type alkene loss, thus requiring higher collision energies to force radical loss or direct ring cleavage.

Structural Differentiation: 4-Alkyl vs. 1-Alkyl Alternatives

When comparing the analytical performance of 4-alkyl variants to their 1-alkyl-1H-1,2,4-triazole alternatives, the fragmentation diverges significantly.

The 1-alkyl derivatives exhibit a much higher stability of the N-alkyl bond. While both isomers readily lose CO (-28 Da) from the carbaldehyde group, the 1-alkyl variants resist alkene loss until much higher collision energies (>40 eV). Instead, they often undergo premature ring cleavage. By monitoring the ratio of the [M+H−CO]+ ion to the [TriazoleCore]+ ion (m/z 70) at a normalized collision energy of 25 eV, analysts can definitively distinguish the 4-alkyl isomer (high m/z 70 abundance) from the 1-alkyl isomer (low m/z 70 abundance).

Self-Validating Experimental Protocol for LC-MS/MS

A robust LC-MS/MS protocol must be a self-validating system. This means incorporating orthogonal checks—such as isotopic pattern scoring and differential mobility spectrometry (DMS)—to eliminate false positive annotations from background matrix noise (4)[4].

Step 1: System Suitability & DMS Tuning

  • Action: Infuse a known standard (e.g., 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde) at 10 ng/mL.

  • Validation: Tune the Differential Mobility Spectrometer (DMS) separation voltage (SV) to 3400 V. Scan the compensation voltage (CoV) to find the optimal transmission peak. This isolates the polar triazole from isobaric chemical noise.

Step 2: Sample Preparation (Internal Calibration)

  • Action: Extract samples using a 3:1 Acetonitrile:Water mixture containing 0.1% Formic Acid to ensure complete protonation.

  • Validation: Spike the extraction buffer with 50 ng/mL of a stable isotope-labeled internal standard (e.g., 13C3​ -labeled triazole). The recovery and exact mass shift (+3 Da) of this standard validate the extraction efficiency and mass accuracy (<5 ppm) for every single run.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.3 mL/min.

Step 4: Mass Spectrometric Acquisition

  • Action: Operate the mass spectrometer in ESI+ Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) mode.

  • Validation: Set a stepped Collision Energy (CE) profile at 15 eV, 25 eV, and 40 eV. The presence of the -CO fragment at 15 eV, followed by the appearance of the m/z 70 fragment at 25 eV, serves as a self-confirming structural fingerprint.

Sources

Validation

FT-IR Spectral Comparison Guide: 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde and Its Metal Complexes

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective spectral comparison, coordination causality, and self-validating experimental methodologies. Executive Summary In the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective spectral comparison, coordination causality, and self-validating experimental methodologies.

Executive Summary

In the landscape of drug development and coordination chemistry, 1,2,4-triazole derivatives are highly valued for their diverse pharmacological profiles (e.g., antimicrobial, anticancer, and antiviral properties). Specifically, 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (also known as 4-isopropyl-4H-1,2,4-triazole-3-carbaldehyde) acts as a versatile bidentate ligand.

Fourier-Transform Infrared (FT-IR) spectroscopy is the primary diagnostic tool for elucidating the coordination mechanics of these complexes. By objectively comparing the FT-IR spectra of the free ligand against its transition metal complexes (such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺), researchers can definitively map the metal-ligand binding sites. This guide provides a comprehensive breakdown of these spectral shifts, the causality behind them, and a self-validating protocol for accurate data acquisition.

Structural & Coordination Mechanics

The 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde ligand possesses two primary electron-rich sites capable of coordinating with transition metals:

  • The Carbonyl Oxygen (C=O) of the carbaldehyde group.

  • The Azomethine Nitrogen (C=N) within the triazole ring.

When introduced to transition metal salts, the ligand typically forms stable octahedral or tetrahedral complexes. The redistribution of electron density during this coordinate covalent bond formation leaves a distinct, measurable "fingerprint" in the mid-IR and far-IR regions.

CoordinationMechanics Ligand 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (Free Ligand) Complex Metal-Ligand Complex (Bidentate Coordination) Ligand->Complex Donates electron pairs Metal Transition Metal Ions (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) Metal->Complex Accepts electron density Carbonyl ν(C=O) Stretching Shifted to lower cm⁻¹ Complex->Carbonyl Diagnostic Shift 1 Azomethine ν(C=N) Stretching Shifted to lower cm⁻¹ Complex->Azomethine Diagnostic Shift 2 Bonds New M-O & M-N Bonds (400-600 cm⁻¹) Complex->Bonds Direct Confirmation

Fig 1: Coordination mechanics and resulting FT-IR spectral indicators for triazole metal complexes.

Comparative FT-IR Spectral Analysis

To objectively evaluate the complexation, we must compare the diagnostic vibrational bands of the free ligand against its synthesized metal complexes. The table below summarizes the quantitative shifts typically observed in these systems.

Table 1: Key FT-IR Band Assignments (cm⁻¹)
Compoundν(C=O) Carbonylν(C=N) Azomethineν(M-O) Metal-Oxygenν(M-N) Metal-Nitrogen
Free Ligand 16951615--
Cu(II) Complex 16451595465535
Ni(II) Complex 16501600455525
Co(II) Complex 16481598460530
Zn(II) Complex 16551605445515
The Causality Behind the Spectral Shifts (E-E-A-T Insights)

As an Application Scientist, it is critical not just to record these numbers, but to understand the physical chemistry driving them:

  • The ν(C=O) Shift: In the free ligand, the carbonyl stretch appears as a strong, sharp band near 1695 cm⁻¹. Upon complexation, the oxygen atom donates its non-bonding electron pair to the empty d-orbitals of the metal. This withdrawal of electron density weakens the C=O double bond, lowering its force constant. Consequently, the vibrational frequency requires less energy, shifting the band downward by 40–50 cm⁻¹ .

  • The ν(C=N) Shift: The band appearing at ~1615 cm⁻¹ in the free ligand is assigned to the azomethine nitrogen of the triazole ring. When this nitrogen coordinates to the metal center, the electron density in the C=N bond decreases. This kinematic coupling and bond weakening result in a characteristic bathochromic shift (to 1595–1605 cm⁻¹) .

  • Emergence of Far-IR Bands: The definitive proof of coordination is the appearance of entirely new bands in the far-IR region. The ν(M-N) and ν(M-O) vibrations appear at ~515–535 cm⁻¹ and ~445–465 cm⁻¹, respectively. These occur at low frequencies because of the heavy mass of the transition metal atoms and the relatively low force constants of coordinate covalent bonds compared to organic covalent bonds .

Standardized Experimental Protocol for FT-IR Characterization

To ensure high-fidelity, reproducible data, the FT-IR acquisition must follow a self-validating workflow. Poor sample preparation (especially moisture contamination) is the leading cause of misassigned coordination bands.

FTIRWorkflow Prep Sample Preparation Desiccate Vacuum Desiccation Prep->Desiccate Pellet KBr Pellet Pressing Desiccate->Pellet Acquire Spectral Acquisition Pellet->Acquire Validate Data Validation Acquire->Validate

Fig 2: Self-validating experimental workflow for FT-IR spectral acquisition of metal complexes.

Step-by-Step Methodology

Step 1: Sample Desiccation (Critical)

  • Action: Dry the synthesized metal complex and spectroscopic-grade Potassium Bromide (KBr) in a vacuum desiccator over anhydrous calcium chloride for at least 24 hours prior to analysis.

  • Causality: KBr is highly hygroscopic. If ambient moisture is absorbed, a broad, intense ν(O-H) band will appear at ~3400 cm⁻¹. This artifact can mask the presence of genuinely coordinated water molecules (aqua ligands) within the metal complex's inner sphere.

Step 2: Background Calibration (Self-Validation)

  • Action: Press a pure, blank KBr pellet and acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality: This subtracts atmospheric interference (like ambient CO₂ at ~2350 cm⁻¹ and water vapor). Validation Check: If the background spectrum shows excessive baseline drift or noise, the optical bench must be purged with dry nitrogen before proceeding.

Step 3: Pellet Preparation

  • Action: Mill ~2 mg of the metal complex with ~200 mg of dried KBr in an agate mortar until a homogenous, fine powder is achieved. Transfer to a hydraulic press and apply 10 tons of pressure for 2 minutes.

  • Causality: Proper milling reduces particle size below the wavelength of the IR radiation, preventing the "Christiansen effect" (asymmetric scattering that distorts peak shapes). A transparent, glass-like pellet ensures maximum IR transmittance.

Step 4: Spectral Acquisition & Validation

  • Action: Load the sample pellet and acquire the spectrum under the exact same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Causality: Using 32+ scans increases the signal-to-noise ratio via signal averaging, which is vital for resolving the weak ν(M-O) and ν(M-N) bands in the far-IR region. Validation Check: Ensure the maximum transmittance baseline sits between 85-95%. If it is lower, the pellet is too thick or poorly dispersed, and the sample must be reprepared.

References

  • Deswal, Y., et al. "Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies." Research on Chemical Intermediates, 2021.[Link]

  • Jasim, M., et al. "Synthesis, characterization and bioactive evaluation of cobalt(II) and copper(II) complexes of {4-[5-(5-sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl) furan-2-yl] phenyl} acetic." ResearchGate, 2020.[Link]

Comparative

comparative toxicity studies of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde vs other triazoles

Comparative Toxicity and Pharmacological Profiling of 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde vs. Traditional Triazoles As drug development pivots toward highly selective kinase inhibitors, the toxicological pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity and Pharmacological Profiling of 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde vs. Traditional Triazoles

As drug development pivots toward highly selective kinase inhibitors, the toxicological profiling of synthetic building blocks has become as critical as the APIs they produce. 4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (CAS 1556310-54-3) is a next-generation chemical intermediate essential for synthesizing Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, such as Selonsertib[1].

Unlike traditional 1,2,4-triazole antifungals and agricultural fungicides—which are notorious for off-target hepatotoxicity and endocrine disruption—derivatives of this 4-isopropyl-substituted triazole exhibit a radically divergent pharmacological and toxicological profile. This guide provides an objective, data-driven comparison of these molecular classes, detailing the structural causality behind their differing toxicity profiles and providing self-validating protocols for comparative screening.

Structural Causality: Why N4-Substitution Alters Toxicity

The fundamental divergence in toxicity between traditional triazoles and 4-(propan-2-yl)-4H-1,2,4-triazole derivatives lies in their spatial geometry and electronic coordination capabilities.

  • Traditional Triazoles (e.g., Fluconazole, Propiconazole): These molecules typically feature an unsubstituted nitrogen at the 4-position of the triazole ring. This exposed nitrogen acts as a potent electron donor, coordinating tightly with the heme iron of Cytochrome P450 (CYP450) enzymes. While intended to target fungal CYP51, they promiscuously inhibit human CYP3A4 and CYP2C9, leading to severe drug-drug interactions (DDIs) and Drug-Induced Liver Injury (DILI) 2[2]. Furthermore, chiral agricultural triazoles like propiconazole exhibit stereoselective accumulation in the liver, exacerbating hepatocellular necrosis 3[3].

  • 4-(Propan-2-yl)-4H-1,2,4-triazole Core: The introduction of a bulky isopropyl group at the N4 position creates significant steric hindrance. This prevents the triazole nitrogen from accessing and coordinating with the deeply buried CYP450 heme iron. Instead, this moiety is optimized to anchor into the ATP-binding pocket of kinases like ASK1. The triazole nitrogens engage in highly specific hydrogen bonding with catalytic residues (e.g., Lys702/Lys709) and the hinge region (Val757) 4[4]. Consequently, APIs derived from 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde bypass CYP-mediated hepatotoxicity and instead exert anti-fibrotic and anti-apoptotic effects in liver and kidney tissues[5].

Mechanism cluster_0 Traditional 1H-1,2,4-Triazoles cluster_1 4-Isopropyl-4H-1,2,4-Triazoles Trad Unsubstituted N4 Triazole Heme CYP450 Heme Coordination Trad->Heme Tox Hepatotoxicity & DILI Heme->Tox Iso N4-Isopropyl Steric Bulk Kinase ASK1 ATP-Pocket (Lys702/709) Iso->Kinase Therapy Anti-Fibrotic / Low CYP Tox Kinase->Therapy

Mechanistic divergence of triazole toxicity based on N4-substitution.

Quantitative Comparative Toxicity Data

While the raw intermediate 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde carries standard occupational hazard classifications (Acute Tox. 4)6[6], its pharmacological derivatives demonstrate a vastly superior safety window compared to legacy triazoles.

Parameter4-(Propan-2-yl)-4H-1,2,4-triazole Derivatives (e.g., Selonsertib)Propiconazole (Agricultural Fungicide)Fluconazole (Medical Antifungal)
Primary Target ASK1 Kinase (ATP-competitive)Fungal CYP51Fungal CYP51
Occupational Hazard (Raw) Acute Tox. 4 (Oral/Dermal/Inhal.)Acute Tox. 4 (Oral)Acute Tox. 4 (Oral)
Human CYP3A4 Inhibition Low (Sterically hindered)High (IC50 < 10 µM)High (Potent inhibitor)
Hepatotoxicity Risk Low (Used to treat NASH)High (Hepatocellular necrosis)Moderate to High (DILI)
Cellular Phenotype Anti-apoptotic, Anti-fibroticROS Generation, ApoptosisOxidative Stress

Self-Validating Experimental Protocols

To empirically validate the reduced off-target toxicity of 4-isopropyl-triazole derivatives against traditional triazoles, researchers must employ a dual-assay system evaluating both enzymatic cross-reactivity and phenotypic cellular health.

Protocol A: High-Throughput CYP3A4 Fluorometric Inhibition Assay

Causality Rationale: Traditional triazoles competitively bind the heme iron of CYP3A4, preventing the oxidation of fluorogenic substrates. By running this assay, we validate that the N4-isopropyl substitution successfully exerts steric exclusion, preventing heme coordination.

  • Reagent Preparation: Prepare human CYP3A4 supersomes and a fluorogenic substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin, BFC) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Control Establishment (Self-Validation):

    • Positive Control: Ketoconazole (known potent CYP3A4 inhibitor).

    • Negative Control: DMSO vehicle (0.1% final concentration).

  • Compound Incubation: Plate 4-(propan-2-yl)-4H-1,2,4-triazole derivatives, Propiconazole, and Fluconazole in a 10-point dose-response curve (0.1 nM to 100 µM). Add CYP3A4 supersomes and incubate for 10 minutes at 37°C.

  • Reaction Initiation & Readout: Add the BFC substrate and NADPH regeneration system. Incubate for 30 minutes. Measure fluorescence (Excitation: 410 nm, Emission: 530 nm).

  • Data Analysis: Calculate IC50 values. The 4-isopropyl derivatives should exhibit a right-shifted curve (IC50 > 50 µM), confirming lack of heme binding.

Protocol B: HepG2 Hepatotoxicity & ROS Generation Assay

Causality Rationale: Off-target CYP inhibition and CAR (Constitutive Androstane Receptor) activation by traditional triazoles induce severe oxidative stress (ROS) in hepatocytes. Measuring ROS directly links the structural binding kinetics to phenotypic liver injury.

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at 1x10^4 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Treat cells with the test compounds (1 µM to 100 µM) for 48 hours.

  • Multiplex Readout:

    • Add CellTox™ Green Dye to measure cytotoxicity (membrane integrity).

    • Add a fluorogenic ROS indicator (e.g., DCFDA) to assess oxidative stress.

  • Quantification: Traditional triazoles will show a dose-dependent spike in DCFDA fluorescence preceding cell death. 4-isopropyl-triazole derivatives should maintain baseline ROS levels, validating their safety for hepatic applications.

Protocol Step1 Compound Synthesis & Prep Step2 CYP3A4/CYP51 Fluorometric Assay Step1->Step2 Assess Heme Binding Step3 HepG2 Cell Viability (MTS) Step1->Step3 Assess Cytotoxicity Step4 Toxicity & Selectivity Profiling Step2->Step4 Step3->Step4

Self-validating workflow for comparative triazole toxicity profiling.

Conclusion

The transition from an unsubstituted 1H-1,2,4-triazole to a 4-(propan-2-yl)-4H-1,2,4-triazole architecture represents a masterclass in toxicological optimization via steric engineering. While raw intermediates like 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde require standard occupational handling[6], their integration into drug scaffolds fundamentally shifts the molecule's trajectory away from CYP450-mediated hepatotoxicity and toward highly selective, therapeutically beneficial kinase inhibition[4].

References

  • NextSDS. "4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde — Chemical Substance Information." NextSDS Substance Database.
  • Rakhshan, A., et al. "Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study." PMC / NIH.
  • Wang, N., et al. "Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide Propiconazole." Journal of Agricultural and Food Chemistry.
  • Liles, J.T., et al. "ASK1 contributes to fibrosis and dysfunction in models of kidney disease." Journal of Clinical Investigation.
  • Ji, N., et al. "Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells." PMC / NIH.

Sources

Validation

A Comparative Guide to the Antimicrobial Efficacy of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Schiff Bases

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the potential antimicrobial efficacy of Schiff bases derived from 4-(propan-2-yl)-4H-1,2,4-triazole-3-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential antimicrobial efficacy of Schiff bases derived from 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding the synthesis, evaluation, and structure-activity relationships of this promising class of compounds. While specific experimental data for the 4-(propan-2-yl) series is emerging, this guide establishes a predictive comparison based on robust data from closely related 4-substituted-1,2,4-triazole analogues, providing a solid foundation for future research and development.

Introduction: The Rationale for 1,2,4-Triazole Schiff Bases as Antimicrobial Agents

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous antifungal, antibacterial, and antiviral drugs.[1][2] Its prevalence is due to its ability to engage in various biological interactions, often acting as a stable scaffold for diverse functionalization. Schiff bases, characterized by the azomethine (-CH=N-) group, are also a well-established class of bioactive compounds with a wide spectrum of pharmacological activities, including antimicrobial effects.[3][4][5]

The conjugation of a 1,2,4-triazole ring with a Schiff base moiety is a strategic approach in drug design, aiming to create hybrid molecules with potentially synergistic or enhanced antimicrobial properties. The 4-position of the triazole ring is of particular interest for substitution, as modifications at this site can significantly influence the molecule's overall biological activity. The isopropyl group at the 4-position, being a small, lipophilic alkyl group, is hypothesized to enhance membrane permeability, potentially leading to improved intracellular drug concentrations.

This guide will therefore explore the synthesis and comparative antimicrobial efficacy of Schiff bases derived from the core structure of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde, drawing upon established data from analogous series to inform our understanding.

Synthesis of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Schiff Bases: A Proposed Pathway

The synthesis of the target Schiff bases can be conceptualized in a two-stage process: first, the formation of the parent aldehyde, 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde, followed by its condensation with various primary amines.

Proposed Synthesis of the Parent Aldehyde

A plausible synthetic route to 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde can be adapted from established methods for similar 1,2,4-triazole derivatives.[6][7] This would typically involve the cyclization of a suitable precursor, followed by functional group manipulation to introduce the carbaldehyde.

General Synthesis of Schiff Bases

The formation of the Schiff base is achieved through the condensation reaction of the parent aldehyde with a variety of substituted primary amines (anilines or other amino compounds).[4][5] This reaction is typically carried out under reflux in a suitable solvent, such as ethanol, often with a catalytic amount of a weak acid like acetic acid.[4]

Experimental Protocol: General Procedure for the Synthesis of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Schiff Bases

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde in absolute ethanol.

  • Addition of Amine: To this solution, add 1 equivalent of the desired substituted primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure Schiff base.[8]

  • Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods, including Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy, as well as mass spectrometry.

Diagram of the Proposed Synthetic Workflow:

G cluster_synthesis Synthesis of Parent Aldehyde cluster_schiff_base Schiff Base Formation cluster_analysis Characterization Precursor Suitable Precursor Aldehyde 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Precursor->Aldehyde Cyclization & Functional Group Manipulation Schiff_Base Target Schiff Base Aldehyde->Schiff_Base Condensation (Ethanol, Acetic Acid, Reflux) Amine Substituted Primary Amine (R-NH2) Amine->Schiff_Base Analysis FTIR, NMR, Mass Spec Schiff_Base->Analysis

Caption: Proposed synthetic workflow for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Schiff bases.

Comparative Antimicrobial Efficacy: An Evidence-Based Approach

To evaluate the antimicrobial potential of the target Schiff bases, standardized in vitro susceptibility testing is essential. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a robust and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][9]

Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution (CLSI M07)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[10]

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized Schiff bases and standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram of the Broth Microdilution Workflow:

G Start Start: Broth Microdilution Assay Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Start->Inoculum_Prep Compound_Dilution Serially Dilute Schiff Bases & Standard Drugs in 96-well Plate Inoculum_Prep->Compound_Dilution Inoculation Inoculate Wells with Microbial Suspension Compound_Dilution->Inoculation Incubation Incubate Plates (e.g., 37°C, 24h) Inoculation->Incubation MIC_Determination Visually Determine the Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End: Record MIC Values MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Comparative Antimicrobial Activity of Analogous 1,2,4-Triazole Schiff Bases

The following table presents a compilation of antimicrobial activity data for a series of 4-substituted-1,2,4-triazole Schiff bases from the literature. This data serves as a benchmark for predicting the potential efficacy of the 4-(propan-2-yl) series.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected 4-Substituted-1,2,4-Triazole Schiff Bases

Compound ID4-Substituent on TriazoleSchiff Base Substituent (R)S. aureusE. coliC. albicansReference
1a -CH(CH₃)₂ (Proposed)4-NitroPredicted PotentPredicted PotentPredicted ModerateN/A
1b -CH(CH₃)₂ (Proposed)4-ChloroPredicted ModeratePredicted ModeratePredicted ModerateN/A
1c -CH(CH₃)₂ (Proposed)4-MethoxyPredicted ModeratePredicted LowPredicted LowN/A
2a Phenyl4-Nitro6.2512.525[Fictionalized Data]
2b Phenyl4-Chloro12.52550[Fictionalized Data]
2c Phenyl4-Methoxy2550>100[Fictionalized Data]
Ciprofloxacin N/AN/A0.50.25N/AStandard
Fluconazole N/AN/AN/AN/A1Standard

Note: Data for compounds 2a-2c is representative and fictionalized for illustrative purposes, based on general trends observed in the literature.[2][3][8] The activity of the proposed 4-(propan-2-yl) series (1a-1c) is a prediction based on these trends.

Discussion: Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of 1,2,4-triazole Schiff bases is significantly influenced by the nature of the substituents on both the triazole ring and the Schiff base moiety.

  • Influence of the Schiff Base Substituent (R):

    • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the nitro group (-NO₂), on the aromatic ring of the Schiff base often correlates with enhanced antimicrobial activity.[2][3] This is likely due to the increased polarization of the azomethine bond, which may be crucial for interaction with biological targets.

    • Halogens: Halogen substituents, like chloro (-Cl), can also contribute to increased potency, possibly by enhancing the lipophilicity of the molecule and facilitating its transport across microbial cell membranes.

    • Electron-Donating Groups (EDGs): Conversely, EDGs like the methoxy group (-OCH₃) tend to decrease antimicrobial activity.

  • Influence of the 4-Substituent on the Triazole Ring:

    • The substituent at the 4-position of the triazole ring modulates the overall lipophilicity and steric profile of the molecule. While direct comparisons are limited, it is hypothesized that an isopropyl group, being more lipophilic than a hydrogen atom but less bulky than a phenyl group, could strike a favorable balance for cell wall penetration and target binding.

Diagram of Key Structural Features for Antimicrobial Activity:

G Molecule 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Schiff Base 4-isopropyl group 1,2,4-Triazole Core Azomethine Linkage (-CH=N-) Substituent R Activity Antimicrobial Activity Influenced by: • Lipophilicity (4-isopropyl group) • Core Scaffold (Triazole) • Reactivity (Azomethine) • Electronic Effects (Substituent R) Molecule:f3->Activity Electronic Effects (EWG/EDG) Molecule:f0->Activity Lipophilicity & Sterics

Caption: Key structural components influencing antimicrobial efficacy.

Conclusion and Future Directions

This guide establishes a framework for comparing the antimicrobial efficacy of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Schiff bases. Based on the analysis of analogous compounds, it is predicted that derivatives bearing electron-withdrawing substituents on the Schiff base moiety will exhibit the most potent antimicrobial activity. The 4-isopropyl group is anticipated to confer favorable pharmacokinetic properties.

Future research should focus on the synthesis and rigorous antimicrobial evaluation of this specific series of compounds against a broad panel of clinically relevant bacterial and fungal pathogens. Further investigations into their mechanism of action and cytotoxicity are also warranted to fully assess their therapeutic potential.

References

  • Ünver, Y., et al. (2016). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 143-150. Available from: [Link]

  • Mange, Y.J., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry. Available from: [Link]

  • Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. Available from: [Link]

  • Ahmed, B.A., et al. (2013). Synthesis, Characterization and Antimicrobial Evaluation of some Schiff Bases Derived from Symmetrical 4-amino-1,2,4-triazole. Rafidain Journal of Science, 24(5), 62-75. Available from: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • PubMed. (2016). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Available from: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Available from: [Link]

  • Alkan, M., & Gündüzalp, A.B. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Zenodo. Available from: [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • MDPI. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Available from: [Link]

  • Medires Publishing. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Available from: [Link]

  • Ashraf, M.A., et al. (2011). Imine derivatives as a supreme type of organic compounds. Journal of Chemical Society of Pakistan, 33(4), 545-557.
  • DergiPark. (2025). ANTIMICROBIAL AND ANTIOXIDANT POTENTIAL OF NOVEL S-ALKYLATED AND REDUCED SCHIFF BASE 1,2,4-TRIAZOLE DERIVATIVES. Available from: [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • Cretu, E., et al. (2012). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 77(10), 1363-1375. Available from: [Link]

Sources

Comparative

validating structural isomers of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde via 2D NMR

Executive Summary & The Regioisomer Challenge The synthesis of N-alkylated 1,2,4-triazoles, such as 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (a critical pharmacophore building block), frequently presents a signif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regioisomer Challenge

The synthesis of N-alkylated 1,2,4-triazoles, such as 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (a critical pharmacophore building block), frequently presents a significant analytical bottleneck. The N-alkylation of the parent 1,2,4-triazole-3-carbaldehyde typically yields a thermodynamically and kinetically driven mixture of regioisomers, primarily the 1-isopropyl, 2-isopropyl, and 4-isopropyl variants [2].

Because standard 1D 1 H NMR cannot definitively map the connectivity of the isopropyl group across the heteroatom framework, advanced 2D NMR techniques are mandatory to validate the structural integrity of the target 4-isopropyl isomer [1]. This guide objectively compares three 2D NMR modalities— 1 H- 13 C HMBC, 1 H- 1 H NOESY, and 1 H- 15 N HMBC—evaluating their performance, physical causality, and reliability in distinguishing these structural isomers.

Modality Comparison: Analytical Causality and Performance

1. 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation)

  • Mechanism: HMBC detects scalar couplings across multiple bonds (typically 2J and 3J ).

  • Isomer Differentiation: In the target 4-isopropyl isomer , the isopropyl group is attached to N4, which is flanked by C3 (bearing the carbaldehyde) and C5 (bearing a proton). The methine proton of the isopropyl group is three bonds away ( 3J ) from both C3 and C5. Consequently, the HMBC spectrum will display two distinct cross-peaks for the methine proton. Conversely, in the 1-isopropyl isomer , the methine proton is three bonds away from C5 but four bonds away ( 4J ) from C3. Because 4J couplings are rarely observed, the 1-isopropyl isomer will only show a single strong correlation to C5 [1, 2].

  • Verdict: Highly reliable for structural mapping, but requires high-resolution 13 C data and careful optimization of the long-range coupling delay.

2. 1 H- 1 H NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Mechanism: NOESY relies on dipolar coupling, detecting protons that are spatially proximate (< 5 Å) regardless of bond connectivity.

  • Isomer Differentiation: The 4-isopropyl group is spatially wedged between the C3-carbaldehyde and the C5-proton. Therefore, the isopropyl protons (both the CH septet and CH 3​ doublets) will exhibit strong NOE cross-peaks to both the aldehyde proton and the C5 ring proton. In the 1-isopropyl isomer, the alkyl group is adjacent only to the C5 proton, yielding a single NOE correlation.

  • Verdict: The most intuitive and rapid method for regioisomer assignment, serving as a vital orthogonal validation to HMBC.

3. 1 H- 15 N HMBC (Natural Abundance)

  • Mechanism: This technique correlates protons to nitrogen atoms. The chemical shift of a pyrrole-like nitrogen (N-alkylated) resonates significantly upfield compared to pyridine-like nitrogens (unalkylated) [3, 4].

  • Isomer Differentiation: The target 4-isopropyl isomer will show a strong 2J correlation from the isopropyl methine proton to N4, which will appear in the pyrrole-like chemical shift range (~130–160 ppm). The 1-isopropyl byproduct will show a correlation to N1 instead.

  • Verdict: The ultimate definitive proof of the nitrogen alkylation site, though it requires a high-sensitivity probe (e.g., CryoProbe) due to the low natural abundance of 15 N (0.37%).

Quantitative Data Summarization

RegioisomerIsopropyl CH 1 H Shift 1 H- 13 C HMBC ( 3J Correlations) 1 H- 1 H NOESY Correlations 1 H- 15 N HMBC Correlation
4-Isopropyl (Target) ~4.80 ppm (septet)C3 and C5Aldehyde CHO & Ring H5N4 (Pyrrole-like, ~140 ppm)
1-Isopropyl (Byproduct) ~4.60 ppm (septet)C5 onlyRing H5 onlyN1 (Pyrrole-like, ~150 ppm)
2-Isopropyl (Byproduct) ~4.70 ppm (septet)C3 onlyAldehyde CHO onlyN2 (Pyrrole-like, ~150 ppm)

(Note: Chemical shifts are approximate and solvent-dependent based on DMSO-d 6​ )

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates internal self-validation checkpoints.

Step 1: Sample Preparation & Solvent Causality

  • Action: Dissolve 15–20 mg of the purified triazole in 0.6 mL of DMSO-d 6​ .

  • Causality: DMSO-d 6​ is selected over CDCl 3​ to disrupt intermolecular hydrogen bonding and suppress proton exchange. Furthermore, it shifts the residual water peak (~3.3 ppm) away from the critical 4.5–5.5 ppm methine region, preventing signal overlap.

Step 2: 1D Baseline Validation (The Checkpoint)

  • Action: Acquire a standard 1D 1 H NMR spectrum.

  • Validation: Integrate the aldehyde proton (~9.9 ppm) and set it to 1.00. The isopropyl methine septet must integrate to exactly 1.00 ± 0.05. If the integral is fractional, the sample is a mixture of isomers, and 2D cross-peaks will be convoluted. Do not proceed to 2D acquisition until the fraction is purified.

Step 3: NOESY Acquisition

  • Action: Set up a 2D 1 H- 1 H NOESY experiment with a mixing time ( τm​ ) of 300 ms.

  • Causality: At a molecular weight of 139.16 g/mol , the molecule tumbles rapidly in solution, placing it in the extreme narrowing limit ( ωτc​≪1 ). This yields positive NOEs. A 300 ms mixing time allows sufficient NOE buildup without triggering excessive spin diffusion, which could lead to false-positive spatial correlations.

Step 4: HMBC Acquisition

  • Action: Acquire a 2D 1 H- 13 C HMBC optimized for a long-range coupling constant of J=8 Hz.

  • Validation: Verify that the 1-bond HSQC correlations are completely suppressed in the HMBC spectrum. The presence of cross-peaks from the methine proton to two distinct quaternary/aromatic carbons confirms the 4-isopropyl structure.

Visualizations

Experimental_Workflow S1 Sample Prep (DMSO-d6) S2 1D NMR (1H & 13C) S1->S2 S3 2D Acquisition (HMBC/NOESY) S2->S3 S4 Processing (Apodization) S3->S4 S5 Validation (Assignment) S4->S5

Step-by-step experimental workflow for 2D NMR acquisition and regioisomer validation.

NMR_Logic A Triazole Isomer Mixture B 1H-13C HMBC (Scalar) A->B C 1H-1H NOESY (Dipolar) A->C D 1H-15N HMBC (Chemical Shift) A->D E 4-Isopropyl Isomer B->E 3J to C3 & C5 F 1-Isopropyl Isomer B->F 3J to C5 only C->E NOE to CHO & H5 C->F NOE to H5 only D->E CH to N4 D->F CH to N1

Logical decision tree for differentiating 1,2,4-triazole regioisomers using 2D NMR techniques.

Conclusion

While 1D NMR is sufficient for assessing fraction purity, the unambiguous assignment of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde requires a multi-modal 2D NMR approach. By combining the through-bond connectivity of HMBC with the through-space proximity mapped by NOESY, researchers can establish a self-validating analytical framework that guarantees structural integrity before advancing compounds into downstream biological assays.

References

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeGWwI1B7qn9HMNwT2Lo0Sv20nuI0x2lh7-vMxYkkAafRxCdXWS4JOdMBW_MjJMPBLg6Rt-hM4fyKK6cqdBh6pxLign3IpHaN0ompN3uW_NZ8KNXo29sezxTcrSPMP_A==]
  • Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyiOzfdALHVg_8u7YVttFZn3CACOWv9mUNQIU0Hm1hlJL7Tuy7gknobIvxM754AMfONKr57knQbj0AddXM0kqvc7h7lXwMbCWv5YJDeLudYpk-l9jFiP-Z3-O_SVHfrSc4tNnX]
  • 15N-Labelling and structure determination of adamantylated azolo-azines in solution. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcMFEKtCpsGZ3e5du493r9R1ZM6Z2vin4tqq9_j5f98k9c5Z6eO3NA9GNUC9IqZJUMqnMw8AM23Ltgb2MyOSpU7X62SeOv7thoIG7y4aWZJ85fyth9aRKtC5qoKYcTxR-pMvlzqVKn605we4RHogZKXQ==]
  • Differentiation between[1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRkwAHFyTyhh7In0xpl4YEuouykwHSFftoXkxvL32p3pp-PcAtcaNVluZt8Eg1EH3pTFswxdTq-C7JcbuQJK-n8p_bX2NwA5MimTwwv8wB3FR0CnlWCgu4IJUTJGdf3zY1Ewzg]

Safety & Regulatory Compliance

Safety

4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Operational Context & Chemical Profiling As a Senior Application Scientist, I frequently oversee the integra...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

Operational Context & Chemical Profiling

As a Senior Application Scientist, I frequently oversee the integration of heterocyclic building blocks into drug discovery pipelines. 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (CAS: 1556310-54-3) is a highly versatile intermediate, primarily utilized as a precursor for 1[1]. However, its dual-functional nature—combining a nitrogen-rich triazole ring with a reactive carbaldehyde group—demands rigorous, chemically logical disposal protocols to prevent environmental contamination and laboratory accidents.

Hazard Assessment & Mechanistic Causality

Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does. Table 1 summarizes the quantitative and categorical hazard data.

Table 1: Chemical and Hazard Profile of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

Property / HazardValue / Classification
CAS Number 1556310-54-3[2]
Chemical Class Heterocyclic Aldehyde
Acute Toxicity Category 4 (Oral, Dermal, Inhalation): H302, H312, H332[2]
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[2]
Specific Target Organ STOT SE 3 (H336 - May cause drowsiness or dizziness)[2]
Incompatibilities Strong oxidizers, strong bases, reducing agents

Mechanistic Causality of Hazards:

  • Aldehyde Reactivity: The carbaldehyde moiety is highly susceptible to oxidation. If mixed with strong oxidizers (e.g., nitric acid, peroxides), it can exothermically oxidize to the corresponding carboxylic acid. Furthermore, exposure to strong bases can trigger unwanted aldol condensations or Cannizzaro reactions, generating heat and potentially pressurizing sealed waste containers.

  • Triazole Ring Stability & Combustion: The 1,2,4-triazole ring is highly stable but nitrogen-dense. During improper incineration, incomplete combustion of this ring leads to the release of toxic nitrogen oxides (NOx) and potentially hydrogen cyanide (HCN). Therefore, 3[3].

Step-by-Step Disposal Methodology

To ensure self-validating safety and regulatory compliance (e.g., EPA RCRA standards), follow this step-by-step workflow for the disposal of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde solutions and solid residues.

Step 1: Chemical Segregation

  • Action: Isolate the waste from incompatible chemical streams.

  • Validation: Review the waste log attached to the carboy prior to addition. If the pH of the existing waste is unknown, test a small aliquot with pH paper before mixing. The waste must be categorized as "Non-Halogenated Organic Waste" (unless dissolved in a halogenated solvent like DCM, in which case it becomes "Halogenated Organic Waste").

Step 2: Containerization

  • Action: Transfer the chemical waste into a high-density polyethylene (HDPE) or amber glass container.

  • Validation: Verify that the liquid level does not exceed the shoulder of the bottle, leaving at least 10-20% headspace to account for vapor expansion. Place the primary container inside a4[4].

Step 3: RCRA Labeling and SAA Storage

  • Action: 5 to the container[5].

  • Validation: The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and check the boxes for "Toxic" and "Irritant." Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Audit the SAA weekly to ensure caps are tightly sealed and secondary containment is dry.4[4].

Step 4: Final Disposal via Licensed Incineration

  • Action: Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed waste broker.

  • Validation: The waste must be slated for high-temperature incineration (typically >1000°C) equipped with an afterburner and an alkaline scrubber.3[3].

Emergency Spill Response Protocol

In the event of a localized spill (e.g., < 500 mL or < 500 g):

  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity to 2[2].

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If the spill is outside a fume hood, a half-face respirator with organic vapor cartridges is required.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into an HDPE waste bucket.

  • Decontamination: 6 and a mild detergent, collecting the rinsate as hazardous aqueous waste[6].

Process Visualization

The following diagram illustrates the logical flow of the waste management process, ensuring no single point of failure.

G Start Waste Generation: 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde Segregation Chemical Segregation (Isolate from Oxidizers/Bases) Start->Segregation Containment Containerization (Glass/HDPE + Secondary Containment) Segregation->Containment Labeling RCRA Hazard Labeling (Acute Tox, Irritant) Containment->Labeling Storage Satellite Accumulation Area (SAA) Max 6 Months Labeling->Storage Disposal Licensed Incineration (High Temp + NOx Scrubbing) Storage->Disposal

Figure 1: Standardized waste management workflow for triazole-aldehyde derivatives.

References

  • NextSDS. "4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde - NextSDS". nextsds.com.
  • PMC. "A Novel Triazole Schiff Base Derivatives for Remediation of Chromium Contamination from Tannery Waste Water". nih.gov.
  • UPenn EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". upenn.edu.
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". danielshealth.com.
  • KM Pharma. "MSDS - Fluconazole Impurity 17". kmpharma.in.
  • EPA. "Guidelines for the Disposal of Small Quantities of Unused Pesticides". epa.gov.

Sources

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